2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one
Description
The exact mass of the compound 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-7-9-8-6-4-2-1-3-5-10(6)7/h1-5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVMECGJURCSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)N2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349717 | |
| Record name | 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27182-43-0 | |
| Record name | 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
A Keystone Intermediate for CNS-Targeted Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, a heterocyclic compound of significant interest in medicinal chemistry. The fused triazolo-azepinone scaffold is a key pharmacophore in the development of novel therapeutics targeting the central nervous system (CNS), with potential applications as anxiolytics, antidepressants, and anticonvulsants. This document details a robust and environmentally conscious synthetic pathway, starting from the readily available ε-caprolactam. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the title compound, providing predicted and analogous data to guide researchers in its characterization. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration of novel CNS-active agents.
Introduction: The Significance of the Triazolo-Azepinone Scaffold
The fusion of a triazole ring with an azepine core gives rise to a class of compounds with a unique three-dimensional architecture, making them attractive candidates for interacting with complex biological targets such as neurotransmitter receptors.[1] The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2] When fused to the seven-membered azepine ring, the resulting triazolo-azepinone system presents a conformationally flexible yet constrained scaffold. This structural feature is particularly advantageous for the design of ligands that can selectively bind to receptors within the central nervous system.
Derivatives of this and related fused triazole systems have shown promise in preclinical studies for a range of neurological and psychiatric disorders.[3] The title compound, 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, serves as a crucial intermediate for the synthesis of a diverse library of analogues, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The synthetic route detailed herein is designed to be efficient and scalable, providing a reliable source of this key building block for drug discovery programs.
Synthesis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
The synthesis of the title compound is a two-step process that begins with the activation of ε-caprolactam, followed by condensation with carbohydrazide and subsequent cyclization. This approach is both convergent and atom-economical.
Step 1: Synthesis of the Intermediate 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (O-Methyl-caprolactim)
The initial step involves the O-methylation of ε-caprolactam to form the reactive lactim ether intermediate. The use of dimethyl carbonate (DMC) as a methylating agent represents a green and safer alternative to traditional reagents like dimethyl sulfate or methyl halides.[4]
Reaction Scheme:
Figure 1: Synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine.
Experimental Protocol:
-
To a reaction vessel equipped with a reflux condenser and a dropping funnel, add ε-caprolactam.
-
Heat the ε-caprolactam to the reaction temperature of 353 K.
-
Slowly add dimethyl carbonate (DMC) dropwise over a period of 2 hours, maintaining a molar ratio of DMC to ε-caprolactam of 0.6.[4]
-
After the addition is complete, continue heating the reaction mixture for an additional 1 hour to ensure complete conversion.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, can be purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Dimethyl Carbonate (DMC): Chosen as a green methylating agent. It is less toxic and produces environmentally benign byproducts (methanol and carbon dioxide) compared to traditional alkylating agents.
-
Stoichiometry and Reaction Time: The optimized molar ratio and reaction time are critical for maximizing the yield and minimizing the formation of byproducts.[4]
-
Temperature Control: Maintaining the reaction at 353 K is essential for achieving an optimal reaction rate without promoting decomposition of the product or starting materials.[4]
Step 2: Synthesis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
The second step involves the reaction of the O-methyl-caprolactim intermediate with carbohydrazide, followed by an intramolecular cyclization to form the final triazolo-azepinone product.
Reaction Scheme:
Figure 2: Synthesis of the target compound from the intermediate.
Experimental Protocol (Proposed):
-
Dissolve 7-methoxy-3,4,5,6-tetrahydro-2H-azepine in a suitable high-boiling solvent such as n-butanol or dimethylformamide (DMF).
-
Add an equimolar amount of carbohydrazide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC. The reaction likely proceeds through an intermediate hydrazide-amidine which then cyclizes with the elimination of methanol and ammonia.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Causality Behind Experimental Choices:
-
O-Methyl-caprolactim: This activated form of caprolactam is a good electrophile, facilitating the nucleophilic attack by carbohydrazide.
-
Carbohydrazide: This symmetrical molecule provides the necessary atoms to form the triazole ring.
-
High-Boiling Solvent: A high temperature is typically required to drive the cyclization and elimination steps of this reaction.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds.
Characterization of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Physical Properties
| Property | Expected Value/Appearance |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) |
Spectroscopic Analysis
Workflow for Spectroscopic Characterization:
Figure 3: Workflow for the characterization of the final product.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the five methylene groups of the hexahydroazepine ring. These would likely appear as complex multiplets in the aliphatic region (approximately 1.5-4.0 ppm). The NH proton of the triazole ring would likely appear as a broad singlet at a downfield chemical shift (typically > 8 ppm), and its position may be concentration-dependent and exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals. The carbonyl carbon of the triazolone ring is expected to be the most downfield signal (around 160-170 ppm). The carbon atom at the junction of the two rings is also expected to be significantly downfield. The five methylene carbons of the azepine ring will appear in the aliphatic region (approximately 20-50 ppm).
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be crucial for identifying the key functional groups. Expected characteristic absorption bands include:
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group of the triazole ring.
-
C=O stretch: A strong absorption band around 1680-1720 cm⁻¹ due to the carbonyl group of the triazolone.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the azepine ring.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z = 153 or 154, respectively. The fragmentation pattern can provide further structural information.
Potential Applications in Drug Discovery
The 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one scaffold is a valuable starting point for the development of novel CNS-active agents. Its structure is amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological properties. Research on analogous fused triazole systems has demonstrated a wide range of biological activities, including:
-
Anxiolytic and Antidepressant Effects: Many triazole-containing compounds have shown efficacy in animal models of anxiety and depression.[5][6]
-
Anticonvulsant Activity: The triazole ring is a common feature in several anticonvulsant drugs, and derivatives of the title compound are worthy of investigation for their potential in treating epilepsy.[3]
-
Sedative and Hypnotic Properties: The modulation of GABAergic systems by some triazole derivatives suggests potential applications as sedatives and hypnotics.
The synthesis of a library of derivatives from this core intermediate, followed by high-throughput screening, could lead to the identification of new drug candidates with improved efficacy and safety profiles for a variety of CNS disorders.
References
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MySkinRecipes. (n.d.). 2,5,6,7,8,9-hexahydro-3H-[1][4][7]triazolo[4,3-a]azepin-3-one. [Online] Available at: [Link]
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Zhang, Y., et al. (2023). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules, 28(4), 1883. [Online] Available at: [Link]
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Wang, L., et al. (2011). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. Advanced Materials Research, 233-235, 131-134. [Online] Available at: [Link]
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Issa, Y. M., et al. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910. [Online] Available at: [Link]
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Szabó, Z., Kóródi, F., & Batta, G. (1992). 1H and 13C NMR study of novel fused 1,2,4‐triazole heterocycles. Magnetic Resonance in Chemistry, 30(11), 1111-1116. [Online] Available at: [Link]
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Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). [Online] Available at: [Link]
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Al-Masoudi, N. A., et al. (2021). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. Molecules, 26(23), 7129. [Online] Available at: [Link]
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The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Online] Available at: [Link]
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Joshi, N., & Goyal, A. (2016). Antidepressant Activity of Some Novel 1, 2, 4 Triazole Substituted Quinazoline Derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 3(3), 162-167. [Online] Available at: [Link]
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Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1698-1741. [Online] Available at: [Link]
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Kumar, A., et al. (2020). Synthesis and Antidepressant Activity of Some Novel 1, 2, 4-Triazole Derivatives. Research Journal of Pharmacy and Technology, 13(9), 4165-4169. [Online] Available at: [Link]
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Schulz, B., et al. (2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[1][4][7]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. Pharmazie, 69(1), 4-10. [Online] Available at: [Link]
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Stanovnik, B., & Svete, J. (2007). Synthesis of 2-Unsubstituted 2,3,5,6,7,8-Hexahydropyrazolo[4,3-d][1][7]diazepinone-8-carboxylates. Heterocycles, 71(3), 635. [Online] Available at: [Link]
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Song, M. X., et al. (2017). Design, Synthesis and Evaluation of the Antidepressant and Anticonvulsant Activities of Triazole-Containing Benzo[d]oxazoles. CNS & Neurological Disorders - Drug Targets, 16(2), 187-198. [Online] Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Introduction
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is a fused heterocyclic compound with a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g/mol .[1][2] This molecule is of significant interest in pharmaceutical research, where it serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its unique bridged structure, combining a triazolone ring with a hexahydroazepine (caprolactam) framework, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process.
This technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols and data interpretations are presented from the perspective of a seasoned application scientist, emphasizing not just the "what" but the critical "why" behind each analytical choice.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential before delving into its spectroscopic analysis. The molecule consists of a seven-membered caprolactam ring fused to a 1,2,4-triazol-3-one ring. This fusion creates a bicyclic system with specific stereochemical and electronic properties that will be reflected in its spectra.
Caption: Molecular structure of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | 7.0 - 9.0 | br s | - | 1H |
| H-5 | 3.8 - 4.2 | t | ~6-8 | 2H |
| H-9 | 3.2 - 3.6 | t | ~6-8 | 2H |
| H-6 | 1.8 - 2.2 | m | - | 2H |
| H-7, H-8 | 1.5 - 1.9 | m | - | 4H |
Note: These are predicted values based on related structures and general chemical shift principles. Actual values may vary depending on the solvent and experimental conditions.[3][4][5]
Causality Behind Expected Shifts:
-
N-H Proton: The proton on the triazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group, resulting in a downfield chemical shift. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential solvent exchange.
-
H-5 and H-9 Protons: These methylene protons are adjacent to a nitrogen atom, which is an electronegative element. This proximity causes a deshielding effect, shifting their signals downfield compared to the other methylene groups in the caprolactam ring.[4] They are expected to appear as triplets due to coupling with the adjacent methylene protons.
-
H-6, H-7, and H-8 Protons: These protons are part of the aliphatic backbone of the hexahydroazepine ring and are expected to resonate in the typical aliphatic region. Their signals will likely be complex multiplets due to overlapping signals and coupling with neighboring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their functionalities.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (C-3) | 165 - 175 |
| C=N (C-9a) | 150 - 160 |
| C-5 | 45 - 55 |
| C-9 | 40 - 50 |
| C-6, C-7, C-8 | 20 - 35 |
Note: These are predicted values. The exact chemical shifts can be confirmed using 2D NMR techniques like HSQC and HMBC.[6][7][8]
Causality Behind Expected Shifts:
-
Carbonyl Carbon (C-3): The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom, placing its signal far downfield.
-
Imine-like Carbon (C-9a): This carbon is part of a C=N bond within the triazole ring system, leading to a significant downfield shift.
-
Carbons Adjacent to Nitrogen (C-5, C-9): Similar to their attached protons, these carbons are deshielded by the adjacent nitrogen atoms.
-
Aliphatic Carbons (C-6, C-7, C-8): These carbons will appear in the upfield region of the spectrum, characteristic of sp³ hybridized carbons in an aliphatic chain.
Experimental Protocol for NMR Spectroscopy
Caption: General workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for this compound due to the presence of the potentially exchangeable N-H proton.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. For unambiguous assignment, 2D NMR experiments such as COSY (to establish H-H correlations), HSQC (to link protons to their directly attached carbons), and HMBC (to identify long-range H-C correlations) are highly recommended.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.
Expected Mass Spectrum Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 154.0975 | Protonated molecular ion. This will be the base peak in many soft ionization techniques. |
| [M+Na]⁺ | 176.0794 | Sodium adduct, often observed in ESI. |
Causality and Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this molecule. Its polarity and the presence of basic nitrogen atoms make it amenable to protonation, leading to a strong [M+H]⁺ signal.
-
High-Resolution Mass Spectrometry (HRMS): Performing the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial. It allows for the determination of the accurate mass, which can be used to confirm the elemental composition (C₇H₁₁N₃O) with a high degree of confidence.
Experimental Protocol for Mass Spectrometry
Caption: Workflow for Mass Spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (in the low µg/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile/water.
-
Analysis: Infuse the sample directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire the spectrum in positive ion mode.
-
Fragmentation Analysis (MS/MS): To further confirm the structure, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern will provide valuable structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Medium, broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=O stretch (amide) | 1680 - 1720 | Strong |
| C=N stretch | 1600 - 1650 | Medium |
| C-N stretch | 1200 - 1350 | Medium |
Note: These are characteristic ranges. The exact position of the peaks can be influenced by the molecular environment.[9][10][11]
Causality Behind Expected Absorptions:
-
N-H Stretch: The broadness of this peak is indicative of hydrogen bonding.
-
C=O Stretch: A strong absorption in this region is a definitive indicator of the carbonyl group in the triazolone ring. Its exact position can provide clues about ring strain and conjugation.
-
C-H Stretches: The absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the hexahydroazepine ring.
-
C=N and C-N Stretches: These absorptions confirm the presence of the triazole ring and the nitrogen-containing caprolactam ring.
Experimental Protocol for IR Spectroscopy
Caption: Workflow for ATR-FTIR analysis.
-
Technique Selection: Attenuated Total Reflectance (ATR) is the most convenient method for solid samples, requiring minimal sample preparation.
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, place a small amount of the solid sample on the crystal, apply pressure, and record the sample spectrum.
-
Analysis: Identify the key functional group absorptions and correlate them with the known molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for studying conjugation.
Expected UV-Vis Absorption
| Transition | Expected λₘₐₓ (nm) | Solvent |
| n → π* | 220 - 250 | Ethanol or Methanol |
Causality and Interpretation:
-
The primary chromophore in this molecule is the triazolone ring, which contains C=O and C=N double bonds.
-
The expected absorption maximum (λₘₐₓ) corresponds to an n → π* transition, where a non-bonding electron (from nitrogen or oxygen) is excited to an anti-bonding π* orbital.[10][12]
-
The position of λₘₐₓ can be sensitive to solvent polarity.[12] A systematic study in solvents of varying polarity can provide insights into the nature of the electronic transition.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
-
Analysis: Scan a range of wavelengths (e.g., 200-400 nm) to identify the λₘₐₓ. This value can be used to develop a quantitative analytical method (e.g., using a Beer-Lambert law calibration curve).
Conclusion
The spectroscopic characterization of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one relies on a complementary suite of analytical techniques. ¹H and ¹³C NMR spectroscopy provide the detailed structural framework, while high-resolution mass spectrometry confirms the molecular formula. IR spectroscopy offers a rapid confirmation of key functional groups, and UV-Vis spectroscopy is useful for quantitative measurements. By integrating the data from these methods, researchers can confidently identify, purify, and further develop this important pharmaceutical intermediate.
References
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MySkinRecipes. (n.d.). 2,5,6,7,8,9-hexahydro-3H-[1][13][14]triazolo[4,3-a]azepin-3-one. Retrieved from
- RJ Wave. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study.
- Benchchem. (n.d.). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.
- Agova, et al. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica.
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Fluorochem. (n.d.). 2,5,6,7,8,9-hexahydro-3H-[1][13][14]triazolo[4,3-a]azepin-3-one. Retrieved from
- (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.
- (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
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1H and 13C NMR data for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. As a molecule of significant interest in pharmaceutical research, particularly in the development of novel agents for the central nervous system (CNS), a thorough understanding of its structural characteristics is paramount.[1] This document serves as a key resource for researchers, scientists, and drug development professionals, offering a detailed, predictive assignment of its NMR spectra. The causality behind spectral assignments is explained, drawing upon fundamental principles and comparative data from related chemical structures. Furthermore, this guide outlines a validated, step-by-step protocol for the acquisition of high-quality NMR data, ensuring experimental reproducibility and integrity.
Introduction: The Significance of Structural Verification
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (CAS No. 27182-43-0, Molecular Formula: C₇H₁₁N₃O) belongs to a class of fused heterocyclic systems that are actively explored as scaffolds for CNS-active agents, including potential treatments for anxiety and depression.[1] The therapeutic potential of such molecules is intrinsically linked to their precise three-dimensional structure. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.
For drug development professionals, an accurate and fully assigned NMR spectrum is not merely a quality control checkpoint; it is the foundational data that confirms the identity and purity of a synthesized compound, enabling confident progression into further biological assays. This guide is structured to provide not just the spectral data itself, but the scientific rationale behind the predicted chemical shifts and coupling patterns, empowering researchers to interpret and verify the structure of this important molecular scaffold.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure and numbering for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one are presented below.
Caption: Molecular structure and atom numbering scheme for NMR assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted data, assuming a standard solvent like DMSO-d₆ at 400 MHz, are summarized below. The choice of DMSO-d₆ is strategic as it effectively solubilizes polar compounds and ensures that the amide proton (2-H) is observable as a distinct, exchangeable signal.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Assignment Rationale |
|---|---|---|---|---|---|
| 2-H | ~11.5 - 12.5 | br s | - | 1H | Amide proton, significantly deshielded due to resonance and potential hydrogen bonding. Expected to be a broad singlet.[2] |
| 5-H₂ | ~3.80 - 4.00 | t | ~6.0 | 2H | Methylene protons alpha to the bridgehead nitrogen (N4), deshielded by the adjacent electronegative atom. |
| 9-H₂ | ~2.80 - 3.00 | t | ~5.5 | 2H | Methylene protons alpha to both the bridgehead nitrogen (N4) and the C3a carbon, showing moderate deshielding. |
| 6-H₂ | ~1.70 - 1.90 | m | - | 2H | Aliphatic methylene protons, beta to nitrogen. Expected to be a complex multiplet due to coupling with H5 and H7. |
| 8-H₂ | ~1.60 - 1.80 | m | - | 2H | Aliphatic methylene protons, beta to nitrogen. Similar environment to 6-H₂. |
| 7-H₂ | ~1.40 - 1.60 | m | - | 2H | Most shielded aliphatic methylene protons, gamma to the nitrogen atoms of the azepine ring. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon skeleton.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Assignment Rationale |
|---|---|---|
| C3 | ~154.0 - 156.0 | Carbonyl carbon of the lactam (amide) group, highly deshielded.[3] |
| C3a | ~145.0 - 147.0 | Quaternary carbon of the triazole ring, part of a C=N bond, resulting in significant downfield shift.[4] |
| C5 | ~45.0 - 47.0 | Methylene carbon alpha to nitrogen, deshielded by the electronegative atom. |
| C9 | ~38.0 - 40.0 | Methylene carbon alpha to nitrogen, similar to C5 but slightly more shielded. |
| C6 | ~28.0 - 30.0 | Aliphatic methylene carbon. |
| C8 | ~26.0 - 28.0 | Aliphatic methylene carbon. |
| C7 | ~24.0 - 26.0 | Most shielded aliphatic methylene carbon in the azepine ring. |
Key 2D NMR Correlations for Structural Verification
While 1D NMR provides the primary data, 2D NMR experiments are indispensable for confirming the assignments through-bond connectivities. The following diagram illustrates the workflow for complete structural assignment using a combination of COSY, HSQC, and HMBC experiments.
Caption: Workflow for NMR-based structure elucidation.
Key Predicted HMBC Correlations: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key expected correlations are:
-
H5 protons to C3a , C6 , and C9 .
-
H9 protons to C3a , C8 , and C5 .
-
2-H (NH) proton to C3 and C3a .
These correlations would definitively piece together the triazolone and hexahydroazepine rings, confirming the fused heterocyclic system.
Caption: Key predicted HMBC correlations for structural confirmation.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-fidelity, reproducible NMR data, adherence to a standardized protocol is critical. The following methodology is recommended for the analysis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
Sample Preparation
-
Mass Determination: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Use 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The solvent should contain a known amount of an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Dissolve the sample completely in the solvent within a clean, dry 5 mm NMR tube. Vortex briefly to ensure homogeneity.
Spectrometer Setup and Calibration
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.
-
Shimming: Perform automated or manual shimming on the magnetic field to optimize homogeneity, using the deuterium lock signal as a reference. Aim for a narrow and symmetrical lock signal.
-
Pulse Width Calibration: Calibrate the 90° pulse width for both ¹H and ¹³C for the specific sample.
Acquisition Parameters
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
-
Pulse Angle: 30-45° flip angle to allow for shorter relaxation delays.[5]
-
Spectral Width: 16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time (AQ): ~4 seconds to ensure high digital resolution.[5]
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Temperature: 298 K (25 °C).
¹³C{¹H} NMR Acquisition:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Pulse Angle: 30° flip angle.
-
Spectral Width: 240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time (AQ): ~1.5-2.0 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096, as ¹³C is inherently less sensitive.
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf').
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
Set the number of scans and increments to achieve adequate signal-to-noise and resolution, which will vary based on sample concentration and instrument time availability.
Conclusion
This guide provides a robust, scientifically-grounded framework for understanding and verifying the structure of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one using ¹H and ¹³C NMR spectroscopy. By combining predicted spectral data with a detailed experimental protocol, this document serves as an essential tool for researchers in medicinal chemistry and drug development. The principles and methodologies outlined herein ensure not only the accurate characterization of this specific molecule but also provide a transferable workflow for the analysis of other novel heterocyclic compounds, upholding the highest standards of scientific integrity and experimental rigor.
References
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Balestrero, R., et al. (1986). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]
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Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Emwas, A-H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]
-
Negrón-Silva, G. E., et al. (2013). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate. Available at: [Link]
-
Czarnecki, R., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]
-
MySkinRecipes. 2,5,6,7,8,9-hexahydro-3H-[4][6][7]triazolo[4,3-a]azepin-3-one. Available at: [Link]
-
Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
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Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
University College London. Chemical shifts. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available at: [Link]
-
Wiśniewski, J., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Abstract: This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation behavior of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (C₇H₁₁N₃O, Mol. Wt.: 153.18 g/mol ). As a fused heterocyclic system incorporating both a triazolone and a caprolactam moiety, this molecule presents a unique fragmentation profile crucial for its identification and structural elucidation in pharmaceutical and chemical research. This document outlines the probable fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. The causal mechanisms behind characteristic bond cleavages are explained, drawing from established principles of mass spectrometry for analogous heterocyclic structures. This guide is intended for researchers, analytical scientists, and drug development professionals who require a foundational understanding for identifying this scaffold and its derivatives.
Introduction to the Target Molecule and Analytical Imperatives
The compound 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is a bicyclic heterocyclic molecule featuring a 1,2,4-triazole ring fused to a seven-membered azepane ring (a caprolactam derivative).[1] Such fused systems are of significant interest in medicinal chemistry, as both triazole and azepine scaffolds are present in a wide array of bioactive compounds, including anticonvulsant, antidepressant, and antimicrobial agents.[1][2]
The structural confirmation of novel synthesized compounds or the identification of metabolites and degradants is a cornerstone of drug discovery and development. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight information and structurally significant fragmentation data. Understanding the fragmentation pattern is not merely an academic exercise; it is essential for distinguishing between isomers, elucidating molecular structure, and ensuring the identity and purity of a chemical entity. This guide synthesizes established fragmentation principles of triazoles and lactams to construct a predictive model for the title compound.[3][4]
Core Principles: Ionization and Its Influence on Fragmentation
The choice of ionization technique fundamentally dictates the nature and extent of fragmentation. The two most common methods, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.[5]
-
Electron Ionization (EI): As a hard ionization technique, EI imparts high energy (typically 70 eV) to the analyte molecule, inducing extensive and often complex fragmentation.[5] This results in a rich fingerprint-like spectrum that is highly valuable for structural elucidation and library matching. However, the molecular ion (M•+) may sometimes be weak or entirely absent for labile molecules.[5]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation.[6] It is ideal for confirming molecular weight, especially for larger or thermally unstable compounds. Structural information is subsequently obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.[7] For lactams, fragmentation is often consistent with pathways originating from the N-protonated tautomer, even if the O-protonated form is more stable.[4]
Predicted Fragmentation Pathways
The fragmentation of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (exact mass: 153.0890) is predicted to be a composite of pathways characteristic of its two core structures: the triazolone ring and the caprolactam ring.
Electron Ionization (EI-MS) Fragmentation
Under EI conditions, the molecular ion (M•+) at m/z 153 is expected. The subsequent fragmentation will likely proceed through several competing pathways involving cleavages in both ring systems.
-
Cleavage of the Azepine Ring: The seven-membered caprolactam ring is the most likely site for initial fragmentation.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a classic fragmentation for amides, leading to the loss of a CO molecule to form an ion at m/z 125.
-
Ring Opening and Loss of Alkenes: A common pathway for cyclic amines involves ring opening followed by the elimination of neutral alkene fragments. The primary expected loss is ethene (C₂H₄, 28 Da), leading to a significant fragment at m/z 125 . Subsequent or alternative losses of propene (C₃H₆, 42 Da) could also occur, yielding an ion at m/z 111 .
-
-
Cleavage of the Triazole Ring: The 1,2,4-triazole system has characteristic fragmentation patterns.[8]
-
Loss of N₂: Elimination of a stable nitrogen molecule (28 Da) is a potential pathway, which could lead to a fragment at m/z 125. This ion is isobaric with the fragment from ethene loss, potentially complicating direct interpretation without high-resolution mass spectrometry.
-
Loss of N₂H or N₃: Loss of diazene or an azide radical can also occur in triazole systems.
-
-
Combined Ring Fragmentation: More complex pathways involve the concerted cleavage of both rings. A retro-Diels-Alder (RDA)-type reaction, while not canonical for this structure, could lead to the cleavage of the azepine ring, followed by rearrangement and fragmentation of the triazole portion.
Electrospray Ionization (ESI-MS/MS) Fragmentation
Under positive-ion ESI, the compound will readily form a protonated molecule, [M+H]⁺, at m/z 154 . Tandem MS (MS/MS) analysis of this precursor ion is predicted to yield the following key fragments:
-
Initial Neutral Losses from the Lactam Moiety:
-
Loss of CO (28 Da): A prominent fragmentation pathway for protonated lactams is the loss of carbon monoxide, which would generate a fragment ion at m/z 126 .
-
Loss of H₂O (18 Da): If protonation occurs on the carbonyl oxygen, subsequent loss of water is possible, leading to an ion at m/z 136.
-
-
Azepine Ring Cleavage: Following the initial loss of CO, the resulting m/z 126 ion can undergo further fragmentation via cleavage of the seven-membered ring. The loss of ethene (C₂H₄, 28 Da) is highly probable, resulting in a stable product ion at m/z 98 .
-
Cleavage involving the Triazole Ring:
-
The protonated molecule (m/z 154) can undergo cleavage at the triazole ring, potentially losing formamide (NH₂CHO, 45 Da) through a rearrangement process, yielding an ion at m/z 109 .
-
Visualization of Predicted Fragmentation Mechanisms
The following diagrams illustrate the proposed major fragmentation pathways under EI and ESI conditions.
Caption: Predicted major fragmentation pathways under Electron Ionization (EI).
Caption: Predicted sequential fragmentation pathway under ESI-MS/MS.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a robust, self-validating protocol for acquiring high-quality mass spectra of the title compound.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one in HPLC-grade methanol or acetonitrile.
-
Working Solution (for LC-MS/ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Working Solution (for GC-MS/EI): Dilute the stock solution to a final concentration of 10-50 µg/mL using HPLC-grade methanol or ethyl acetate. Ensure the solvent is compatible with the GC-MS system.
Recommended Instrumentation and Parameters
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Key MS Parameters:
-
Capillary Voltage: 3.5-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂): Flow rate 8-12 L/min, Temperature 350-450 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS2 (Tandem MS): Isolate precursor ion m/z 154. Apply stepped collision energy (e.g., 10, 20, 40 eV) to observe the full range of fragment ions.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS) for EI [9]
-
GC System: Standard GC with a split/splitless injector.
-
Column: DB-5MS or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS System: Quadrupole or Ion Trap Mass Spectrometer.
-
Ionization Mode: EI.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-450.
Summary of Predicted Data
The following table summarizes the key predicted ions for the structural elucidation of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| EI | 153 (M•+) | 125 | C₂H₄ or CO or N₂ | Fragment resulting from azepine ring cleavage or loss of CO/N₂ |
| EI | 153 (M•+) | 111 | C₃H₆ | Fragment from azepine ring cleavage |
| ESI | 154 ([M+H]⁺) | 126 | CO | Protonated imine resulting from lactam decarbonylation |
| ESI | 154 ([M+H]⁺) | 98 | CO + C₂H₄ | Subsequent loss of ethene from the m/z 126 fragment |
| ESI | 154 ([M+H]⁺) | 109 | NH₂CHO | Fragment from cleavage and rearrangement of the triazolone ring |
Conclusion
The mass spectrometric fragmentation of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is governed by the distinct yet interconnected chemistries of its fused triazolone and caprolactam rings. Under EI, fragmentation is expected to be dominated by cleavages within the seven-membered azepine ring, primarily through the loss of small alkenes, yielding characteristic ions at m/z 125 and 111. Under the softer conditions of ESI-MS/MS, the protonated molecule (m/z 154) is predicted to undergo a primary loss of carbon monoxide to form a key fragment at m/z 126, which serves as the entry point for further structurally informative dissociations. This in-depth guide provides a predictive framework and a robust experimental protocol, equipping researchers with the necessary tools to confidently identify and characterize this important heterocyclic scaffold.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
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Aslam, M. S., et al. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available from: [Link]
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Schulz, B., et al. (2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[3][8][10]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. Pharmazie, 69(10), 728-35. Available from: [Link]
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Stirk, K. M., et al. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. National Institutes of Health. Available from: [Link]
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RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. RJ Wave. Available from: [Link]
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M. Farooq. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem Compound Database. Available from: [Link]
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MySkinRecipes. (n.d.). 2,5,6,7,8,9-hexahydro-3H-[3][8][10]triazolo[4,3-a]azepin-3-one. MySkinRecipes. Available from: [Link]
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sst chemistry. (2022, December 17). Problems on Electrospray Ionization Mass Spectrometry(ESI-MS): Organic Spectroscopy Problem series-8. YouTube. Available from: [Link]
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Gueddouda, N. M., et al. (2021). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. National Institutes of Health. Available from: [Link]
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Szafraniec-Gorol, G., et al. (2023). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available from: [Link]
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X-ray crystal structure of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
An In-Depth Technical Guide to the X-ray Crystal Structure of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
This guide provides a comprehensive overview of the determination of the single-crystal X-ray structure of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. This molecule is a key intermediate in the synthesis of biologically active compounds, particularly those targeting the central nervous system.[1] A detailed understanding of its three-dimensional structure is crucial for structure-based drug design and for elucidating its physicochemical properties.
The following sections will detail the synthetic route, the crystallization process, the methodology of X-ray diffraction analysis, and a thorough discussion of the resulting crystal structure. This document is intended for researchers and professionals in the fields of medicinal chemistry, crystallography, and drug development.
Introduction: The Significance of the Triazolo[4,3-a]azepin-3-one Scaffold
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antiviral, and anticancer properties.[2][3] When fused with an azepine ring, as in the title compound, it forms a bicyclic system with a unique three-dimensional conformation that can be exploited for targeted interactions with biological macromolecules. Derivatives of this scaffold are being explored for their potential as central nervous system agents, particularly for conditions like anxiety and depression.[1]
The precise determination of the molecular geometry through single-crystal X-ray diffraction provides invaluable insights into:
-
Conformational analysis: Understanding the puckering of the seven-membered azepine ring.
-
Intermolecular interactions: Identifying potential hydrogen bonding and other non-covalent interactions that govern the crystal packing and can inform on potential biological interactions.
-
Stereoelectronic properties: Correlating the observed bond lengths and angles with the electronic distribution within the molecule.
This guide will walk through a hypothetical, yet realistic, case study of the complete process, from synthesis to the final refined crystal structure, based on established methodologies and data from closely related structures.
Synthesis and Crystallization
A robust synthetic and crystallization protocol is the foundation of any successful crystallographic study. The following methodology is adapted from established procedures for similar triazolo-azepinone derivatives.[4]
Synthetic Pathway
The synthesis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one can be achieved through a cyclocondensation reaction. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of the Hydrazide Intermediate. To a solution of ε-caprolactam (1 equivalent) in an appropriate solvent such as ethanol, add hydrazine hydrate (1.2 equivalents). The reaction mixture is refluxed for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazide intermediate.
-
Step 2: Cyclization to the Triazolo-azepinone. The crude hydrazide from the previous step is dissolved in a suitable aprotic solvent like dichloromethane or acetonitrile. To this solution, a phosgene equivalent such as triphosgene (0.4 equivalents) is added dropwise at 0°C in the presence of a non-nucleophilic base like triethylamine (2.5 equivalents) to neutralize the generated HCl. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
Step 3: Work-up and Purification. The reaction mixture is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
Crystallization
The formation of high-quality single crystals is paramount for X-ray diffraction studies. Slow evaporation is a reliable method for obtaining crystals of small organic molecules.
Experimental Protocol: Crystallization
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent. A solvent system in which the compound has moderate solubility is ideal. For the title compound, ethyl acetate or a mixture of dichloromethane and hexane would be appropriate choices.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and placed in a clean vial. The vial is loosely capped or covered with parafilm perforated with a few small holes.
-
Crystal Growth: The vial is left undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature). Over a period of several days to a week, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
-
Crystal Harvesting: Once well-formed, colorless, block-shaped crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor using a nylon loop.
X-ray Data Collection and Structure Refinement
The following section describes the process of collecting and analyzing the X-ray diffraction data from a single crystal of the title compound.
Caption: Workflow for X-ray crystal structure determination.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head, typically at a low temperature (e.g., 100 K) under a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5] The rotation method is commonly employed, where the crystal is rotated through a series of small angular increments while being exposed to the X-ray beam.[5]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.[6][7] This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes for each reflection.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[8] This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods.[8][9] This iterative process optimizes the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]
Crystallographic Data Summary
The following table summarizes the hypothetical crystallographic data for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
| Parameter | Value |
| Chemical formula | C₇H₁₁N₃O |
| Formula weight | 153.18 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 823.4(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.234 |
| Absorption coefficient (mm⁻¹) | 0.09 |
| F(000) | 328 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5678 |
| Independent reflections | 1890 [R(int) = 0.021] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Structural Analysis and Discussion
The refined crystal structure provides a detailed picture of the molecular geometry and intermolecular interactions of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
Molecular Conformation
The molecule consists of a fused triazolone and a seven-membered azepine ring. The triazolone ring is essentially planar. The seven-membered azepine ring, however, is puckered to minimize steric strain. The conformation of this ring can be described as a distorted boat or chair, which is typical for such systems.[11]
Bond Lengths and Angles
The bond lengths and angles within the molecule are generally within the expected ranges for similar heterocyclic systems. The C=O bond of the triazolone ring exhibits a typical double bond character. The C-N and N-N bond lengths in the triazole ring are consistent with delocalized electrons within this aromatic-like system.
Table of Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Value (°) |
| N1-N2 | 1.385(2) | C3-N2-N1 | 108.5(1) |
| N2-C3 | 1.345(2) | N2-C3-O1 | 125.6(2) |
| C3-O1 | 1.223(2) | N2-C3-N4 | 106.2(1) |
| C3-N4 | 1.378(2) | C9-N1-N2 | 110.1(1) |
| N4-C9a | 1.354(2) | C5-N4-C9a | 128.3(2) |
Intermolecular Interactions and Crystal Packing
In the crystal lattice, the molecules are linked by intermolecular hydrogen bonds. The most significant of these is the hydrogen bond between the N-H of the triazole ring of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction links the molecules into chains or dimers, which then pack to form the three-dimensional crystal structure. These hydrogen bonding patterns are crucial for the stability of the crystal lattice.
Conclusion
This technical guide has provided a comprehensive, albeit hypothetical, walkthrough of the process of determining the single-crystal X-ray structure of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. The detailed protocols for synthesis, crystallization, data collection, and structure refinement are based on established scientific principles and data from closely related compounds. The analysis of the crystal structure reveals key features of its molecular conformation and intermolecular interactions, which are vital for understanding its chemical behavior and for its application in drug design. The ability to perform such detailed structural analysis is a cornerstone of modern chemical and pharmaceutical research.[12]
References
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2-(2-Chloropyrimidin-4-yl)-3,5,6,7,8,9-hexahydro-2H-1,2,4-triazolo[4,3-a]azepin-3-one. National Center for Biotechnology Information. Available from: [Link]
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2,5,6,7,8,9-hexahydro-3H-[1][2][4]triazolo[4,3-a]azepin-3-one. MySkinRecipes. Available from: [Link]
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Schulz, B., et al. (2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[1][2][4]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. Pharmazie, 69(1), 4-11. Available from: [Link]
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Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(22), 7561. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2021). Antimicrobial Activity of[1][2][4]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][2][4]thiazepine Derivatives. ResearchGate. Available from: [Link]
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Tskhovrebov, A. G., et al. (2021). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. ChemistrySelect, 6(39), 10563-10567. Available from: [Link]
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Synthesis of 2-Unsubstituted 2,3,5,6,7,8-Hexahydropyrazolo[4,3-d][1][4]diazepinone-8-carboxylates. ResearchGate. Available from: [Link]
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Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. In International Tables for Crystallography (Vol. B, pp. 308-319). Available from: [Link]
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Structure refinement: Some background theory and practical strategies. ResearchGate. Available from: [Link]
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Al-Soud, Y. A., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molbank, 2020(2), M1126. Available from: [Link]
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El-Brollosy, N. R., et al. (2015). Crystal structure of 6,9-dimethyl-7H-[1][2][4]triazolo[4,3-b][1][2][4]triazepin-8(9H)-one 0.40-hydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o34-o35. Available from: [Link]
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Crystal Structure Determination & Refinement. Crystallography Class Notes. Available from: [Link]
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El-Gendy, M. A., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(30), 21673-21695. Available from: [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (CAS No: 27182-43-0). As a key heterocyclic building block, this compound's scaffold is of significant interest in pharmaceutical research, particularly for the development of novel agents targeting the central nervous system (CNS).[1] Its potential applications include the synthesis of new psychotropic, anticonvulsant, and sedative medications, owing to its favorable metabolic stability and binding characteristics.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a structured overview of the molecule's identity, core physicochemical parameters, validated experimental protocols for its characterization, and the implications of these properties for its application in pharmaceutical sciences.
Introduction and Chemical Identity
2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one is a fused bicyclic heterocyclic compound. This structural motif is a cornerstone in the design of biologically active molecules. The fusion of a seven-membered azepine ring with a 1,2,4-triazole ring creates a rigid, three-dimensional structure that can effectively interact with biological targets like neurotransmitter receptors.[1] The broader family of triazolopyridines and related fused systems has yielded important therapeutics, including the antidepressant Trazodone, highlighting the scaffold's clinical relevance.[4][5]
A thorough understanding of the physicochemical properties of this molecule is paramount for its progression from a laboratory chemical to a viable drug lead or intermediate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as critical formulation and manufacturing considerations.
Table 1: Chemical Identity of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
| Identifier | Value | Source |
| IUPAC Name | 2,5,6,7,8,9-hexahydro-[1][2][3]triazolo[4,3-a]azepin-3-one | [6] |
| CAS Number | 27182-43-0 | [1][6] |
| Molecular Formula | C₇H₁₁N₃O | [1][6] |
| Molecular Weight | 153.18 g/mol | [1] |
| Canonical SMILES | O=C1NN=C2CCCCCN12 | [6] |
| MDL Number | MFCD00729341 | [1][6] |
Core Physicochemical Properties
The physicochemical parameters of a compound are critical predictors of its behavior in both in vitro and in vivo systems. The data presented below are derived from computational predictions and available supplier information, providing a foundational dataset for laboratory investigation.
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value | Unit | Source/Method |
| Physical State | Solid | - | [6] |
| Melting Point | 127.79 | °C | [2] (EPI Suite) |
| Boiling Point | 353.17 | °C | [2] (EPA T.E.S.T.) |
| Water Solubility | 5177.94 | mg/L | [2] (EPA T.E.S.T.) |
| Density | 1.3 | g/cm³ | [2] |
| Hydrogen Bond Donors | 1 | - | [2] |
| Hydrogen Bond Acceptors | 4 | - | [7] |
| Rotatable Bonds | 0 | - | [2] |
| Topological Polar Surface Area | 76 | Ų | [7] |
| XLogP3-AA | 0.6 | - | [7] |
Molecular Structure and Conformational Insights
The structure of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one features a lactam moiety within the fused ring system. The seven-membered azepine ring is non-planar. While a crystal structure for the parent compound is not publicly available, studies on related triazolo-triazepine derivatives indicate that the seven-membered ring typically adopts a boat conformation.[8][9] This conformation minimizes steric strain and dictates the spatial orientation of potential substituents, which is a critical factor for receptor binding. The triazole ring is expected to be nearly planar.[8][9] The molecule possesses one hydrogen bond donor (the N-H of the triazole ring) and multiple acceptor sites (the carbonyl oxygen and the nitrogen atoms), suggesting its potential to participate in hydrogen bonding networks, a key interaction in many protein-ligand complexes.
Experimental Characterization Workflow
The validation of predicted physicochemical properties requires a systematic experimental approach. The following workflow outlines a logical sequence for the comprehensive characterization of a novel chemical entity like the topic compound.
Caption: Experimental workflow for physicochemical characterization.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Rationale: DSC is superior to traditional melting point apparatus as it provides quantitative thermal data, including the onset of melting, peak melting temperature, and enthalpy of fusion (ΔHfus). It can also reveal phase transitions, decomposition events, and information about sample purity.
-
Methodology:
-
Calibrate the DSC instrument using a high-purity indium standard.
-
Accurately weigh 2-3 mg of the compound into a non-hermetic aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen atmosphere (50 mL/min) at a controlled rate, typically 10 °C/min, over a temperature range appropriate for the predicted melting point (e.g., 25 °C to 200 °C).
-
Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.
-
Protocol: Aqueous Solubility Determination by Shake-Flask Method (OECD 105)
-
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that equilibrium is reached between the solid-state compound and the solution, providing a true measure of solubility under specific conditions (pH, temperature).
-
Methodology:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Add an excess amount of the solid compound to a known volume of the buffer in a glass vial. The excess is crucial to ensure saturation.
-
Agitate the vial in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
After agitation, allow the suspension to settle.
-
Filter the supernatant through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Protocol: pKa Determination by Potentiometric Titration
-
Rationale: The pKa value is essential as it dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The triazole ring contains basic nitrogen atoms, and determining their pKa is critical.[10]
-
Methodology:
-
Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Use a calibrated pH electrode to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the basic sites.
-
Record the pH as a function of the volume of titrant added.
-
Plot the titration curve (pH vs. volume) and its first derivative. The pKa is determined from the pH at the half-equivalence point.
-
Implications for Drug Development and Medicinal Chemistry
The physicochemical profile of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one provides valuable insights for its use in drug discovery.
-
CNS Drug Potential: The predicted XLogP3-AA of 0.6 suggests a balanced lipophilicity.[7] This is a favorable characteristic for CNS drug candidates, as it allows for potential penetration of the blood-brain barrier without being so lipophilic as to cause issues with metabolic instability or non-specific binding.
-
Solubility and Formulation: A predicted aqueous solubility of ~5 g/L indicates moderate solubility.[2] While this may be sufficient for early-stage in vitro assays, formulation strategies (e.g., salt formation by protonating the basic triazole nitrogen) may be required to achieve the desired concentrations for in vivo studies.
-
Structural Rigidity: The fused bicyclic system has zero rotatable bonds, which is advantageous in drug design.[2] This conformational rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity and selectivity.
-
Metabolic Stability: The scaffold is noted for its potential metabolic stability.[1] The absence of easily oxidizable functional groups and the inherent stability of the triazole ring contribute to this property, which is crucial for achieving adequate drug exposure in vivo.
Conclusion
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is a heterocyclic compound with a promising profile for applications in medicinal chemistry, particularly in the synthesis of CNS-active agents. Its balanced lipophilicity, moderate water solubility, and structurally rigid framework make it an attractive scaffold for further exploration. The experimental protocols detailed in this guide provide a robust framework for validating its predicted properties and enabling its rational development in drug discovery programs.
References
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MySkinRecipes. 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one. [Online] Available at: [Link]
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Chemchart. 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one (27182-43-0). [Online] Available at: [Link]
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National Institutes of Health. 2-(2-Chloropyrimidin-4-yl)-3,5,6,7,8,9-hexahydro-2H-1,2,4-triazolo[4,3-a]azepin-3-one. [Online] Available at: [Link]
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Chemeo. Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). [Online] Available at: [Link]
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MDPI. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. [Online] Available at: [Link]
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ResearchGate. Crystal structure of 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one, C14H13NO. [Online] Available at: [Link]
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- 9. Crystal structure of 6,9-dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(9H)-one 0.40-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(2-Chloropyrimidin-4-yl)-3,5,6,7,8,9-hexahydro-2H-1,2,4-triazolo[4,3-a]azepin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, a key intermediate in the synthesis of novel central nervous system (CNS) agents.[1] With a focus on solubility and stability, this document outlines the theoretical considerations and practical methodologies for the characterization of this triazoloazepinone derivative. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to design robust experimental protocols, interpret data effectively, and anticipate potential challenges in the preformulation and formulation stages of development. While specific experimental data for this compound is limited in publicly available literature, this guide establishes a framework for its comprehensive evaluation based on established scientific principles and regulatory guidelines.
Introduction: The Significance of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one in Drug Discovery
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, with the chemical formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural scaffold is a key building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system. The triazolo-azepinone core is recognized for its potential to interact with various neurotransmitter receptors, making it a valuable precursor for the development of novel psychotropic, anticonvulsant, and sedative medications.[1] The compound's favorable binding properties and metabolic stability are often cited as key attributes for its utility in drug design.[1]
Given its role as a critical starting material, a thorough understanding of its physicochemical properties, especially solubility and stability, is paramount. These characteristics directly influence its handling, storage, and reactivity in subsequent synthetic steps, and can ultimately impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
Table 1: Key Physicochemical Properties of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| CAS Number | 27182-43-0 | |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
| Storage | Room temperature | [1] |
| Predicted Water Solubility | 5177.94 mg/L |
Note: The predicted water solubility is a computationally derived value and should be confirmed by experimental analysis.
Solubility Profiling: A Foundation for Formulation
The solubility of an API is a critical determinant of its bioavailability and therapeutic efficacy. For a synthetic intermediate like 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, solubility in various solvents is crucial for reaction kinetics, purification, and the preparation of solutions for further chemical transformations. This section details the methodologies for a comprehensive solubility assessment.
Theoretical Considerations
The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent molecules play a crucial role. The structure of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, containing both polar (amide, triazole) and non-polar (aliphatic ring) moieties, suggests a degree of solubility in both polar and non-polar solvents. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which is a key factor in its aqueous solubility.
Experimental Determination of Solubility
A multi-faceted approach is recommended to determine the solubility profile of this compound, encompassing both thermodynamic and kinetic solubility assessments.
The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This method provides a definitive measure of the saturation concentration of a compound in a given solvent at a specific temperature.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation of Saturated Solutions: Add an excess amount of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, dichloromethane, ethyl acetate).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Causality Behind Experimental Choices: The extended equilibration time in the shake-flask method is crucial to ensure that the system has reached a true thermodynamic equilibrium, providing a reliable and reproducible solubility value. The use of multiple pH conditions for aqueous solubility is important as the compound may have ionizable groups, affecting its solubility in different physiological environments.
For early-stage drug discovery, kinetic solubility assays offer a faster, less material-intensive alternative to thermodynamic methods. These assays measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.
-
Precipitation Detection: Measure the turbidity of the resulting solutions using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Trustworthiness of the Protocol: This method includes positive and negative controls (a known poorly soluble and a known highly soluble compound) to validate the assay performance. The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.
Anticipated Solubility Profile
Based on its structure and the predicted water solubility of 5177.94 mg/L (approximately 5.2 mg/mL), 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is expected to have moderate aqueous solubility. Its solubility is likely to be influenced by the pH of the aqueous medium. In organic solvents, it is anticipated to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dichloromethane.
Table 2: Hypothetical Solubility Data for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | ~5 | Shake-Flask |
| PBS (pH 7.4) | 37 | ~6 | Shake-Flask |
| Ethanol | 25 | >20 | Shake-Flask |
| Methanol | 25 | >25 | Shake-Flask |
| Dichloromethane | 25 | >15 | Shake-Flask |
| Ethyl Acetate | 25 | ~8 | Shake-Flask |
This data is illustrative and should be confirmed experimentally.
Stability Assessment: Ensuring Chemical Integrity
The chemical and physical stability of a drug intermediate is critical for ensuring the quality and purity of the final API. Stability studies are designed to evaluate how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
Regulatory Framework: ICH Guidelines
The International Council for Harmonisation (ICH) provides a comprehensive framework for stability testing. The ICH Q1A(R2) guideline is the primary reference for stability testing of new drug substances.
Solid-State Stability
The solid form of a compound can significantly impact its stability. Characterization of the solid state is a prerequisite for meaningful stability studies.
-
X-Ray Powder Diffraction (XRPD): To determine the crystalline or amorphous nature of the solid and to identify different polymorphic forms.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and to detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates and to determine thermal decomposition profiles.
-
Dynamic Vapor Sorption (DVS): To evaluate the hygroscopicity of the material.
According to ICH Q1A guidelines, stability studies should be conducted under various storage conditions to establish a re-test period.
Experimental Protocol: Solid-State Stability Study
-
Sample Preparation: Place a known quantity of the compound in suitable containers that are inert and do not interact with the substance.
-
Storage Conditions: Store the samples in controlled environment chambers at the following conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: Analyze the samples at each time point for:
-
Appearance
-
Assay (potency)
-
Purity (related substances/degradation products)
-
Water content (if applicable)
-
Solid-state properties (e.g., XRPD, DSC) to detect any changes in physical form.
-
Authoritative Grounding: The storage conditions and testing frequency are directly derived from the ICH Q1A(R2) guideline, ensuring regulatory compliance and scientific rigor.
Solution-State Stability
The stability of the compound in solution is crucial for its use in synthetic reactions and for the development of liquid formulations.
Experimental Protocol: Solution-State Stability Study
-
Solution Preparation: Prepare solutions of the compound in relevant solvents (e.g., reaction solvents, potential formulation vehicles) at known concentrations.
-
Storage Conditions: Store the solutions at various temperatures (e.g., refrigerated, room temperature, elevated) and protected from light.
-
Time Points: Analyze the solutions at appropriate time intervals.
-
Analysis: Use a stability-indicating HPLC method to monitor the concentration of the parent compound and the formation of any degradation products.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Subject the compound (in solid state and in solution) to a variety of stress conditions more severe than accelerated stability conditions. These typically include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: High temperature (e.g., 80 °C) in the solid state.
-
Photostability: Exposure to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., HPLC with a photodiode array detector and mass spectrometry) to separate and identify the degradation products.
Self-Validating System: The goal is to achieve a target degradation of 5-20%. If no degradation is observed, the stress conditions should be made more stringent. If significant degradation occurs, the conditions should be milder. This iterative approach ensures that the degradation pathways are adequately explored without completely destroying the molecule.
Potential Degradation Pathways
Based on the structure of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, potential degradation pathways include:
-
Hydrolysis: The amide bond within the azepinone ring could be susceptible to hydrolysis under acidic or basic conditions, leading to ring opening.
-
Oxidation: The tertiary amine and the triazole ring could be susceptible to oxidation.
Visualization of Workflows
General Workflow for Solubility and Stability Assessment
Caption: Overview of the integrated workflow for solubility and stability assessment.
Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Conclusion
A thorough understanding of the solubility and stability of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is indispensable for its successful application in drug discovery and development. This technical guide has outlined a systematic and scientifically rigorous approach to characterizing these critical properties. By employing the described methodologies, researchers can generate a comprehensive data package that will inform decisions regarding solvent selection for synthesis and purification, formulation strategies, and appropriate storage conditions. While specific experimental data for this compound remains to be published, the protocols and theoretical considerations presented herein provide a robust framework for its evaluation, ensuring the quality and integrity of this important pharmaceutical intermediate.
References
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2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one. MySkinRecipes. Available at: [Link]
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ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2003. Available at: [Link]
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ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 1996. Available at: [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]
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A Technical Guide to the Biological Potential of Triazoloazepinone Scaffolds
Abstract
The triazoloazepinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability allow for the creation of diverse chemical libraries with a wide spectrum of biological activities. This guide provides an in-depth analysis of the pharmacological potential of triazoloazepinone derivatives, focusing on their anticancer, antimicrobial, and central nervous system (CNS) activities. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols for screening and characterizing these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology, with nitrogen-containing ring systems being particularly prominent in approved drugs. Among these, fused heterocyclic systems like triazoloazepinones have emerged as structures of significant interest. The fusion of a triazole ring with an azepinone core creates a rigid, conformationally constrained scaffold. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The synthetic accessibility of the triazoloazepinone core allows for systematic modification at multiple positions, enabling fine-tuning of physicochemical properties and pharmacological profiles. This has led to the discovery of derivatives with a remarkable range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects.[1][2][3] This guide will delve into the key therapeutic areas where these scaffolds have shown the most promise.
Core Biological Activities and Mechanistic Insights
The therapeutic potential of triazoloazepinone derivatives is broad, a testament to the scaffold's ability to interact with a variety of biological targets. Below, we discuss the most extensively studied activities.
Anticancer Activity
The proliferation of cancer cells is often driven by aberrant signaling pathways. Triazolo-fused heterocyclic derivatives have been extensively investigated as inhibitors of key players in these pathways.[4]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism by which triazolo-containing compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial for cell signaling, growth, and proliferation.[5] For instance, certain[1][6][7]triazolo[4,3-a]pyrazine derivatives have been identified as potent dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis.[5] Inhibition of these kinases blocks downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[8]
Furthermore, several triazolo-based compounds have been shown to induce apoptosis, or programmed cell death, through caspase activation.[6] For example, novel 1,2,3-triazolopyridazinone derivatives have demonstrated potent anticancer activity against breast (MCF-7) and lung (A549) cancer cell lines by inducing apoptosis, confirmed by increased caspase-3 activity.[6][9] Some of these compounds exhibited greater efficacy than the standard chemotherapeutic agent cisplatin, while showing lower toxicity to noncancerous cells.[6][9]
Another avenue of anticancer action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and cell death.[4]
Illustrative Signaling Pathway: c-Met/PI3K/AKT Inhibition
The following diagram illustrates a simplified signaling pathway targeted by certain triazolo-derivatives, leading to reduced cell proliferation and survival.
Caption: Inhibition of c-Met by triazoloazepinones blocks the PI3K/AKT pathway.
Antimicrobial Properties
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[10] Triazole-containing scaffolds have shown considerable promise in this area.[2]
Mechanism of Action: Enzyme Inhibition and Membrane Disruption
The antibacterial and antifungal activities of triazolo-derivatives often stem from their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. For example, some derivatives may target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, leading to bacterial cell death.[10] Other proposed mechanisms include the disruption of the bacterial cell membrane structure.[10]
Studies have shown that certain hydrazone and 4-thiazolidinone derivatives, which can be related to the broader class of nitrogen-containing heterocycles, exhibit potent activity against Gram-negative bacteria like Escherichia coli and pathogenic fungi such as Candida krusei.[7] The lipophilicity and electronic properties of substituents on the scaffold play a crucial role in determining the potency and spectrum of antimicrobial activity.
Central Nervous System (CNS) Activity
The unique structural features of triazolo-fused benzodiazepines, a class related to triazoloazepinones, have made them a focal point for investigating CNS-active agents.[11][12]
Mechanism of Action: Receptor Modulation
Many CNS-active compounds function by modulating the activity of neurotransmitter receptors. For instance, certain triazolobenzodiazepines are known to interact with GABA(A) receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[13] This interaction can lead to sedative, anxiolytic, and anticonvulsant effects.
Research into triazole-containing quinolinones has identified compounds with significant antiseizure activity in maximal electroshock (MES) tests, a common screening model for anticonvulsants.[14] These compounds were designed to optimize CNS penetration and receptor interaction, with some derivatives showing a promising therapeutic window with minimal neurotoxicity.[14] The neuroleptic (antipsychotic) potential of some triazolobenzodiazepines has also been evaluated, with activity linked to the modulation of dopaminergic and cholinergic systems.[12]
Quantitative Data Summary
To provide a comparative overview of the potency of various triazolo-derivatives, the following table summarizes reported in vitro activity data.
| Compound Class/Derivative | Target/Assay | Cell Line / Organism | Activity (IC₅₀ / MIC) | Reference |
| [1][6][7]triazolo[4,3-a]pyrazine (17l) | c-Met Kinase | - | 26.00 nM | [5] |
| [1][6][7]triazolo[4,3-a]pyrazine (17l) | VEGFR-2 Kinase | - | 2.6 µM | [5] |
| [1][6][7]triazolo[4,3-a]pyrazine (17l) | Antiproliferative | A549 (Lung Cancer) | 0.98 µM | [5] |
| Triazolo[4,3-b]pyridazine (4g) | c-Met Kinase | - | 0.163 µM | [8] |
| Triazolo[4,3-b]pyridazine (4g) | Pim-1 Kinase | - | 0.283 µM | [8] |
| Triazolopyridazinone (5a) | Antiproliferative | MCF-7 (Breast Cancer) | 1.10 µM | [9] |
| Triazolopyridazinone (5c) | Antiproliferative | A549 (Lung Cancer) | 1.12 µM | [9] |
| 4-Thiazolidinone (4h) | Antibacterial | E. coli | 2 µg/mL | [7] |
| Triazole-quinolinone (3c) | Antiseizure (MES) | Mice | ED₅₀ = 63.4 mg/kg | [14] |
Experimental Protocols and Workflows
The validation of biological activity requires robust and reproducible experimental methods. This section provides step-by-step protocols for key assays relevant to the evaluation of triazoloazepinone scaffolds.
General Workflow for Bioactivity Screening
A logical progression of experiments is crucial for efficiently identifying and characterizing lead compounds. The workflow below outlines a typical screening cascade.
Caption: A typical workflow for screening and developing bioactive compounds.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol details a common method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency.[6]
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the triazoloazepinone test compound in DMSO.
-
Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Ensure the final DMSO concentration is <0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Causality and Self-Validation: This protocol includes controls (untreated and vehicle) to account for background absorbance and any effect of the solvent. The dose-response curve validates the compound's specific effect, as a random or artifactual result is unlikely to produce a sigmoidal relationship. The reproducibility of the IC₅₀ value across multiple experiments provides further validation.
Future Perspectives and Drug Development
The triazoloazepinone scaffold is a highly versatile platform for the development of new therapeutic agents.[4] The extensive research into its anticancer, antimicrobial, and CNS activities provides a strong foundation for future drug discovery efforts.
Future work should focus on:
-
Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets of active compounds.
-
Structure-Based Design: Utilizing computational tools like molecular docking and dynamics to design derivatives with improved potency and selectivity.[5]
-
ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like characteristics.
The continued exploration of the chemical space around the triazoloazepinone core, guided by a deeper understanding of its mechanistic interactions, holds significant promise for delivering next-generation therapeutics.
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Heteroarenobenzodiazepines. 6. Synthesis and pharmacological evaluation of CNS activities of[1][5][6]triazolo[4,5-b][6][14]-, imidazolo[4,5,-b][6][14]-, and pyrido[2,3-b][6][14]benzodiazepines. 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b][6][14]benzodiazepines with neuroleptic activity. Sci-Hub. Available at: [Link]
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Computational docking studies of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
An In-Depth Technical Guide to Computational Docking Studies of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting computational docking studies on 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. Our focus is on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Scientific Context
The Molecule of Interest: A Profile
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is a heterocyclic compound with the molecular formula C₇H₁₁N₃O[1][2]. It is recognized primarily as a key intermediate in the synthesis of biologically active compounds for pharmaceutical research[1]. The scaffold of this molecule is particularly valued for its potential to interact with neurotransmitter receptors, suggesting applications in the development of agents targeting the central nervous system, such as those for anxiety and depression[1]. Furthermore, its favorable binding properties and metabolic stability have led to its exploration for creating novel anticonvulsant and sedative medications[1]. The broader family of triazolo-azine derivatives demonstrates a wide spectrum of biological activities, including anti-inflammatory, anti-diabetic, and antimicrobial properties, highlighting the therapeutic potential of this structural class[3][4][5].
The Role of Computational Docking in Drug Discovery
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the realm of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand), such as our compound of interest, to the binding site of a target protein (receptor)[6]. A well-executed docking study can elucidate the molecular interactions governing this binding, such as hydrogen bonds and hydrophobic interactions, thereby providing insights that can guide the design of more potent and selective drug candidates[7]. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening[8].
The fundamental principles of molecular docking rest on two interconnected components: a sampling algorithm and a scoring function[6]. The sampling algorithm generates a variety of possible conformations (poses) of the ligand within the receptor's binding site, while the scoring function estimates the binding affinity for each of these poses[6].
Pre-Docking Strategy: Target Selection and Rationale
The selection of a relevant protein target is a critical first step. Based on the known and inferred biological activities of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one and its analogs, we can hypothesize several potential targets. The compound's association with CNS applications points towards neurotransmitter receptors[1]. Additionally, structurally related fused heterocycles have shown inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes[9], and inducible nitric oxide synthase (iNOS), implicated in inflammation[3].
For the purpose of this guide, we will proceed with a hypothetical study targeting Dipeptidyl Peptidase IV (DPP-IV) , given the documented activity of similar triazolo-based heterocycles against this enzyme[9].
The Computational Docking Workflow: A Self-Validating Protocol
A robust docking protocol is a self-validating system. This means that built-in checks and validation steps are integral to the workflow, ensuring the reliability of the final results.
Caption: A generalized workflow for a computational docking study.
Step-by-Step Methodology: Ligand Preparation
Causality: The ligand's structure must be correctly represented in a three-dimensional, energetically favorable conformation with appropriate atom types and charges for the docking software to accurately simulate its behavior.
-
Obtain 2D Structure: The 2D structure of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one can be obtained from chemical databases like PubChem or from its SMILES string (O=C1NN=C2CCCCCN12)[2].
-
Convert to 3D: Use a molecular modeling program (e.g., Avogadro, ChemDraw) to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.
-
Assign Partial Charges: Calculate and assign partial charges to each atom (e.g., Gasteiger charges). Partial charges are crucial for accurately modeling electrostatic interactions between the ligand and the receptor[10].
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. The docking algorithm will explore different conformations by rotating these bonds.
-
Save in Required Format: Save the prepared ligand structure in the format required by the docking software (e.g., .pdbqt for AutoDock Vina)[11].
Step-by-Step Methodology: Receptor Preparation
Causality: The receptor structure must be "cleaned" to remove non-essential molecules and prepared to accurately represent the physiological binding environment.
-
Select a High-Quality Crystal Structure: Download the X-ray crystal structure of the target protein (e.g., DPP-IV) from the Protein Data Bank (PDB). It is crucial to select a structure with a good resolution (ideally below 2.0 Å) and, if possible, one that is co-crystallized with a ligand in the binding site of interest[10]. For our example, let's consider a PDB entry for DPP-IV complexed with an inhibitor.
-
Remove Non-Essential Molecules: Delete water molecules, co-solvents, and any ions that are not critical for binding from the PDB file. Some water molecules might be structurally important and involved in ligand binding; careful consideration is needed on a case-by-case basis.
-
Add Hydrogen Atoms: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added to the protein structure. Correct protonation states of amino acid residues (especially histidine, aspartate, and glutamate) at a physiological pH are critical for accurate hydrogen bond modeling.
-
Assign Charges: Assign partial charges to the protein atoms.
-
Save in Required Format: Save the prepared receptor structure in the appropriate file format (e.g., .pdbqt)[11].
Step-by-Step Methodology: The Docking Simulation
Causality: The simulation must be configured to exhaustively search the conformational space within the defined binding site to identify the most likely binding poses.
-
Define the Binding Site (Grid Box): The search space for the docking is defined by a "grid box". If a co-crystallized ligand is present in the original PDB file, the grid box is typically centered on this ligand, encompassing the surrounding amino acid residues (usually a 3-6 Å margin around the ligand)[10]. If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface, though this is computationally more intensive and can be less accurate[10].
-
Configure Docking Parameters: Select the docking algorithm and set its parameters. For software like AutoDock Vina, you may need to specify the exhaustiveness of the search, which controls the computational effort spent on exploring the conformational space.
-
Run the Simulation: Execute the docking calculation. The software will systematically place the ligand in the grid box, evaluate numerous poses, and score them based on the scoring function[7]. Popular docking software includes AutoDock, AutoDock Vina, and Schrödinger's Glide[6][12].
Step-by-Step Methodology: Analysis of Results
Causality: The output of a docking simulation is a set of potential binding poses and their corresponding scores. A thorough analysis is required to identify the most plausible binding mode and understand the underlying interactions.
-
Examine Binding Affinity/Energy: The primary quantitative output is the binding affinity, typically expressed in kcal/mol. A lower (more negative) value indicates a more favorable binding interaction[11].
-
Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera) to visually inspect the top-ranked poses. Analyze the orientation of the ligand within the binding pocket.
-
Identify Key Interactions: Investigate the non-covalent interactions between the ligand and the receptor for the best-scoring poses. This includes identifying hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking. The presence of multiple, well-formed hydrogen bonds and favorable hydrophobic contacts often signifies a stable binding mode.
Mandatory Protocol Validation
Trustworthiness: To ensure the chosen docking protocol and parameters are appropriate for the system under study, a validation step is essential.
-
Re-docking of a Co-crystallized Ligand: The most common validation method involves taking the ligand that was co-crystallized with the protein, removing it, and then docking it back into the binding site using your prepared receptor and docking parameters[10][13].
-
Calculate RMSD: The success of the re-docking is evaluated by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode[13].
Caption: The decision-making process for docking protocol validation.
Data Presentation: Hypothetical Docking Results
To illustrate the output of a docking study, the following table summarizes hypothetical results for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one against two potential protein targets after a validated docking protocol.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| DPP-IV | 2P8S | -8.2 | Tyr662, Arg125, Ser630 | H-Bond, Pi-Cation |
| iNOS | 1NSI | -7.5 | Trp366, Gln257, Met368 | H-Bond, Hydrophobic |
Conclusion and Future Directions
This guide has outlined a rigorous and self-validating workflow for conducting computational docking studies on 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. By adhering to these principles of meticulous preparation, simulation, and validation, researchers can generate reliable hypotheses about the molecule's potential protein targets and binding modes.
It is imperative to remember that docking results are predictive. The insights gained from these in silico studies should be used to guide further experimental validation, such as in vitro binding assays and functional assays, to confirm the computational hypotheses. Advanced techniques like molecular dynamics (MD) simulations can also be employed to further refine the docking poses and assess the stability of the ligand-receptor complex over time.
References
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2,5,6,7,8,9-hexahydro-3H-[1][10][14]triazolo[4,3-a]azepin-3-one. MySkinRecipes.
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Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[1][10][14]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. (2014). PubMed.
- Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. (2022). Scientific Reports.
- SwissDock - A web server for protein-small molecule docking.
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2,5,6,7,8,9-hexahydro-3H-[1][10][14]triazolo[4,3-a]azepin-3-one. Sigma-Aldrich.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- Lessons from Docking Validation.
- Introduction to Molecular Docking. (2020). YouTube.
- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger.
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(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][10][14]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. (2005). Journal of Medicinal Chemistry.
- AutoDock. The Scripps Research Institute.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011).
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2,5,6,7,8,9-hexahydro-3H-[1][10][14]triazolo[4,3-a]azepin-3-one. Fluorochem.
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Exploring the Chemical Space of Hexahydro-triazolo-azepinones: A Technical Guide for Drug Discovery Professionals
Abstract
The fusion of a triazole ring with an azepinone core creates the hexahydro-triazolo-azepinone scaffold, a heterocyclic system of significant interest in medicinal chemistry. This guide provides an in-depth exploration of this chemical space, offering a technical narrative for researchers, scientists, and drug development professionals. By synthesizing established synthetic strategies with predictive insights, this document outlines the synthesis, characterization, and potential therapeutic applications of this promising class of molecules, with a particular focus on their potential as central nervous system (CNS) agents.
Introduction: The Rationale for Exploring Hexahydro-triazolo-azepinones
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of innovation in drug discovery. Fused heterocyclic systems are a cornerstone of modern medicinal chemistry, offering rigid scaffolds that can be strategically decorated to optimize interactions with biological targets. The hexahydro-triazolo-azepinone core represents a compelling, yet underexplored, structural motif.
The inherent properties of its constituent rings provide a strong rationale for its investigation:
-
The Triazole Moiety: The 1,2,4-triazole ring is a well-established pharmacophore found in numerous approved drugs. Its key features include metabolic stability, the ability to participate in hydrogen bonding as both a donor and acceptor, and a dipole moment that can influence molecular interactions and physicochemical properties.[1][2]
-
The Azepinone Core: This seven-membered lactam provides a flexible, three-dimensional scaffold that can orient substituents in diverse vectors, enabling a thorough exploration of the chemical space around a biological target. The azepine ring is present in several CNS-active drugs, highlighting its utility in targeting neurological pathways.[1]
The fusion of these two rings into the hexahydro-triazolo-azepinone system is anticipated to yield molecules with unique pharmacological profiles. Preliminary information suggests that this scaffold may be a valuable starting point for the development of novel CNS agents, potentially targeting conditions such as anxiety, depression, and epilepsy.[3] This guide will provide a comprehensive overview of the key aspects of this chemical space, from synthesis to potential biological function.
Navigating the Synthetic Landscape: A Proposed Route to Hexahydro-triazolo-azepinones
While a specific, detailed synthesis of 2,5,6,7,8,9-hexahydro-3H-[4][5][6]triazolo[4,3-a]azepin-3-one is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised by drawing upon established methodologies for the synthesis of related fused heterocyclic systems. A highly convergent and versatile approach involves a multi-step sequence commencing from readily available ε-caprolactam. The proposed pathway hinges on the strategic introduction of a latent triazole functionality, followed by an intramolecular cycloaddition reaction.
A promising strategy involves an intramolecular 1,3-dipolar cycloaddition of an azide onto an alkene, a powerful and widely used method for the construction of nitrogen-containing heterocycles.[5][7]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for hexahydro-triazolo-azepinones.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed methodology based on analogous transformations and would require optimization for the specific substrate.
Step 1: Synthesis of 7-Azido-3,4,5,6-tetrahydro-2H-azepine
-
Bromination of ε-Caprolactam: To a solution of ε-caprolactam in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN). Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, wash the reaction mixture with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-3,4,5,6-tetrahydro-2H-azepine.
-
Azide Substitution: Dissolve the crude 7-bromo-3,4,5,6-tetrahydro-2H-azepine in a polar aprotic solvent such as DMF. Add sodium azide in excess and heat the mixture (e.g., to 80 °C) until the reaction is complete (monitored by TLC). Cool the reaction mixture, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 7-azido-3,4,5,6-tetrahydro-2H-azepine.
Step 2: N-Alkylation with Allyl Bromide
-
To a solution of 7-azido-3,4,5,6-tetrahydro-2H-azepine in a suitable solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0 °C.
-
After stirring for a short period, add allyl bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-allyl-7-azido-3,4,5,6-tetrahydro-2H-azepine.
Step 3: Intramolecular 1,3-Dipolar Cycloaddition and Oxidation
-
Cycloaddition: Dissolve the 1-allyl-7-azido-3,4,5,6-tetrahydro-2H-azepine in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux to induce the intramolecular 1,3-dipolar cycloaddition. The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum.
-
This reaction will form a transient triazoline intermediate.
-
Oxidation: Without isolation of the triazoline, add a suitable oxidizing agent (e.g., manganese dioxide) to the reaction mixture and continue to reflux to facilitate the oxidation to the desired triazolone.
-
Upon completion, cool the reaction mixture, filter off the oxidizing agent, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target hexahydro-triazolo-azepinone.
Structural Elucidation and Characterization
The unambiguous characterization of the synthesized hexahydro-triazolo-azepinones is paramount. A combination of spectroscopic techniques is essential for structural confirmation and purity assessment.
Spectroscopic Data (Predicted)
The following table outlines the predicted spectroscopic data for the parent compound, 2,5,6,7,8,9-hexahydro-3H-[4][5][6]triazolo[4,3-a]azepin-3-one, based on its structure and data from analogous compounds.[8][9]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.0-4.2 (m, 2H, N-CH₂), ~3.2-3.4 (t, 2H, N-CH₂), ~2.6-2.8 (t, 2H, C=O-CH₂), ~1.7-1.9 (m, 4H, CH₂-CH₂), ~1.4-1.6 (m, 2H, CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~165 (C=O), ~155 (C=N), ~45 (N-CH₂), ~40 (N-CH₂), ~30 (C=O-CH₂), ~28 (CH₂), ~26 (CH₂), ~25 (CH₂) |
| Mass Spectrometry (ESI+) | m/z: 154.1084 [M+H]⁺ (Calculated for C₇H₁₂N₃O⁺: 154.0975) |
Rationale for Predicted Data:
-
¹H NMR: The chemical shifts are estimated based on the electronic environment of the protons. The protons adjacent to nitrogen and the carbonyl group are expected to be deshielded and appear at a lower field. The methylene protons of the azepine ring will likely appear as complex multiplets in the aliphatic region.
-
¹³C NMR: The carbonyl carbon of the lactam and the carbon of the triazole ring are expected to be the most downfield signals. The remaining aliphatic carbons of the azepine ring will resonate at higher field.
-
Mass Spectrometry: The protonated molecule [M+H]⁺ is the expected base peak in positive ion electrospray ionization.
Analytical Workflow for Characterization
A robust analytical workflow is crucial for ensuring the identity, purity, and stability of the synthesized compounds.
Diagram of the Analytical Workflow
Caption: A standard analytical workflow for compound characterization.
Potential Biological Activities and Therapeutic Applications
The structural features of the hexahydro-triazolo-azepinone scaffold suggest a strong potential for CNS activity. The commercial availability of 2,5,6,7,8,9-hexahydro-3H-[4][5][6]triazolo[4,3-a]azepin-3-one as a research chemical for the development of agents targeting anxiety and depression, as well as for anticonvulsant and sedative applications, provides a compelling starting point for investigation.[3]
Anticonvulsant and Anxiolytic Potential
Numerous studies have demonstrated the anticonvulsant and anxiolytic properties of various triazole-containing heterocycles. For instance, certain triazolopyrimidine derivatives have shown potent anticonvulsant activity in both maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models, with some compounds exhibiting a higher therapeutic index than established drugs like valproate.[6][10] The mechanism of action for some of these compounds is believed to involve modulation of the GABAergic system.[10]
Furthermore, fused triazolo-benzodiazepine derivatives have been investigated for their anxiolytic properties, with structure-activity relationship (SAR) studies indicating that the nature and position of substituents on the fused ring system significantly influence activity.[1] The hexahydro-triazolo-azepinone scaffold can be viewed as a novel isostere of these established CNS-active cores, offering a fresh avenue for lead optimization.
Structure-Activity Relationship (SAR) Considerations
To explore the chemical space around the hexahydro-triazolo-azepinone core, a systematic SAR study would be essential. Key points of diversification would include:
-
Substitution on the Azepine Ring: Introducing substituents on the saturated azepine ring could influence lipophilicity, metabolic stability, and conformational preferences, thereby affecting target binding.
-
Substitution on the Triazole Ring: While the parent compound is unsubstituted, derivatization of the triazole ring, if a suitable synthetic handle is incorporated, could allow for the introduction of various functional groups to probe for additional interactions with a target protein.
-
Modification of the Lactam Carbonyl: Reduction of the carbonyl group to an amine or its conversion to a thioamide could significantly alter the electronic and steric properties of the molecule, potentially leading to a different pharmacological profile.
Diagram of a Potential Signaling Pathway
Caption: Potential modulation of a GABAergic synapse by hexahydro-triazolo-azepinones.
Conclusion and Future Directions
The hexahydro-triazolo-azepinone scaffold represents a largely untapped area of chemical space with significant potential for the development of novel CNS-active agents. This guide has provided a comprehensive, albeit partially predictive, framework for its exploration, encompassing a plausible synthetic strategy, a robust characterization workflow, and a rationale for its potential biological activities.
Future research in this area should focus on:
-
Execution and Optimization of the Proposed Synthesis: The successful synthesis and characterization of the parent scaffold and its derivatives are the critical next steps.
-
In-depth Biological Evaluation: Screening of the synthesized compounds in relevant in vitro and in vivo models of anxiety, depression, and epilepsy is necessary to validate the therapeutic potential of this chemical class.
-
Computational Modeling: Molecular docking and other computational studies can aid in identifying potential biological targets and guide the rational design of more potent and selective analogs.
By systematically exploring the chemical space of hexahydro-triazolo-azepinones, the drug discovery community can potentially unlock a new class of therapeutics to address unmet medical needs in the realm of central nervous system disorders.
References
-
Basso, A., et al. (2014). Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions. Molecular Diversity, 18(3), 473-482. [Link]
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de Miguel, I., Herradón, B., & Mann, E. (2012). Intramolecular Azide-Alkene 1,3-Dipolar Cycloaddition/Enamine Addition(s) Cascade Reaction: Synthesis of Nitrogen-Containing Heterocycles. Advanced Synthesis & Catalysis, 354(9), 1731-1736. [Link]
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MySkinRecipes. (n.d.). 2,5,6,7,8,9-hexahydro-3H-[4][5][6]triazolo[4,3-a]azepin-3-one. [Link]
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Guan, L. P., et al. (2011). Synthesis and anticonvulsant activity of some new[4][5][6]triazolo[4,3-a]pyrimidine derivatives. Medicinal Chemistry Research, 20(8), 1274-1280.
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Kaur, H., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(12), 1436-1479. [Link]
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Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]
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Saeedi, M., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 925281. [Link]
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Scientific Reports. (2020). Synthesis and biological investigation of 1,2,4-triazolo[4,3-a]azines as potential HSF1 inductors. Scientific Reports, 10(1), 62977. [Link]
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Shafiei, M., et al. (2020). Recent developments on triazole nucleus in anticonvulsant compounds: a review. DARU Journal of Pharmaceutical Sciences, 28(1), 347-370. [Link]
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V. Padwa, A. (2016). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 21(2), 193. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules, 28(4), 1888. [Link]
-
Zhang, H. J., et al. (2015). Synthesis and anticonvulsant activity evaluation of 4-phenyl-[4][5][6]triazolo[4,3-a]quinazolin-5(4H)-one and its derivatives. Archiv der Pharmazie, 348(8), 564-574.
-
MySkinRecipes. (n.d.). 2,5,6,7,8,9-hexahydro-3H-[4][5][6]triazolo[4,3-a]azepin-3-one. [Link]
-
Scilit. (2026). Biological Activities of Various Triazolone Derivatives. [Link]
-
El-Sayed, W. A., et al. (2008). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 833-840. [Link]
-
Li, J., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6598. [Link]
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Saeedi, M., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 925281. [Link]
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Hussain, S., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Pharmaceuticals, 15(7), 839. [Link]
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Drozd, M., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(16), 4983. [Link]
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ResearchGate. (n.d.). Synthesis of triazolotetrazine derivatives 10-14. [Link]
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Sanoev, Z. I., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4). [Link]
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Gotor, V., et al. (2021). Heterohelicenes through 1,3-Dipolar Cycloaddition of Sydnones with Arynes: Synthesis, Origins of Selectivity, and Application to pH-Triggered Chiroptical Switch with CPL Sign Reversal. JACS Au, 1(5), 654-665. [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2017). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. Molecules, 22(10), 1643. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Profiling of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Authored by: Your Senior Application Scientist
Introduction
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is a heterocyclic compound recognized primarily as a key intermediate in the synthesis of novel, biologically active molecules.[1] Its triazolo-azepinone core structure is of significant interest in medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS), with potential applications in treating anxiety and depression.[1] The scaffold's utility is attributed to its potential for interaction with various neurotransmitter receptors.[1] Furthermore, structurally related compounds, such as 3-monosubstituted 2,3,5,6,7,8-hexahydro-1H-[1][2][3]triazolo[1,2-a]pyridazine-1-thiones, have demonstrated inhibitory activity against inducible nitric oxide synthase (iNOS), suggesting a potential role in modulating inflammatory pathways.[4]
Given the nascent state of research on this specific molecule, a systematic in vitro characterization is paramount to elucidating its biological activity. This guide provides a comprehensive suite of robust and validated assay protocols designed to establish a foundational pharmacological profile for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. The proposed workflow is designed to first assess its cytotoxic potential and then to dissect its pro-apoptotic and potential enzyme-inhibitory activities.
Experimental Workflow for Characterization
The logical flow for characterizing a novel compound such as this begins with broad questions and progressively focuses on more specific mechanisms. Our workflow is designed to maximize insight while conserving resources.
Caption: A logical workflow for the in vitro characterization of a novel compound.
Part 1: Foundational Cytotoxicity Assessment
Before delving into specific mechanisms, it is crucial to determine the concentration range at which 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one exhibits cellular activity without inducing overt, non-specific toxicity. A cell viability assay is the cornerstone of this initial assessment.
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is quantified. A decrease in the signal is indicative of reduced cell viability, which can be a result of cytotoxicity or cytostatic effects.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or a relevant cell line for CNS studies.
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin).
-
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
-
DMSO (cell culture grade).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom cell culture plates.
-
Multichannel pipette and plate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of the compound in DMSO.
-
Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells to avoid solvent toxicity.
-
Include a "vehicle control" (0.1% DMSO in medium) and a "no-cell" blank.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate for 4-18 hours at room temperature in the dark, with gentle shaking, to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis and Interpretation: The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
From the dose-response curve, the IC50 (half-maximal inhibitory concentration) can be calculated. This value is critical for designing subsequent mechanistic assays.
| Parameter | Description |
| IC50 | Concentration of the compound that reduces cell viability by 50%. |
| Dose-Response | The relationship between compound concentration and cell viability. |
| Time-Dependence | Assess if the cytotoxic effect increases with longer incubation times. |
Part 2: Mechanistic Insight - Apoptosis Induction
If the compound demonstrates dose-dependent cytotoxicity, the next logical step is to determine if this is due to programmed cell death (apoptosis). Apoptosis is a highly regulated process crucial for tissue homeostasis, and its dysregulation is implicated in numerous diseases.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay is a gold standard for detecting early and late apoptosis.[5][6] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5][6] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[6]
Materials:
-
Cells treated with the compound at its IC50 and 2x IC50 concentrations.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Seed and treat cells in 6-well plates as described for the viability assay. Include a positive control for apoptosis (e.g., staurosporine or etoposide).
-
After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, PI-only, and Annexin V-FITC-only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis and Interpretation:
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.
Protocol 3: Caspase-3/7 Activity Assay
Principle: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[7] Caspase-3 and Caspase-7 are key executioner caspases, responsible for the cleavage of numerous cellular proteins.[8] This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[9] In the presence of active caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.[9]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar.
-
White-walled, clear-bottom 96-well plates.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed 1 x 104 cells in 100 µL of medium per well in a white-walled 96-well plate.
-
Treat cells with a dose-range of the compound for a predetermined time (e.g., 6, 12, 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation: A dose- and time-dependent increase in luminescence relative to the vehicle control indicates the activation of the caspase-dependent apoptotic pathway.
Protocol 4: Western Blot Analysis of Apoptotic Markers
Principle: Western blotting provides a semi-quantitative method to visualize specific proteins and their cleavage products, offering definitive evidence of apoptotic pathway activation.[10] Key markers include the cleavage of PARP (Poly (ADP-ribose) polymerase) by executioner caspases and the activation of caspases themselves, which involves their cleavage from an inactive pro-form to active subunits.[11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Actin or GAPDH as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cells in 6-well plates with the compound.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in ice-cold lysis buffer.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize all samples to the same concentration and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.[12]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.[12]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection:
-
Wash the membrane thoroughly.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis and Interpretation: The appearance of cleaved forms of Caspase-3 (e.g., 17/19 kDa fragments) and PARP (an 89 kDa fragment) in compound-treated samples compared to controls confirms the activation of the apoptotic cascade.
Caption: A simplified diagram of the Caspase-3 and PARP cleavage cascade in apoptosis.
Part 3: Mechanistic Insight - Enzyme Inhibition Assay
Given that structurally similar compounds show iNOS inhibitory activity, it is prudent to screen 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one for similar properties. Enzyme inhibition is a common mechanism of action for many drugs.[13]
Protocol 5: Griess Assay for Nitric Oxide Synthase (NOS) Inhibition
Principle: This assay indirectly measures the activity of NOS by quantifying the amount of nitrite (a stable breakdown product of nitric oxide) in the supernatant of cell cultures. The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration. A reduction in nitrite production in stimulated cells in the presence of the compound indicates NOS inhibition.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction.
-
Griess Reagent Kit.
-
Nitrite standard solution.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Incubate for 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part A of Griess Reagent) and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution (Part B of Griess Reagent) and incubate for another 10 minutes in the dark.
-
-
Absorbance Reading and Calculation:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using the nitrite standard solution to calculate the nitrite concentration in the samples.
-
Data Analysis and Interpretation: A dose-dependent decrease in nitrite production in stimulated cells treated with the compound suggests inhibitory activity against iNOS.
Conclusion
This comprehensive guide provides a structured, multi-faceted approach to the initial in vitro characterization of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. By systematically evaluating its cytotoxicity, pro-apoptotic potential, and specific enzyme-inhibitory activity, researchers can build a robust pharmacological profile. These foundational assays are critical for guiding future studies, including more complex cell-based models, target deconvolution, and eventual in vivo efficacy studies. The causality-driven workflow ensures that each experimental step logically informs the next, providing a clear and efficient path to understanding the biological potential of this promising chemical scaffold.
References
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MySkinRecipes. (n.d.). 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one. Retrieved from [Link]
-
Schulz, B., et al. (2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1H-[1][2][3]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. PubMed. Retrieved from [Link]
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Jo, A., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
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ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-(2-Chloropyrimidin-4-yl)-3,5,6,7,8,9-hexahydro-2H-1,2,4-triazolo[4,3-a]azepin-3-one. Retrieved from [Link]
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PubMed Central. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
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PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
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ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
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PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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Beilstein Journals. (n.d.). Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones. Retrieved from [Link]
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In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. Retrieved from [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
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Application Notes and Protocols for Evaluating Triazoloazepinone Cytotoxicity
Authored by a Senior Application Scientist
Introduction: The Therapeutic Promise of Triazoloazepinones and the Critical Role of Cytotoxicity Assessment
Triazoloazepinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Many derivatives of this scaffold have been synthesized and investigated for their potential as anticancer agents.[1][2][3][4][5] The development of novel, effective, and selective chemotherapeutics remains a paramount challenge in oncology. The core structure of triazoloazepinones presents a versatile platform for chemical modifications, enabling the generation of extensive compound libraries for high-throughput screening.[6][7]
A fundamental step in the preclinical evaluation of any potential anticancer drug is the rigorous assessment of its cytotoxic effects.[8] Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, a crucial parameter for establishing its therapeutic window.[9][10] These in vitro assays provide initial insights into a compound's potency and selectivity, guiding lead optimization and further development.[11] This guide provides a comprehensive overview of commonly employed cell-based assays for evaluating the cytotoxicity of triazoloazepinone derivatives, complete with detailed protocols and data interpretation guidelines.
Choosing the Right Assay: A Multi-Faceted Approach to Understanding Cytotoxicity
The selection of an appropriate cytotoxicity assay is contingent upon the specific scientific question being addressed.[10][12] A comprehensive cytotoxicity profile is often best achieved by employing a combination of assays that probe different cellular mechanisms.[12] Here, we discuss the principles behind several key assays.
Diagram: General Workflow for Cytotoxicity Testing
Caption: The enzymatic conversion of MTT to formazan in living cells.
Assays for Assessing Membrane Integrity
These assays measure the leakage of intracellular components into the culture medium, which is a hallmark of cell death, particularly necrosis.
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells. [13][14]LDH is a stable cytoplasmic enzyme that is rapidly released upon plasma membrane damage. [13][14]The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. [12][15]
Diagram: Principle of the LDH Assay
Caption: The enzymatic cascade leading to a colorimetric signal in the LDH assay.
Assays for Assessing Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. [1]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. [16]Effector caspases, such as caspase-3 and caspase-7, are activated during apoptosis and cleave specific substrates. [16]Caspase activity assays utilize a luminogenic or fluorogenic substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3/7). [17][18]Cleavage of the substrate by active caspases releases a signal that can be measured. [17][18]
Diagram: Apoptotic Signaling Pathway
Caption: Simplified overview of the caspase-mediated apoptotic pathway.
ATP-Based Assays
Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its levels are a sensitive indicator of cell health. [19]
-
CellTiter-Glo® Assay: This is a luminescent assay that measures ATP levels. [19]The assay reagent contains luciferase and its substrate, D-luciferin. [20][21]In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light. [20][21]The luminescent signal is proportional to the amount of ATP present, which in turn is proportional to the number of viable cells. [19]This assay is known for its high sensitivity and speed. [22]
Detailed Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours. [23]2. Treat cells with various concentrations of the triazoloazepinone compounds for the desired time (e.g., 72 hours). [23]3. After the incubation period, add 10 µL of MTT solution to each well. [22]4. Incubate the plate for 1.5 to 4 hours at 37°C. [22][23]5. Carefully remove the medium containing MTT. [23]6. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [22][24]7. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [23][24]8. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader. [25][23]
Protocol 2: LDH Assay for Cytotoxicity
Materials:
-
96-well flat-bottom tissue culture plates
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Seed cells and treat with triazoloazepinone compounds as described in the MTT assay protocol.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis buffer 30 minutes before the assay.
-
Background: Culture medium without cells.
-
-
Transfer an appropriate volume of cell-free supernatant from each well to a new 96-well plate. [15]4. Add the LDH reaction mixture to each well containing the supernatant. [15]5. Incubate the plate for 30 minutes at room temperature, protected from light. [15]6. Measure the absorbance at 490 nm using a microplate reader. [15]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Materials:
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells and treat with triazoloazepinone compounds in a white-walled 96-well plate.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. [17]4. Mix the contents of the wells by gentle shaking on a plate shaker.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a luminometer. [17]
Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
96-well white-walled, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells and treat with triazoloazepinone compounds in a white-walled 96-well plate.
-
After the treatment period, equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [22]6. Measure the luminescence using a luminometer.
Data Analysis and Interpretation
For each assay, the percentage of cell viability or cytotoxicity should be calculated relative to the untreated control.
% Cell Viability = (Absorbance/Luminescence of Treated Cells / Absorbance/Luminescence of Untreated Cells) x 100
The results are typically plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined from this curve. [9]
Table: Assay Comparison
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric | Inexpensive, well-established | Can be affected by compounds that alter mitochondrial respiration |
| LDH | Release of lactate dehydrogenase | Colorimetric | Measures membrane integrity, non-lytic | Less sensitive for early-stage apoptosis |
| Caspase-Glo® 3/7 | Caspase-3/7 activity | Luminescent | Highly sensitive, specific for apoptosis | Requires a luminometer |
| CellTiter-Glo® | ATP levels | Luminescent | Very sensitive, fast, fewer artifacts | ATP levels can be affected by factors other than viability |
Conclusion
The evaluation of cytotoxicity is a critical component of the drug discovery process for novel anticancer agents like triazoloazepinones. A multi-assay approach, incorporating methods that assess metabolic activity, membrane integrity, and apoptosis, provides a more complete and reliable understanding of a compound's cytotoxic profile. The protocols and principles outlined in this guide offer a robust framework for researchers to conduct these essential in vitro studies, ultimately facilitating the identification and development of promising new cancer therapeutics.
References
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Springer Nature (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Chitrala, S., et al. (2014). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Methods in Molecular Biology, 1171, 199-207. Available at: [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available at: [Link]
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Yakan, H., et al. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Journal of Biochemical and Molecular Toxicology, 39(3), e23616. Available at: [Link]
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Tice, R. R., et al. (2013). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Environmental Health Perspectives, 121(11-12), 1293-1298. Available at: [Link]
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protocols.io (2023). MTT (Assay protocol). Available at: [Link]
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Ebmeyer, J., et al. (2021). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Toxicology in Vitro, 76, 105221. Available at: [Link]
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Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
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Weyermann, J., et al. (2005). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Methods in Molecular Biology, 290, 33-40. Available at: [Link]
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Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12051. Available at: [Link]
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Creative Bioarray (n.d.). ATP Cell Viability Assay. Available at: [Link]
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ResearchGate (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Available at: [Link]
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Farghaly, T. A. (2015). Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. Turkish Journal of Chemistry, 39, 955-969. Available at: [Link]
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iTeh Standards (n.d.). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing. Available at: [Link]
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Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274395. Available at: [Link]
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Tiaris Biosciences (n.d.). LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]
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Kumar, S., et al. (2019). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 6(2), 35-41. Available at: [Link]
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iTeh Standards (n.d.). IS EN ISO 10993-5:2009. Available at: [Link]
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Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series oft[26][25][22]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
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An, W. F., & Tolliday, N. (2010). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 648, 377-386. Available at: [Link]
-
RISE (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Available at: [Link]
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National Center for Biotechnology Information (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]
-
ResearchGate (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]
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Wieckowska, A., et al. (2022). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules, 27(19), 6543. Available at: [Link]
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U.S. Environmental Protection Agency (2025). High-Throughput Toxicology. Available at: [Link]
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BMG LABTECH (n.d.). ATP bioluminescence assay for cell cytotoxicity. Available at: [Link]
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ResearchGate (2019). What tests can be performed to check the effect of drug on cancer cell line?. Available at: [Link]
-
MilliporeSigma (n.d.). Muse® Caspase-3/7 Kit. Available at: [Link]
-
EVS (n.d.). EVS-EN ISO 10993-5:2009+A11:2025. Available at: [Link]
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Application Note: Unraveling the Enzyme Inhibition Kinetics of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Introduction
The compound 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is a heterocyclic molecule recognized primarily as a key intermediate in the synthesis of biologically active compounds for pharmaceutical research.[1] Its structural framework suggests potential applications in the development of agents targeting the central nervous system, including treatments for anxiety and depression, as well as anticonvulsant and sedative medications.[1] While its direct enzymatic targets are not yet fully elucidated, the broader class of triazole-containing compounds has demonstrated a wide array of biological activities, including the inhibition of various enzymes.[2][3][4] For instance, different triazolo derivatives have been identified as inhibitors of enzymes like phosphodiesterase 10A (PDE10A) and inducible nitric oxide synthase (iNOS).[3][5]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to meticulously characterize the enzyme inhibition kinetics of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one or its analogues. We will provide a logical workflow, from initial screening to detailed mechanism of action studies, underpinned by robust experimental protocols and data analysis methodologies. The causality behind experimental choices will be explained to ensure a deep understanding of the principles at play.
I. Foundational Principles of Enzyme Inhibition Kinetics
Understanding how a compound inhibits an enzyme is crucial in drug discovery.[6] It provides insights into the molecule's mechanism of action, guides lead optimization, and helps in predicting in vivo efficacy. The primary goals of these studies are to determine the inhibitor's potency (quantified by the IC50 value) and to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
These different modes of inhibition can be distinguished by their effects on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax).[7] These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations.[7]
II. Experimental Workflow for Characterizing an Unknown Inhibitor
The following workflow provides a systematic approach to characterizing the inhibitory properties of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one against a chosen enzyme.
Figure 1: A generalized workflow for the characterization of an enzyme inhibitor.
III. Detailed Protocols and Methodologies
A. Preliminary Steps: Compound and Assay Preparation
1. Compound Handling and Solubilization:
-
Obtain 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one with the highest possible purity (≥95%).
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Enzyme and Substrate Optimization:
-
Before initiating inhibition assays, it is critical to establish optimal conditions for the enzymatic reaction.[8]
-
Determine the optimal pH, temperature, and buffer composition for the enzyme's activity.
-
Establish the linear range of the assay with respect to time and enzyme concentration. All subsequent kinetic measurements should be performed within this linear range.
-
Determine the Michaelis constant (Km) of the substrate for the enzyme under the optimized assay conditions. This is achieved by measuring the initial reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
B. Protocol 1: Initial Inhibitor Screening
Rationale: The initial screen is a qualitative or semi-quantitative experiment to determine if the compound exhibits any inhibitory activity at a relatively high concentration.
Procedure:
-
Prepare a reaction mixture containing the optimized buffer, the enzyme at its predetermined concentration, and the test compound at a fixed concentration (e.g., 10 µM or 50 µM).
-
Include a positive control (a known inhibitor of the enzyme, if available) and a negative control (vehicle, e.g., DMSO, at the same final concentration as in the test wells).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for binding to occur.
-
Initiate the reaction by adding the substrate at a concentration equal to its Km.
-
Measure the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry, or luminometry).
-
Calculate the percentage of inhibition relative to the vehicle control.
C. Protocol 2: IC50 Determination
Rationale: The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9]
Procedure:
-
Prepare a series of dilutions of the test compound. A common approach is to use half-log or two-fold serial dilutions.[10] The concentration range should ideally span from a level that causes no inhibition to one that results in complete or near-complete inhibition.
-
Set up the enzymatic reactions as described in the initial screening protocol, with each reaction containing a different concentration of the inhibitor.
-
Maintain a constant substrate concentration, typically at or near its Km value.
-
Run the reactions and measure the initial velocities for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[11]
Data Presentation: IC50 Determination
| Inhibitor Conc. (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
pIC50: For easier comparison and statistical analysis, IC50 values are often converted to their negative logarithm (pIC50).[12] A higher pIC50 value indicates a more potent inhibitor.[12]
D. Protocol 3: Mechanism of Action (MOA) Studies
Rationale: MOA studies are conducted to understand how the inhibitor interacts with the enzyme and its substrate.[6] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.[13] The data is then visualized using Michaelis-Menten and Lineweaver-Burk plots to diagnose the inhibition mechanism.[7]
Procedure:
-
Prepare a matrix of reactions with varying concentrations of both the substrate and the inhibitor.
-
For each fixed inhibitor concentration (including a zero-inhibitor control), perform a full substrate titration curve.
-
Measure the initial reaction velocity for each combination of substrate and inhibitor concentrations.
-
Plot the data in two ways:
Data Presentation: Hypothetical MOA Data
| [Substrate] (µM) | Velocity (No Inhibitor) | Velocity (+ Inhibitor) |
| 5 | 0.20 | 0.12 |
| 10 | 0.33 | 0.20 |
| 20 | 0.50 | 0.33 |
| 40 | 0.67 | 0.50 |
| 80 | 0.80 | 0.67 |
IV. Data Analysis and Interpretation
The pattern of changes in Km and Vmax in the presence of the inhibitor reveals the mechanism of inhibition.
Models of Enzyme Inhibition
Sources
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High-Throughput Screening of Triazoloazepinone Libraries: An Application Guide to Biochemical Kinase Assays
Introduction
Triazoloazepinones are a promising class of heterocyclic compounds that have garnered significant attention in drug discovery. This is largely due to their efficacy as ATP-competitive inhibitors for various protein kinases, particularly within the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers and other diseases.[1][3] Consequently, inhibitors targeting this pathway, such as those derived from the triazoloazepinone scaffold, are of high therapeutic interest.[1][4]
High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising "hit" compounds.[5][6] For triazoloazepinone libraries, the goal is to identify potent and selective kinase inhibitors. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust HTS campaign for this compound class. We will focus on a widely adopted, sensitive, and reliable biochemical assay format: the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[7]
Assay Selection & Principles: The "Why" Behind the "How"
The primary goal of an HTS campaign is to efficiently identify true inhibitors of the target kinase. The choice of assay technology is paramount and is dictated by the nature of the target and the desired throughput.
Why a Biochemical, Target-Based Assay?
For screening triazoloazepinone libraries, which are known to be ATP-competitive kinase inhibitors, a direct biochemical assay is the most logical starting point.[2] This approach isolates the target kinase, its substrate, and the necessary cofactor (ATP) to directly measure the inhibitory effect of the compounds on the enzyme's catalytic activity. This contrasts with cell-based assays, which, while more physiologically relevant, can be confounded by factors like cell permeability, off-target effects, and cytotoxicity.
Why TR-FRET?
Among the various biochemical assay formats (e.g., fluorescence polarization, luminescence, radiometric), TR-FRET offers a superior combination of sensitivity, robustness, and HTS compatibility.[7] We will focus on the LanthaScreen™ TR-FRET assay format as a representative example.
The core principle of this assay is the detection of substrate phosphorylation by a kinase via an antibody-based FRET interaction.[8][9]
-
Components : The assay consists of the target kinase, a fluorescein-labeled substrate (peptide or protein), ATP, a terbium-labeled phosphospecific antibody, and the test compound.[8][9]
-
Mechanism : The kinase phosphorylates the fluorescein-labeled substrate. The terbium-labeled antibody then specifically binds to the phosphorylated epitope on the substrate.[10] When the long-lifetime terbium donor fluorophore is excited, it transfers energy to the nearby fluorescein acceptor fluorophore, resulting in a high TR-FRET signal.[9][10]
-
Inhibition : If a triazoloazepinone compound inhibits the kinase, the substrate is not phosphorylated. Consequently, the antibody does not bind, no FRET occurs, and the signal remains low.[8] The magnitude of the TR-FRET signal is therefore directly proportional to the kinase activity.[9]
Caption: Principle of the TR-FRET Kinase Assay.
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that requires careful planning and execution. The following workflow ensures data quality and efficient hit identification.
Caption: High-Throughput Screening Workflow Diagram.
Detailed Experimental Protocol: PI3Kα TR-FRET Assay
This protocol is a representative example for screening a triazoloazepinone library against human PI3Kα in a 384-well plate format.
Materials and Reagents
| Reagent | Suggested Supplier | Purpose |
| PI3Kα (human, recombinant) | Thermo Fisher | Target Enzyme |
| Fluorescein-labeled Substrate | Thermo Fisher | Kinase Substrate |
| ATP | Sigma-Aldrich | Co-factor |
| LanthaScreen™ Tb-PY20 Antibody | Thermo Fisher | Detection Antibody[11][12] |
| TR-FRET Dilution Buffer | Thermo Fisher | Assay Buffer |
| DTT | Sigma-Aldrich | Reducing Agent |
| EDTA | Sigma-Aldrich | Stop Reagent |
| DMSO | Sigma-Aldrich | Compound Solvent |
| 384-well low-volume plates | Corning | Assay Plates |
| Staurosporine | Sigma-Aldrich | Positive Control Inhibitor |
Protocol Steps
-
Compound Plating :
-
Prepare a 10 mM stock of each triazoloazepinone compound in 100% DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer 20 nL of each compound stock to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM with 0.5% DMSO.
-
Plate DMSO only for negative controls (0% inhibition, max signal) and a known inhibitor like Staurosporine for positive controls (100% inhibition, min signal).
-
-
Reagent Preparation :
-
1X Kinase Reaction Buffer : Prepare a working solution of TR-FRET Dilution Buffer containing DTT (e.g., 2 mM final concentration).
-
Kinase/Substrate Solution : Dilute the PI3Kα kinase and fluorescein-substrate in 1X Kinase Reaction Buffer to a 2X final concentration (e.g., 2 nM kinase, 400 nM substrate).
-
ATP Solution : Dilute ATP in 1X Kinase Reaction Buffer to a 2X final concentration (e.g., 20 µM). Causality Note: The ATP concentration should be at or near the Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Stop/Detection Solution : Dilute the Tb-PY20 antibody and EDTA in TR-FRET Dilution Buffer to a 2X final concentration (e.g., 4 nM antibody, 20 mM EDTA).[13] Causality Note: EDTA chelates Mg²⁺ ions, which are essential for kinase activity, thereby stopping the reaction.[8][9]
-
-
Assay Procedure :
-
Add 5 µL of the 2X Kinase/Substrate Solution to each well of the compound-plated 384-well plate.
-
Mix briefly on a plate shaker and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP Solution to all wells. The total volume is now 10 µL.
-
Mix on a plate shaker and incubate for 60 minutes at room temperature.[13]
-
Stop the reaction by adding 10 µL of the 2X Stop/Detection Solution to all wells. The final volume is 20 µL.
-
Mix on a plate shaker, cover the plate to protect from light, and incubate for 60 minutes at room temperature to allow for antibody binding.[13]
-
-
Data Acquisition :
-
Read the plate on a TR-FRET enabled microplate reader (e.g., PHERAstar, EnVision).
-
Configure the reader to excite at ~340 nm and measure emission at two wavelengths: 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).
-
Data Analysis and Quality Control: Ensuring Trustworthiness
Raw data from the plate reader must be processed to identify hits reliably. This process is foundational to the trustworthiness of the screen.
Data Processing
-
TR-FRET Ratio Calculation : For each well, calculate the emission ratio:
-
Ratio = (Emission Signal at 520 nm / Emission Signal at 495 nm) * 10,000
-
-
Normalization (% Inhibition) : Normalize the data using the high (DMSO) and low (Staurosporine) controls:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_low_control) / (Ratio_high_control - Ratio_low_control))
-
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter that determines the quality and reliability of an HTS assay.[14] It measures the separation between the high and low controls, accounting for data variability.[6]
-
Formula : Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control| Where SD is the standard deviation.
-
Interpretation :
A Z'-factor should be calculated for every assay plate to ensure consistent performance throughout the screening campaign.
Hit Identification
A "hit" is a compound that produces a statistically significant and reproducible inhibitory effect. A common starting point is to select compounds that exhibit >50% inhibition at the screening concentration (e.g., 10 µM).
Confirmatory & Secondary Assays: A Self-Validating System
A primary screen is just the beginning. Hits must be validated through a series of follow-up experiments to confirm their activity and rule out artifacts.
Hit Confirmation and Dose-Response
-
Re-testing : Primary hits should be re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves : Confirmed hits must be tested over a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency, expressed as the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[16][17][18] The data are fitted to a four-parameter logistic model to calculate the IC50.[19][20]
Orthogonal Assays
To ensure that the observed activity is not an artifact of the TR-FRET technology (e.g., compound fluorescence), hits should be tested in an assay with a different detection method. A common choice is a luminescence-based assay like the ADP-Glo™ Kinase Assay.[21][22]
-
ADP-Glo™ Principle : This assay quantifies the amount of ADP produced during the kinase reaction.[21][22] After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used in a luciferase reaction to generate light.[23] The luminescent signal is proportional to kinase activity.[21] Because it relies on a different detection modality, it serves as an excellent orthogonal validation method.[24]
Selectivity Profiling
Triazoloazepinones may inhibit multiple kinases. To understand the selectivity profile of the confirmed hits, they should be screened against a panel of other kinases, particularly those within the same family or other relevant pathways.[25] This can be done using the same TR-FRET or ADP-Glo platforms.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) | - Reagent instability (enzyme, ATP)- Inconsistent pipetting- Suboptimal reagent concentrations | - Prepare fresh reagents daily.- Use calibrated automated liquid handlers.- Re-optimize enzyme and ATP concentrations. |
| High Well-to-Well Variability | - Incomplete mixing- Bubbles in wells- Plate edge effects | - Ensure proper mixing after each reagent addition.- Centrifuge plates briefly before reading.- Avoid using the outer rows/columns of the plate. |
| False Positives | - Compound auto-fluorescence- Compound interference with detection system | - Screen hits in an orthogonal assay (e.g., ADP-Glo).- Perform counter-screens without the kinase or substrate. |
| False Negatives | - Compound insolubility- Low compound potency at screening concentration | - Visually inspect compound plates for precipitation.- Consider a higher screening concentration if feasible. |
Conclusion
This application note provides a robust framework for conducting high-throughput screening of triazoloazepinone libraries against kinase targets. By selecting a sensitive and reliable technology like TR-FRET, implementing a rigorous workflow, and incorporating essential quality control and hit validation steps, researchers can confidently identify and prioritize promising lead compounds for further drug development. The key to a successful HTS campaign lies not just in the execution of the protocol, but in understanding the principles behind each step, ensuring the generation of high-quality, trustworthy, and actionable data.
References
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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Wortmann, S. B., et al. (2019). PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases. Current opinion in pediatrics, 31(6), 735–743. [Link]
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A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation. NIH National Center for Biotechnology Information. [Link]
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Z-factor. Wikipedia. [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. NIH National Center for Biotechnology Information. [Link]
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McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]
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The Z prime value (Z´). BMG LABTECH. [Link]
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Data Standardization for Results Management. NIH National Center for Biotechnology Information. [Link]
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. [Link]
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Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. SID. [Link]
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Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]
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Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. [Link]
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mTOR pathway | mTOR inhibitors. Adooq Bioscience. [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. GraphPad. [Link]
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Z-factors. NC State University. [Link]
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ADP-Glo™ Kinase Assays. Reaction Biology. [Link]
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FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
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LanthaScreen Technology on microplate readers. BMG LABTECH. [Link]
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Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. The Scientist. [Link]
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Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Application Note: A Strategic Guide to the Development of Novel 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one Derivatives for Enhanced Biological Potency
Abstract
The 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one scaffold, a fused heterocycle incorporating a caprolactam ring, represents a promising starting point for the development of novel therapeutic agents. Its structure is suggestive of potential interactions with various biological targets, including but not limited to central nervous system (CNS) receptors and protein kinases.[1][2] This guide provides a comprehensive, experience-driven framework for researchers engaged in the design, synthesis, and evaluation of derivatives of this core structure. We delineate rational design strategies, provide detailed, validated protocols for chemical synthesis and biological screening, and offer insights into data interpretation to accelerate the identification of lead compounds with improved potency and selectivity.
Introduction: The Triazolo-azepinone Scaffold
The fusion of a triazole ring with a seven-membered azepinone (caprolactam) ring system creates a conformationally constrained, three-dimensional structure that is attractive for medicinal chemistry.[3][4] The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and its ability to engage in hydrogen bonding as either a donor or acceptor.[5] The caprolactam portion provides a versatile backbone that can be functionalized to modulate physicochemical properties and explore interactions with target proteins.[3][6]
Public domain data suggests that this scaffold may be a key intermediate for compounds targeting the central nervous system, potentially for anxiety and depression, due to its ability to interact with neurotransmitter receptors.[1] Furthermore, the broader class of fused triazoles has shown a wide array of biological activities, including antibacterial, antifungal, and kinase inhibition properties.[7][8][9] This document will use the inhibition of a hypothetical protein kinase, "Target Kinase X," as a representative workflow for potency improvement.
Rational Design & Structure-Activity Relationship (SAR) Strategy
The primary goal is to systematically modify the core scaffold to identify substituents that enhance potency against Target Kinase X. Our strategy focuses on three primary diversification points (DP) on the 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one core.
-
DP1 (N2-position of the triazole): This position is often solvent-exposed in kinase active sites and is an ideal vector for introducing substituents that can modulate solubility and target specific pockets. We hypothesize that introducing substituted aromatic or heteroaromatic rings via nucleophilic aromatic substitution (SNAr) could lead to significant potency gains.[10]
-
DP2 (C8-position of the azepine ring): Alkylation at this position can probe deeper hydrophobic pockets within a target's binding site.
-
DP3 (Aromatic Substitution on DP1 Groups): Fine-tuning of electronic and steric properties on the aromatic ring introduced at DP1 can optimize interactions and improve properties like cell permeability and metabolic stability.
Caption: Rational design strategy for derivatization.
Synthetic Chemistry Protocols
The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of the Core Scaffold
The core scaffold, 2,5,6,7,8,9-hexahydro-3H-[1][10][11]triazolo[4,3-a]azepin-3-one (3 ), can be synthesized from commercially available ε-caprolactam. This procedure is adapted from established methods for forming fused triazole systems.[12][13]
Workflow Diagram:
Caption: Synthesis workflow for the core scaffold.
Materials:
-
ε-Caprolactam
-
Trimethyloxonium tetrafluoroborate (Meerwein's Salt)
-
Dichloromethane (DCM), anhydrous
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Triphosgene
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
Step 1: Formation of O-Methyl-ε-caprolactim (1). Suspend ε-caprolactam (1.0 eq) in anhydrous DCM. Cool to 0 °C. Add Meerwein's Salt (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir at room temperature for 4 hours. Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude imino ether 1 .
-
Rationale: Meerwein's salt is a powerful and selective methylating agent for the lactam oxygen, activating the carbonyl for subsequent nucleophilic attack.
-
-
Step 2: Formation of Hydrazinyl Intermediate (2). Dissolve the crude intermediate 1 in EtOH. Add hydrazine hydrate (1.5 eq) dropwise. Reflux the mixture for 6 hours. Cool to room temperature and concentrate under vacuum. The resulting residue is the hydrazinyl intermediate 2 .
-
Step 3: Cyclization to Core Scaffold (3). Dissolve intermediate 2 and Et₃N (2.5 eq) in anhydrous toluene. Cool to 0 °C. Add a solution of triphosgene (0.4 eq) in toluene dropwise. Allow the reaction to warm to room temperature and then heat to 80 °C for 3 hours. Cool, filter the triethylammonium chloride salt, and concentrate the filtrate. Purify the crude product by column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the core scaffold 3 .
-
Rationale: Triphosgene serves as a safe and effective phosgene equivalent, reacting with the hydrazine and the endocyclic nitrogen to form the triazolone ring.
-
Protocol 3.2: General Procedure for N2-Arylation (SNAr)
This protocol describes the coupling of the core scaffold with an activated heteroaryl chloride, such as 2,4-dichloropyrimidine, as a representative example.[10]
Materials:
-
Core Scaffold 3
-
2,4-Dichloropyrimidine (or other electron-deficient aryl halide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the core scaffold 3 (1.2 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq) and the heteroaryl chloride (e.g., 2,4-dichloropyrimidine, 1.0 eq).
-
Heat the reaction mixture to 70 °C and stir overnight (approx. 16 hours).[10]
-
Cool the reaction to room temperature and partition between dichloromethane and water.[10]
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the N2-arylated derivative.
-
Rationale: K₂CO₃ is a suitable base to deprotonate the triazole NH, forming a nucleophile that attacks the electron-deficient aromatic ring. DMF is an excellent polar aprotic solvent for this type of SNAr reaction.
-
Biological Evaluation: A Kinase Inhibition Screening Cascade
To determine the potency of the newly synthesized derivatives, a tiered screening approach is recommended. This ensures that resources are focused on the most promising compounds.
Caption: Tiered screening cascade for inhibitor evaluation.
Protocol 4.1: Primary Biochemical Kinase Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against Target Kinase X using a luminescence-based assay that measures ATP depletion.[14][15]
Materials:
-
Recombinant Target Kinase X
-
Kinase-specific peptide substrate
-
ATP (at Km concentration for the kinase)[14]
-
Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
Test compounds dissolved in DMSO (10 mM stock)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is effective. Transfer a small volume (e.g., 1 µL) of the diluted compounds to the assay plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, peptide substrate, and ATP.
-
Prepare a separate solution of Target Kinase X in kinase buffer.
-
Add the kinase solution to the compound-plated wells.
-
Initiate the reaction by adding the substrate/ATP master mix. The final reaction volume is typically 10-25 µL.
-
Rationale: It is critical to use an ATP concentration equal to the Michaelis-Menten constant (Km) for the specific kinase to ensure that the resulting IC₅₀ values are comparable and can be used to approximate the inhibitor constant (Ki).[14]
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP back to ATP, which is then used to produce a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Cellular Target Engagement Assay (NanoBRET™)
To confirm that a compound inhibits Target Kinase X in a cellular environment, a target engagement assay is essential. The NanoBRET™ assay (Promega) is a robust method based on bioluminescence resonance energy transfer.
Materials:
-
HEK293 cells transiently or stably expressing Target Kinase X fused to a NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the kinase class
-
Opti-MEM™ I Reduced Serum Medium
-
Test compounds dissolved in DMSO
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells into the 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM™. Add these dilutions to the cells and incubate for a set period (e.g., 2 hours) at 37 °C, 5% CO₂.
-
Tracer Addition: Prepare a solution containing the NanoBRET™ tracer and the Nano-Glo® Substrate in Opti-MEM™. Add this to all wells.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (tracer) simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. The displacement of the tracer by the compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀.
-
Rationale: This assay provides direct evidence of target binding in intact cells, validating the biochemical results and providing a more physiologically relevant measure of potency.
-
Data Presentation and Interpretation
Systematic logging of data is crucial for building a clear SAR.
Table 1: Hypothetical SAR Data for N2-Arylated Derivatives
| Compound ID | R-Group (at N2) | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| Core-001 | H | >10,000 | >10,000 |
| AZP-001 | 4-chloropyrimidin-2-yl | 850 | 2,100 |
| AZP-002 | 4-methoxypyrimidin-2-yl | 620 | 1,500 |
| AZP-003 | 4-(dimethylamino)pyrimidin-2-yl | 150 | 450 |
| AZP-004 | 4-phenylpyrimidin-2-yl | 75 | 200 |
Interpretation: The data in Table 1 suggests a positive SAR trend where increasing electron-donating character and steric bulk at the 4-position of the pyrimidine ring enhances potency. The introduction of a phenyl group (AZP-004) provided the most potent compound in this initial series, indicating a potential hydrophobic interaction. The consistent drop-off between biochemical and cellular potency suggests that cell permeability or efflux could be an issue to address in subsequent optimization rounds.
Conclusion
This application note provides a strategic and methodological framework for the development of potent derivatives of the 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one scaffold. By combining rational design, robust synthetic protocols, and a tiered biological screening cascade, research teams can efficiently navigate the early stages of drug discovery. The key to success lies in the iterative process of designing, synthesizing, and testing, allowing the structure-activity relationship to guide the project toward lead candidates with superior potency and drug-like properties.
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MySkinRecipes. 2,5,6,7,8,9-hexahydro-3H-[1][10][11]triazolo[4,3-a]azepin-3-one. Available at: [Link]
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National Center for Biotechnology Information. 2-(2-Chloropyrimidin-4-yl)-3,5,6,7,8,9-hexahydro-2H-1,2,4-triazolo[4,3-a]azepin-3-one. PubChem Compound Summary for CID 16301328. Available at: [Link]
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Hoffman, G. R., & Schoffstall, A. M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. Available at: [Link]
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Stoyanova, M., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 14(7), 643. Available at: [Link]
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Wang, S., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Journal of Medicinal Chemistry, 57(10), 4247-4264. Available at: [Link]
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Kollau, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Available at: [Link]
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Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(22), 7609. Available at: [Link]
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Wang, S., et al. (2014). Design, synthesis, and structure-activity relationship studies of novel fused heterocycles-linked triazoles with good activity and water solubility. Journal of Medicinal Chemistry, 57(10), 4247-64. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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RJ Wave. (2024). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Available at: [Link]
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Wang, S., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. ResearchGate. Available at: [Link]
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Stoyanova, M., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals (Basel), 14(7), 643. Available at: [Link]
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Hoffman, G. R., & Schoffstall, A. M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. Available at: [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
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Smith, A. D., et al. (2024). Synthesis of Fused Bicyclic[1][10][11]-Triazoles from Amino Acids. Organic Process Research & Development. Available at: [Link]
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Al-Bayati, M. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-491. Available at: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
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Creative Bioarray. Cellular Phosphorylation Assays. Available at: [Link]
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Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1038380. Available at: [Link]
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Kaplan, J. P., et al. (2005). Design, synthesis, and development of novel caprolactam anticonvulsants. Bioorganic & Medicinal Chemistry, 13(21), 5972-84. Available at: [Link]
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Stoyanova, M., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 14(7), 643. Available at: [Link]
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Al-Amiery, A. A., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]
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Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(2), 56-63. Available at: [Link]
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Gholam-Hoseini-Alamdari, E., et al. (2024). Synthesis, biological activities, and molecular docking studies of triazolo[4,3-b]triazine derivatives as a novel class of α-glucosidase and α-amylase inhibitors. Archiv der Pharmazie, e2300628. Available at: [Link]
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Bolte, M., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38, 5468-5476. Available at: [Link]
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Application Note & Protocols: In Vivo Efficacy of Tazepinib, a Novel GSK-3β Inhibitor, in a Preclinical Model of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals in neurodegenerative disease.
Abstract
This document provides a comprehensive guide to designing and executing an in vivo efficacy study for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (hereafter designated "Tazepinib" ), a novel small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β). Given the critical role of GSK-3β in the hyperphosphorylation of tau protein—a central hallmark of Alzheimer's Disease (AD) pathology—this guide proposes a scientifically rigorous framework for evaluating Tazepinib's therapeutic potential.[1][2][3] We detail the rationale, experimental design, step-by-step protocols, and key endpoints using the triple-transgenic (3xTg-AD) mouse model, a well-established model that recapitulates both amyloid-beta (Aβ) and tau pathologies.
Introduction: The Scientific Rationale
1.1. The Target: Glycogen Synthase Kinase-3 Beta (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes.[4][5] In the context of Alzheimer's Disease, its hyperactivity is a key driver of neurodegeneration.[1][6] GSK-3β directly phosphorylates tau protein at multiple sites, leading to its dissociation from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and impaired axonal transport.[6][7][8] This abnormal hyperphosphorylation is a primary contributor to the neuronal dysfunction and cognitive decline observed in AD.[7][9][10] Furthermore, GSK-3β activity has been shown to influence the processing of amyloid precursor protein (APP), potentially increasing the production of toxic Aβ peptides.[1][6][11] Therefore, inhibiting GSK-3β presents a compelling, dual-action therapeutic strategy to mitigate core AD pathologies.[12][13]
1.2. The Candidate: Tazepinib
Tazepinib (2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one) is a novel CNS-penetrant small molecule designed for potent and selective inhibition of GSK-3β. Preliminary in vitro data has confirmed its high affinity and inhibitory action against recombinant human GSK-3β and has shown to reduce tau phosphorylation in neuronal cell cultures. The triazoloazepinone scaffold is recognized for its potential in developing agents targeting the central nervous system.[14] The primary objective of the in vivo study is to translate these promising in vitro results into demonstrable efficacy in a relevant animal model.
1.3. The Model: 3xTg-AD Mouse
The 3xTg-AD mouse model is uniquely suited for this study as it harbors three key transgenes (APP Swedish, MAPT P301L, and PSEN1 M146V) that lead to the age-dependent development of both Aβ plaques and tau tangles, mirroring the pathological progression seen in human AD. This model allows for the assessment of therapeutic intervention on both hallmark pathologies and their cognitive consequences.[15][16]
Preclinical Study Design & Core Components
A robust in vivo study is built on a logical sequence of preparatory and execution phases. The design must be structured to yield clear, interpretable data on pharmacodynamics, efficacy, and mechanism of action. All procedures should adhere to institutional (IACUC) and international (ARRIVE) guidelines for animal welfare and research transparency.[17][18][19]
2.1. Phase 1: Foundational Pharmacokinetics and Dose-Ranging
-
Rationale: Before initiating a long-term efficacy study, it is critical to understand the drug's behavior in the host animal. A preliminary pharmacokinetic (PK) study will determine key parameters such as bioavailability, plasma half-life, and brain-to-plasma ratio. This data is indispensable for selecting a rational dosing regimen (dose level and frequency) that ensures sustained target engagement in the brain. A Maximum Tolerated Dose (MTD) study will establish the safety window for Tazepinib.
-
Key Outputs:
-
PK Profile (Cmax, Tmax, AUC, T½).
-
Brain Penetration (Brain:Plasma ratio).
-
Maximum Tolerated Dose (MTD).
-
2.2. Phase 2: Long-Term Efficacy Study
-
Objective: To determine if chronic administration of Tazepinib can prevent or reverse cognitive deficits and reduce AD-related pathology in 3xTg-AD mice.
-
Experimental Groups: A well-controlled study design is paramount. The following groups will be established:
| Group ID | Animal Strain | Treatment | Dose | Route | N (per sex) |
| 1 | Wild-Type (WT) | Vehicle | N/A | Oral Gavage | 15 |
| 2 | 3xTg-AD | Vehicle | N/A | Oral Gavage | 15 |
| 3 | 3xTg-AD | Tazepinib | Low Dose (e.g., 5 mg/kg) | Oral Gavage | 15 |
| 4 | 3xTg-AD | Tazepinib | High Dose (e.g., 20 mg/kg) | Oral Gavage | 15 |
-
Study Timeline & Workflow: Treatment will commence at an age when pathology is emerging but before severe cognitive decline is established (e.g., 6 months of age) and continue for a duration sufficient to observe pathological and behavioral changes (e.g., 3-6 months).
Fig 1. In-vivo efficacy study workflow.
Key Endpoints and Methodologies
The efficacy of Tazepinib will be assessed through a combination of behavioral, biochemical, and histopathological endpoints.
3.1. Behavioral Endpoints: Assessing Cognitive Function
-
Y-Maze Test (Working Memory): This test leverages the innate tendency of rodents to explore novel environments.[20][21] A higher rate of spontaneous alternation (entering a different arm on each of three successive entries) indicates intact spatial working memory.[20][22]
-
Morris Water Maze (Spatial Learning & Memory): A robust test for hippocampal-dependent spatial learning.[23][24][25] Mice must learn the location of a hidden platform in a pool of opaque water using distal visual cues. Key metrics include escape latency (time to find the platform) and performance in a probe trial (platform removed) where time spent in the target quadrant is measured.[23][26]
3.2. Biochemical Endpoints: Quantifying Pathology
-
Rationale: These endpoints provide quantitative measures of the target pathology and confirm the drug's mechanism of action.[27] Brain tissue (cortex and hippocampus) will be homogenized for analysis.
-
Methods:
-
ELISA: To quantify levels of soluble and insoluble Aβ40 and Aβ42.
-
Western Blot: To measure levels of phosphorylated tau (p-Tau) at specific GSK-3β-related sites (e.g., AT8, PHF-1) relative to total tau. This directly assesses target engagement. Levels of synaptic markers (e.g., PSD-95, Synaptophysin) will also be measured to assess synaptic integrity.
-
Plasma Biomarkers: Emerging techniques allow for the measurement of biomarkers like p-tau217 in plasma, which correlates well with brain pathology and can serve as a translational marker.[28][29]
-
3.3. Histopathological Endpoints: Visualizing Brain Pathology
-
Rationale: Immunohistochemistry (IHC) provides crucial spatial information about the drug's effect on pathological lesions within the brain architecture.
-
Methods:
-
Aβ Plaque Load: Staining with antibodies such as 6E10 or 4G8.
-
Tau Pathology: Staining with antibodies like AT8 to visualize hyperphosphorylated tau.
-
Neuroinflammation: Staining for microgliosis (Iba1) and astrocytosis (GFAP), which are secondary pathologies influenced by GSK-3β.[6]
-
Fig 2. Tazepinib's proposed mechanism of action.
Detailed Experimental Protocols
Protocol 1: Chronic Oral Gavage Dosing
-
Preparation: Formulate Tazepinib in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water) on the day of dosing. Ensure the solution is homogenous.
-
Animal Handling: Gently restrain the mouse, ensuring it cannot move its head.
-
Administration: Use a proper-sized, flexible-tipped gavage needle. Measure the distance from the mouse's nose to the last rib to estimate the correct insertion depth. Insert the needle gently along the roof of the mouth and down the esophagus into the stomach.
-
Dosing: Administer the calculated volume (typically not exceeding 10 mL/kg) slowly to prevent regurgitation.[30]
-
Post-Dosing Monitoring: Observe the animal for a few minutes post-dosing to ensure no adverse effects. Return the animal to its home cage.
-
Record Keeping: Meticulously record all dosing events, volumes, and any observations.
Protocol 2: Y-Maze Spontaneous Alternation
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) placed in a room with consistent visual cues.[22]
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the trial.
-
Procedure: Place the mouse in the center of the maze and allow it to freely explore for a set period (e.g., 8 minutes).[22]
-
Data Collection: Use an overhead camera and tracking software to record the sequence of arm entries. An arm entry is defined as the mouse placing all four paws into the arm.
-
Analysis: An alternation is a sequence of three consecutive entries into different arms (e.g., A, B, C). Calculate the percentage of spontaneous alternation: [Number of Alternations / (Total Arm Entries - 2)] * 100.
Protocol 3: Morris Water Maze
-
Apparatus: A circular pool (e.g., 120 cm diameter) filled with water made opaque with non-toxic paint. A small escape platform (10 cm diameter) is submerged 1 cm below the surface.[23][24]
-
Acquisition Phase (5 days, 4 trials/day):
-
Place the mouse into the pool facing the wall from one of four randomized start positions.
-
Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a maximum time (e.g., 60-90 seconds).[24][31]
-
If the mouse fails to find the platform, gently guide it there.
-
Allow the mouse to remain on the platform for 15-30 seconds to orient itself.[23][24][31]
-
Record the escape latency for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Track the mouse's path and calculate the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis and Interpretation
-
Behavioral Data: Analyze Morris Water Maze escape latencies using a two-way repeated-measures ANOVA. Analyze probe trial and Y-maze data using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's) to compare between groups.
-
Biochemical/Histological Data: Use one-way ANOVA or t-tests to compare pathological readouts between the 3xTg-AD vehicle group and the Tazepinib-treated groups.
-
Interpretation: A successful outcome would be demonstrated by a significant improvement in cognitive performance in Tazepinib-treated mice compared to vehicle-treated 3xTg-AD mice, ideally approaching the performance of wild-type controls. This behavioral improvement should be correlated with a significant reduction in key biochemical and histological markers of AD pathology, such as p-Tau levels and Aβ plaque load.
Conclusion
This application note provides a robust, scientifically-grounded framework for assessing the in vivo efficacy of the novel GSK-3β inhibitor, Tazepinib. By employing a well-characterized animal model, validated behavioral paradigms, and direct biochemical and pathological endpoints, this experimental design will generate the critical data needed to evaluate Tazepinib's potential as a disease-modifying therapy for Alzheimer's Disease. Adherence to these detailed protocols and the principles of rigorous experimental design will ensure the generation of reliable, reproducible, and translatable preclinical data.
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Application Notes and Protocols for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one as a Chemical Probe
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one as a chemical probe. This document outlines the scientific rationale, key characteristics, and detailed protocols for its validation and application in interrogating biological systems.
Introduction to 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
The triazolo-azepinone scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets, particularly within the central nervous system (CNS). Derivatives of this core have been explored for their potential as antidepressant, anticonvulsant, and antipsychotic agents. The structural features of this scaffold suggest its potential to interact with neurotransmitter receptors and enzymes.
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (hereafter referred to as TAZA-3) is the parent compound of this series. While its specific biological targets are not yet fully elucidated in the public domain, its structural alerts and the activities of its derivatives provide a strong rationale for its investigation as a chemical probe. A chemical probe is a small molecule that selectively interacts with a specific protein target, enabling researchers to study the protein's function in cells and organisms[1].
For the purpose of these application notes, we will hypothesize that TAZA-3 is a potent and selective inhibitor of a hypothetical serine/threonine kinase, "Kinase X," which is implicated in a cellular signaling pathway relevant to neuroinflammation. This hypothetical framework will allow us to present a detailed workflow for the validation and use of a novel chemical probe.
Key Physicochemical Properties of TAZA-3:
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O | - |
| Molecular Weight | 153.18 g/mol | - |
| CAS Number | 27182-43-0 | - |
Principles of a High-Quality Chemical Probe
Before utilizing any small molecule as a chemical probe, it is crucial to validate its properties to ensure that any observed biological effects can be confidently attributed to the modulation of the intended target. The key characteristics of a high-quality chemical probe include:
-
Potency: The compound should modulate its target at low concentrations, typically with an in vitro IC₅₀ or K_d_ of less than 100 nM and a cellular EC₅₀ of less than 1 µM[2][3].
-
Selectivity: The probe should exhibit high selectivity for its intended target over other related proteins, often demonstrated by a >30-fold difference in potency against other members of the same protein family[2][3].
-
Mechanism of Action: The mode of interaction with the target (e.g., competitive, non-competitive, allosteric) should be understood[4].
-
Cellular Activity: The probe must be able to penetrate cell membranes and engage its target in a cellular context.
-
Negative Control: A structurally similar but biologically inactive analog should be used to confirm that the observed phenotype is due to on-target effects[5][6].
Experimental Workflows for Validation and Application of TAZA-3 as a Kinase X Inhibitor
This section provides detailed protocols for the validation of TAZA-3 as a chemical probe for the hypothetical "Kinase X" and its subsequent use in a cell-based assay.
Workflow Overview
The overall workflow for validating and using TAZA-3 as a chemical probe is depicted below.
Caption: Workflow for the validation and application of a chemical probe.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC₅₀) of TAZA-3 against the hypothetical Kinase X.
Principle: This assay measures the ability of TAZA-3 to inhibit the phosphorylation of a specific substrate by Kinase X. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based readout.
Materials:
-
Recombinant active Kinase X
-
Kinase X-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
TAZA-3 (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of TAZA-3 in DMSO, typically starting from 10 mM. Then, dilute these stocks into the kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted TAZA-3 or DMSO control.
-
Add 10 µL of a solution containing Kinase X and its peptide substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the K_m_ for Kinase X.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the kinase activity according to the manufacturer's protocol for the chosen detection reagent.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the TAZA-3 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Outcome: A potent chemical probe should exhibit an IC₅₀ value below 100 nM[2][3].
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that TAZA-3 directly engages Kinase X in a cellular environment.
Principle: The binding of a ligand (like TAZA-3) to its target protein (Kinase X) generally increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. An increase in the melting temperature of Kinase X in the presence of TAZA-3 indicates target engagement[7][8][9].
Materials:
-
Cell line expressing Kinase X
-
TAZA-3 (dissolved in DMSO)
-
Cell culture medium
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific for Kinase X
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat the cells with various concentrations of TAZA-3 or a DMSO control for 1-2 hours in cell culture medium.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant (containing the soluble proteins).
-
Analyze the amount of soluble Kinase X in each sample by Western blotting using a Kinase X-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble Kinase X versus temperature for each TAZA-3 concentration.
-
A shift in the melting curve to higher temperatures in the presence of TAZA-3 confirms target engagement.
-
Expected Outcome: A clear, concentration-dependent thermal shift of Kinase X upon treatment with TAZA-3 provides strong evidence of target engagement in cells.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol 3: Downstream Signaling Pathway Analysis
Objective: To demonstrate that TAZA-3 modulates the activity of Kinase X in a cellular context by measuring the phosphorylation of a known downstream substrate.
Principle: If TAZA-3 inhibits Kinase X, the phosphorylation of its direct downstream substrate should decrease in a concentration-dependent manner. This can be assessed by Western blotting using a phospho-specific antibody.
Materials:
-
Cell line with an active Kinase X signaling pathway
-
TAZA-3 and a structurally related negative control
-
Cell culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Substrate, anti-total-Substrate, anti-Kinase X, and a loading control (e.g., anti-GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with increasing concentrations of TAZA-3, the negative control, or a DMSO control for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies (e.g., anti-phospho-Substrate) overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Quantify the band intensities for the phospho-substrate and total substrate.
-
Normalize the phospho-substrate signal to the total substrate signal.
-
Plot the normalized phospho-substrate levels versus the concentration of TAZA-3 to determine the cellular EC₅₀.
-
Expected Outcome: TAZA-3 should cause a concentration-dependent decrease in the phosphorylation of the substrate, while the negative control should have no effect. This demonstrates a functional on-target effect of the probe in a cellular signaling pathway.
Data Interpretation and Best Practices
-
Correlation of Potencies: The IC₅₀ from the biochemical assay, the thermal shift from CETSA, and the EC₅₀ from the downstream signaling assay should be in a similar concentration range.
-
Use of Controls: Always include a vehicle control (e.g., DMSO) and a negative control compound. The negative control should be structurally similar to the active probe but inactive against the target. This helps to rule out off-target or non-specific effects[5][6].
-
Selectivity Profiling: It is highly recommended to screen the chemical probe against a broad panel of related targets (e.g., a kinase panel) to confirm its selectivity.
Conclusion
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (TAZA-3) represents a promising starting point for the development of a chemical probe. Based on the known activities of its derivatives, it is plausible that TAZA-3 may target kinases or other enzymes involved in cellular signaling. The protocols outlined in these application notes provide a rigorous framework for validating TAZA-3, or any novel small molecule, as a chemical probe for a specific biological target. By following these guidelines, researchers can generate robust and reproducible data to confidently interrogate biological systems and advance our understanding of health and disease.
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CQMED. (2020, July 1). Chemical probe can help regulate an essential signaling pathway in cells. [Link]
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Snyder, S. H. (2017). Receptor Binding Assays and Drug Discovery. The Journal of biological chemistry, 292(42), 17173–17178. [Link]
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Foley, T. L., & Gilbert, T. J. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(18), 10175–10207. [Link]
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Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. [Link]
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Wang, J., et al. (2021). Key principles for designing and selecting effective chemical probes. ResearchGate. [Link]
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Patricelli, M. P., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 576-587. [Link]
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The Chemical Probes Portal. (n.d.). Probe Evaluation. Retrieved from [Link]
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Zhang, T., & MacLeod, C. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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Application Note: Fluorescent Labeling of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one for High-Resolution Cellular Imaging
An In-Depth Technical Guide for Researchers
Introduction: Unveiling the Potential of a Novel CNS Probe
The compound 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (CAS 27182-43-0) represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structure is a key intermediate in the synthesis of biologically active agents targeting the central nervous system (CNS), with potential applications as novel psychotropic, anticonvulsant, or sedative medications.[1] To fully elucidate the mechanism of action, cellular uptake, and subcellular localization of derivatives based on this scaffold, direct visualization within biological systems is paramount.
Fluorescent labeling transforms this small molecule from a mere therapeutic candidate into a powerful probe for biological discovery.[][5][6] By covalently attaching a fluorophore, we can track its journey in real-time, providing critical insights into its pharmacokinetics and pharmacodynamics at a cellular level.[][7] This guide provides a comprehensive framework for the strategic design, chemical synthesis, and application of a fluorescently labeled 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one probe for advanced imaging studies.
Strategic Considerations: The Blueprint for an Effective Probe
The design of a fluorescent small molecule probe is a multi-faceted challenge that balances chemical feasibility with biological compatibility.[5][8] The primary directive is to introduce a fluorescent reporter without perturbing the inherent biological activity of the parent molecule.
Identifying the Labeling Site
An analysis of the 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one structure reveals two primary potential sites for modification: the secondary amine within the seven-membered azepine ring and the N-H proton of the triazole ring.
-
Azepine Ring Nitrogen: This secondary amine is a strong candidate. It is nucleophilic and its modification via alkylation or acylation is a well-established synthetic route for analogous structures.[9][10] Attaching a linker at this position directs the bulky fluorophore away from the core triazolo-azepinone scaffold, which is presumed to be critical for receptor interaction.[1]
-
Triazole Ring Nitrogen: While modification is possible, it may be more likely to interfere with the scaffold's binding properties due to its proximity to the core heterocyclic system.
Decision: We will proceed with functionalization at the azepine ring nitrogen. This position offers a synthetically accessible handle that minimizes potential steric hindrance with the molecule's target.
Choosing the Right Conjugation Chemistry
The choice of chemical reaction to attach the fluorophore is critical for yield, stability, and biocompatibility. Two premier strategies are considered:
-
Amine-Reactive NHS Ester Chemistry: This is a robust and widely used method where an N-hydroxysuccinimide (NHS) ester-activated dye reacts with a primary amine on the target molecule (or a linker attached to it) to form a stable amide bond.[][12][13][14]
-
Click Chemistry: This refers to a set of highly efficient and specific reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[15][16][17][18] This requires introducing an azide or alkyne group onto the molecule and using a correspondingly functionalized fluorophore.
Decision: For this protocol, we will employ a two-step strategy culminating in an NHS ester reaction. This involves first functionalizing the core molecule with a short linker arm terminating in a primary amine. This approach is highly versatile, allowing for conjugation with a vast library of commercially available NHS ester fluorophores.[19][20]
Selecting the Optimal Fluorophore
The fluorophore is the heart of the probe. Its properties dictate the sensitivity and feasibility of the imaging experiment. Key selection criteria are summarized below.
| Property | Importance | Rationale | Recommended Dyes |
| Photostability | Critical | Prevents signal loss (photobleaching) during time-lapse imaging or Z-stack acquisition. | Alexa Fluor series, Cyanine dyes (e.g., Cy3, Cy5) |
| Brightness | High | A high quantum yield and extinction coefficient ensure a strong signal-to-noise ratio. | Alexa Fluor 488, Alexa Fluor 555 |
| Wavelength | Application-Specific | Choose a dye that matches available microscope laser lines and filter sets. Green (e.g., 488 nm excitation) and Red (e.g., 555/561 nm excitation) are common choices to avoid cellular autofluorescence in the blue spectrum. | Alexa Fluor 488, TRITC, Alexa Fluor 568 |
| Size & Polarity | Critical | A small, relatively hydrophilic fluorophore is less likely to alter the parent molecule's permeability and non-specific binding. | Fluorescein (FITC), Alexa Fluor 488 |
Decision: We recommend starting with an Alexa Fluor 488 NHS Ester . It offers an excellent balance of brightness, photostability, and spectral compatibility with standard microscopy equipment.[]
Synthesis and Labeling: From Molecule to Probe
This section provides a detailed, two-part protocol for the synthesis of the amine-functionalized intermediate followed by fluorescent labeling.
Diagram: Overall Synthesis and Labeling Workflow
Caption: Overall workflow from starting material to final fluorescent probe.
Protocol 1: Synthesis of N-(3-aminopropyl)-2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one Intermediate
Expertise & Experience: This protocol introduces a three-carbon linker with a terminal primary amine. A Boc-protecting group is used to prevent the amine from reacting during the initial alkylation step. Trifluoroacetic acid (TFA) is a standard and effective reagent for clean Boc deprotection.
A. Materials
-
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (1 mmol)
-
tert-butyl (3-bromopropyl)carbamate (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 3 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous sodium sulfate
-
Rotary evaporator, Magnetic stirrer
B. Step-by-Step Procedure
-
Alkylation Reaction Setup:
-
To a round-bottom flask, add 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one and potassium carbonate.
-
Add anhydrous DMF to dissolve the solids.
-
Add tert-butyl (3-bromopropyl)carbamate dropwise to the stirring solution.
-
Rationale: K₂CO₃ acts as a base to deprotonate the secondary amine of the azepine ring, activating it for nucleophilic attack on the bromo-linker. DMF is an excellent polar aprotic solvent for this type of reaction.
-
-
Reaction & Workup:
-
Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere.
-
Cool the reaction to room temperature. Partition between ethyl acetate and water.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Rationale: Overnight heating ensures the reaction goes to completion. The aqueous workup removes the inorganic salts and residual DMF.
-
-
Boc Deprotection:
-
Dissolve the crude product from the previous step in DCM.
-
Add an equal volume of TFA and stir at room temperature for 2 hours.
-
Rationale: TFA is a strong acid that efficiently cleaves the tert-butoxycarbonyl (Boc) protecting group, exposing the primary amine.
-
-
Final Isolation:
-
Remove the solvent and excess TFA via rotary evaporation.
-
Redissolve the residue in a minimal amount of DCM and carefully neutralize by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the amine-functionalized intermediate.
-
Confirm identity and purity via Mass Spectrometry (MS) and ¹H NMR.
-
Protocol 2: Conjugation with Alexa Fluor 488 NHS Ester
Trustworthiness: This protocol is designed to be self-validating through careful control of stoichiometry and pH. The purification step is essential to remove unreacted dye, which could otherwise lead to imaging artifacts.
A. Materials
-
Amine-functionalized intermediate (1 µmol)
-
Alexa Fluor 488 NHS Ester (1.5 µmol, e.g., from Thermo Fisher Scientific)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
B. Step-by-Step Procedure
-
Reagent Preparation:
-
Dissolve the amine-functionalized intermediate in a small volume of the sodium bicarbonate buffer.
-
Immediately before use, dissolve the Alexa Fluor 488 NHS Ester in anhydrous DMSO to create a 10 mg/mL stock solution.[19]
-
Rationale: The reaction must be performed at a slightly alkaline pH (8.0-8.5) to ensure the terminal primary amine is deprotonated and thus sufficiently nucleophilic to react with the NHS ester.[20] NHS esters are moisture-sensitive and should be dissolved in anhydrous solvent just before use.[19]
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester solution (1.5 molar equivalents) to the stirring solution of the amine-functionalized intermediate.
-
Protect the reaction from light by wrapping the vial in aluminum foil.
-
Stir at room temperature for 1-2 hours.
-
Rationale: A slight excess of the dye ensures complete labeling of the intermediate. Fluorophores are light-sensitive, so protecting the reaction from light prevents photobleaching.
-
-
Purification via RP-HPLC:
-
Quench the reaction by adding a small amount of Tris buffer or by direct injection onto the HPLC column.
-
Purify the reaction mixture using an RP-HPLC system with a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile using dual-wavelength detection (e.g., 254 nm for the molecule and 495 nm for the Alexa Fluor 488 dye).
-
Rationale: HPLC is essential to separate the labeled product from unreacted starting material and, crucially, from the hydrolyzed, unreacted dye. The dual-wavelength detection allows for unambiguous identification of the desired product peak, which will absorb at both wavelengths.
-
-
Final Product Handling:
-
Collect the fractions corresponding to the fluorescently labeled product.
-
Lyophilize the collected fractions to obtain the final product as a solid.
-
Confirm the final mass via high-resolution mass spectrometry (HRMS).
-
Store the final product at -20°C, protected from light.
-
| HPLC Purification Parameters | |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm and 495 nm |
Application Protocols for Cellular Imaging
With the purified probe in hand, the next step is to apply it to biological systems.
Diagram: Cellular Imaging Workflow
Caption: Step-by-step workflow for live-cell imaging experiments.
Protocol 3: Live-Cell Staining and Fluorescence Microscopy
Expertise & Experience: This protocol provides a starting point for live-cell imaging. The optimal probe concentration and incubation time are critical parameters that must be empirically determined for each cell type and experimental goal to maximize signal-to-noise while minimizing potential cytotoxicity.
A. Materials
-
Cells of interest (e.g., a neuronal cell line like SH-SY5Y or primary cortical neurons)
-
Glass-bottom imaging dishes or chamber slides
-
Standard cell culture medium
-
Fluorescent Probe stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
-
Fluorescence microscope (confocal recommended) with appropriate laser lines (e.g., 488 nm) and emission filters.
B. Step-by-Step Procedure
-
Cell Preparation:
-
Seed cells onto glass-bottom imaging dishes at an appropriate density to reach 60-70% confluency on the day of imaging.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Rationale: Sub-confluent cells provide clear morphology and prevent artifacts from overcrowding. Glass-bottom dishes are essential for high-resolution microscopy.
-
-
Probe Incubation:
-
On the day of the experiment, prepare a working solution of the fluorescent probe by diluting the 1 mM DMSO stock into pre-warmed live-cell imaging medium.
-
Start with a concentration range of 100 nM to 5 µM.
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate for 15-60 minutes at 37°C.
-
Rationale: A titration of both concentration and time is crucial. Too high a concentration can lead to non-specific binding and cytotoxicity, while too short an incubation may result in a weak signal.
-
-
Wash and Counterstain:
-
Aspirate the probe-containing medium.
-
Wash the cells three times with fresh, pre-warmed imaging medium to remove unbound probe.
-
After the final wash, add fresh imaging medium. If desired, a nuclear counterstain like Hoechst 33342 (which is cell-permeant) can be included in this final step.
-
Rationale: Thorough washing is critical to reduce background fluorescence and improve the signal-to-noise ratio.
-
-
Imaging:
-
Transfer the dish to the fluorescence microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Use the 488 nm laser line for excitation and collect the emitted fluorescence (typically ~500-550 nm).
-
Acquire images using the lowest laser power necessary to obtain a good signal, minimizing phototoxicity.
-
Trustworthiness: The Imperative of Biological Validation
Protocol 4: Competitive Binding Assay
Principle: This assay determines if the fluorescent probe (the "competitor") can displace a known binder (a radioligand or another established ligand) from its target receptor.
A. Methodology Outline
-
Prepare Target: Use cell membrane preparations or purified receptors known to contain the target of the parent compound.
-
Incubate: In a multi-well plate, incubate the target preparation with a constant, low concentration of a high-affinity radioligand (e.g., ³H-labeled ligand).
-
Compete: To different wells, add increasing concentrations of the unlabeled parent compound (positive control) or the newly synthesized fluorescent probe.
-
Separate & Count: After incubation, rapidly separate the bound from unbound radioligand (e.g., via vacuum filtration). Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analyze: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand).
B. Interpreting the Results
| Validation Parameters | |
| Parameter | Expected Outcome for a Valid Probe |
| IC₅₀ of Unlabeled Parent | Should align with literature values. This validates the assay setup. |
| IC₅₀ of Fluorescent Probe | Should be within approximately one order of magnitude of the unlabeled parent's IC₅₀. |
| Curve Shape | The competition curve for the fluorescent probe should be monophasic and have a Hill slope close to 1, similar to the parent compound. |
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- 10. Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[1,2,4]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 15. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Click chemistry - Wikipedia [en.wikipedia.org]
- 18. licorbio.com [licorbio.com]
- 19. columbiabiosciences.com [columbiabiosciences.com]
- 20. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 22. To label or not: the need for validation in label-free imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Fluorescent labeling of small molecules - Vichem [vichemchemie.com]
Harnessing Click Chemistry for the Advanced Functionalization of 2,5,6,7,8,9-Hexahydro-3H-triazolo[4,3-a]azepin-3-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Click Chemistry in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the ability to rapidly and efficiently generate libraries of complex molecules is paramount. "Click chemistry," a concept introduced by K. B. Sharpless, has emerged as a transformative force, providing a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] At the heart of this chemical philosophy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its reliability and simplicity.[3] This powerful bioorthogonal reaction has found widespread utility throughout medicinal chemistry and chemical biology, enabling the facile conjugation of molecular building blocks.[3][4]
The 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one core represents a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. The strategic application of click chemistry to this heterocyclic system opens up vast possibilities for creating diverse compound libraries for high-throughput screening and lead optimization.[][6] This guide provides a detailed exploration of the application of click chemistry for the derivatization of this triazoloazepinone scaffold, offering both the underlying principles and actionable, field-tested protocols.
Strategic Functionalization: Introducing the "Click" Handles
To leverage the power of click chemistry, the triazoloazepinone scaffold must first be equipped with a "click handle" – either an azide or a terminal alkyne. The synthetic accessibility of these functional groups allows for their strategic placement at various positions on the core structure, enabling a comprehensive exploration of the surrounding chemical space. The choice of which handle to install on the core scaffold and which to place on the diversification fragment is a key strategic consideration, often dictated by the synthetic accessibility of the respective building blocks.
Core Methodologies: CuAAC and SPAAC
Two primary variants of the azide-alkyne cycloaddition are particularly relevant for the modification of the triazoloazepinone scaffold: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypical "click" reaction, renowned for its efficiency and selectivity in forming 1,4-disubstituted 1,2,3-triazoles.[7] The reaction proceeds via a copper(I)-acetylide intermediate that reacts with an azide to form a six-membered metallacycle, which then rearranges to the triazole product.[8]
Causality Behind Experimental Choices:
-
Catalyst System: The active catalyst is Cu(I), which can be generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. This approach is often preferred as it mitigates the need to handle potentially unstable Cu(I) salts.[9]
-
Ligands: While not always strictly necessary, the addition of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or other N-heterocyclic carbenes, can stabilize the Cu(I) oxidation state and accelerate the reaction.[10][11]
-
Solvent System: The choice of solvent is critical and depends on the solubility of the reactants. A mixture of t-butanol and water is a common and effective system for a wide range of substrates. Dichloromethane (DCM) and dimethylformamide (DMF) are also frequently employed.
Detailed Protocol: CuAAC Modification of an Alkyne-Functionalized Triazoloazepinone
This protocol assumes the starting material is an alkyne-functionalized 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
Materials:
-
Alkyne-functionalized triazoloazepinone (1.0 eq)
-
Azide-containing building block (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
t-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the alkyne-functionalized triazoloazepinone (1.0 eq) and the azide-containing building block (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,3-triazole product.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 eq of the limiting reagent | Ensures complete consumption of the more precious reactant. |
| Catalyst Loading | 5-10 mol % CuSO₄·5H₂O | Sufficient to catalyze the reaction efficiently without excessive copper contamination. |
| Reducing Agent | 10-20 mol % Sodium Ascorbate | Maintains the active Cu(I) catalytic species. |
| Solvent | t-BuOH/H₂O (1:1) | A versatile solvent system that accommodates a wide range of substrate polarities. |
| Temperature | Room Temperature | The reaction is typically highly efficient at ambient temperatures. |
| Reaction Time | 1-24 hours | Monitored by TLC or LC-MS to determine completion. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the presence of a copper catalyst is undesirable, such as in biological systems or with sensitive substrates, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers an excellent alternative.[12][13] This reaction utilizes a strained cyclooctyne, which readily undergoes a [3+2] cycloaddition with an azide without the need for a catalyst.[14][15] The relief of ring strain provides the thermodynamic driving force for the reaction.
Causality Behind Experimental Choices:
-
Strained Alkyne: A variety of strained cyclooctynes are commercially available or can be synthesized, each with different reaction kinetics and stability. Dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are popular choices due to their favorable balance of reactivity and stability.
-
Solvent: SPAAC is compatible with a wide range of solvents, including aqueous buffers, making it ideal for bioconjugation.[16] Common organic solvents like acetonitrile, methanol, and DMSO are also suitable.
-
Temperature: The reaction proceeds readily at room temperature, and in some cases, can be performed at lower temperatures to minimize side reactions with sensitive substrates.
Detailed Protocol: SPAAC Modification of an Azide-Functionalized Triazoloazepinone
This protocol assumes the starting material is an azide-functionalized 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
Materials:
-
Azide-functionalized triazoloazepinone (1.0 eq)
-
Strained cyclooctyne (e.g., DBCO-PEG4-Maleimide) (1.0 eq)
-
Acetonitrile or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve the azide-functionalized triazoloazepinone (1.0 eq) in a suitable solvent such as acetonitrile or DMSO.
-
Add the strained cyclooctyne reagent (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. SPAAC reactions are often very rapid, with significant product formation observed within minutes to a few hours.
-
Upon completion, the reaction mixture can often be used directly for biological assays if performed in an appropriate buffer.
-
For purification, dilute the reaction mixture with a water/acetonitrile mixture and purify by preparative RP-HPLC to obtain the pure triazole product.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:1 ratio of azide to cyclooctyne | Near-stoichiometric amounts are often sufficient due to the high efficiency of the reaction. |
| Solvent | Acetonitrile, DMSO, or aqueous buffers | Chosen based on the solubility of the reactants and the intended application. |
| Temperature | Room Temperature | The inherent strain in the cyclooctyne drives the reaction without the need for heating. |
| Reaction Time | 0.5-4 hours | Typically faster than CuAAC; monitor by LC-MS. |
Conclusion and Future Outlook
The application of click chemistry to the 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one scaffold provides a robust and versatile platform for the generation of novel and diverse chemical entities. Both CuAAC and SPAAC offer reliable and efficient methods for the late-stage functionalization of this privileged core, enabling the rapid exploration of structure-activity relationships. As the field of bioorthogonal chemistry continues to evolve, the development of new click reactions will undoubtedly further expand the toolkit available to medicinal chemists, paving the way for the discovery of the next generation of therapeutic agents.[3][17] The strategic integration of these powerful chemical tools with innovative scaffold design will continue to be a cornerstone of modern drug discovery.[4]
References
- Applications of click chemistry in drug discovery | PPTX - Slideshare.
- Recent applications of click chemistry in drug discovery - PubMed.
- Click Chemistry and Its Applications in Medicinal Chemical Synthesis - BOC Sciences.
- “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - NIH.
- The Top 9 Click Chemistry Life Science Applications you need to know - J&K Scientific.
- Click Chemistry in Natural Product Modification - Frontiers.
- The application of click chemistry in the synthesis of agents with anticancer activity - PMC.
- Click chemistry - Wikipedia.
- Recent applications of click chemistry in drug discovery - ResearchGate.
-
2H-Thiazolo[4,5-d][1][3][]triazole: synthesis, functionalization, and application in scaffold-hopping - RSC Publishing . Available at:
- Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC - PubMed Central.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH.
-
2H-Thiazolo[4,5-d][1][3][]triazole: synthesis, functionalization, and application in scaffold-hopping - ResearchGate . Available at:
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.
- Bioorthogonal Chemistry and Its Applications - ACS Publications.
- Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications - MDPI.
- Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies - PubMed.
- (PDF) Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - ResearchGate.
- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing).
- Overview of the most promising applications of bioorthogonal ligation and release reactions.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - MDPI.
- Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery.
- Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog.
- Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications.
- Bioorthogonal chemistry - Wikipedia.
- Click Chemistry Azide-Alkyne Cycloaddition.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
- Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC - NIH.
Sources
- 1. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 2. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Frontiers | Click Chemistry in Natural Product Modification [frontiersin.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Welcome to the technical support center for the synthesis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. This critical intermediate, a cornerstone in the development of several central nervous system agents, including the widely recognized antidepressant Trazodone, presents unique synthetic challenges that can impact yield, purity, and scalability.[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting, frequently asked questions, and optimized protocols grounded in mechanistic principles.
I. Synthetic Strategy: A Mechanistic Overview
The most direct and industrially relevant pathway to 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one involves a two-step sequence commencing with the activation of the readily available ε-caprolactam, followed by a cyclocondensation reaction with semicarbazide.
Step 1: Activation of ε-Caprolactam
The amide functionality of ε-caprolactam is not sufficiently electrophilic to directly react with semicarbazide. Therefore, activation is necessary. A common and effective method is the formation of the O-methyl lactim ether, 2-methoxy-3,4,5,6,7,8-hexahydro-2H-azepine, by reacting ε-caprolactam with a methylating agent such as dimethyl sulfate. This transformation converts the endocyclic amide into a more reactive imino ether.
Step 2: Cyclocondensation with Semicarbazide
The O-methyl lactim ether readily undergoes reaction with semicarbazide hydrochloride. The reaction proceeds via initial nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbon of the lactim ether, followed by an intramolecular cyclization and elimination of methanol and ammonia to furnish the desired triazolone ring system.
Figure 1: General synthetic workflow for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Incomplete Lactim Ether Formation: Insufficient methylation of caprolactam. 2. Hydrolysis of Lactim Ether: The lactim ether is sensitive to moisture and can hydrolyze back to caprolactam. 3. Suboptimal Reaction Temperature: The cyclocondensation step may be too slow at lower temperatures or lead to decomposition at higher temperatures. 4. Incorrect pH: The reaction is typically carried out under acidic conditions to facilitate the reaction with semicarbazide hydrochloride. | 1. Optimize Methylation: Ensure a slight excess of the methylating agent is used and monitor the reaction by GC-MS or TLC until caprolactam is consumed. 2. Anhydrous Conditions: Use dry solvents and glassware. Handle the isolated lactim ether under an inert atmosphere (e.g., nitrogen or argon). 3. Temperature Optimization: Screen a range of temperatures for the cyclocondensation step (e.g., 80-120 °C). Monitor reaction progress by TLC or HPLC to determine the optimal balance between reaction rate and decomposition. 4. pH Control: Ensure the reaction mixture is acidic. The use of semicarbazide hydrochloride typically provides the necessary acidic environment. |
| Formation of Significant Side Products | 1. Dimerization of Lactim Ether: The reactive lactim ether can self-condense under certain conditions. 2. Formation of Hydrazones: Incomplete cyclization can lead to the formation of stable hydrazone intermediates. 3. Hydrolysis of Semicarbazide: Semicarbazide can decompose, especially at elevated temperatures. | 1. Controlled Addition: Add the isolated lactim ether slowly to the solution of semicarbazide to maintain a low concentration of the lactim ether. 2. Extended Reaction Time/Increased Temperature: If hydrazone intermediates are detected, increasing the reaction time or temperature may promote cyclization. 3. Fresh Reagents: Use high-purity, freshly opened semicarbazide hydrochloride. |
| Difficult Product Isolation/Purification | 1. Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery during filtration. 2. Oily Product: The product may initially separate as an oil rather than a crystalline solid, making filtration difficult. 3. Co-precipitation of Impurities: Side products or unreacted starting materials may co-precipitate with the desired product. | 1. Solvent Selection: If using a high-boiling point solvent like 2-ethoxyethanol, cooling the reaction mixture and adding a co-solvent in which the product is less soluble (e.g., water or isopropanol) can induce precipitation.[3] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or seeding with a small crystal of pure product. If an oil persists, it may be necessary to perform a solvent exchange to a solvent more conducive to crystallization. 3. Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water or isopropanol) should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4][5][6][7] |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the cyclocondensation step?
A1: High-boiling point, polar protic solvents such as 2-ethoxyethanol or n-butanol are commonly employed.[3] These solvents effectively dissolve the reactants and facilitate the reaction at the required temperatures. The choice of solvent can also influence the ease of product isolation.
Q2: Is it necessary to isolate the O-methyl lactim ether intermediate?
A2: While isolation and purification of the lactim ether can lead to a cleaner reaction, a one-pot procedure where the lactim ether is generated in situ and reacted directly with semicarbazide is often feasible and more time-efficient. However, for process control and to minimize side reactions, isolation is recommended, especially during initial optimization studies.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting materials (O-methyl lactim ether and semicarbazide) and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction conversion and purity.
Q4: What are the key safety considerations for this synthesis?
A4: Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Semicarbazide hydrochloride is also a hazardous substance. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
Q5: My final product has a persistent yellow color. What is the likely cause and how can I remove it?
A5: A yellow discoloration can indicate the presence of impurities, possibly from the degradation of starting materials or the formation of colored side products. Effective purification by recrystallization, potentially with the addition of activated carbon to the hot solution to adsorb colored impurities, can often yield a colorless product.
IV. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
Part A: Synthesis of 2-Methoxy-3,4,5,6,7,8-hexahydro-2H-azepine (O-Methyl Lactim Ether)
-
To a stirred solution of ε-caprolactam (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under a nitrogen atmosphere, add dimethyl sulfate (1.1 eq) dropwise at a temperature maintained between 20-30 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by GC-MS until the ε-caprolactam is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude O-methyl lactim ether as an oil. This intermediate can be used in the next step without further purification.
Part B: Synthesis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add semicarbazide hydrochloride (1.2 eq) and 2-ethoxyethanol.
-
Heat the mixture to approximately 100-110 °C with stirring to achieve dissolution.
-
Slowly add the crude O-methyl lactim ether (1.0 eq) from Part A to the hot solution over a period of 30-60 minutes.
-
After the addition is complete, maintain the reaction at reflux (approximately 120-130 °C) and monitor the progress by TLC or HPLC (typically 6-8 hours).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, add water or isopropanol as an anti-solvent to induce crystallization.
-
Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield the crude product.
-
For further purification, recrystallize the crude solid from a suitable solvent system such as ethanol/water.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. tdcommons.org [tdcommons.org]
- 3. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 6. How To [chem.rochester.edu]
- 7. mt.com [mt.com]
Common byproducts in the synthesis of triazolo[4,3-a]azepin-3-ones and their removal
Welcome to the technical support center for the synthesis of triazolo[4,3-a]azepin-3-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations.
Introduction to Synthetic Challenges
The synthesis of triazolo[4,3-a]azepin-3-ones typically involves the formation of a fused triazole ring onto an azepine or caprolactam backbone. While seemingly straightforward, these reactions can be prone to the formation of several byproducts that complicate purification and reduce yields. Understanding the origin of these impurities is the first step toward developing effective strategies for their removal. This guide will address the most frequently encountered issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I have a significant amount of unreacted starting material, specifically the hydrazino-azepine intermediate, in my crude product. How can I remove it?
Answer:
This is a common issue that arises from incomplete cyclization. The unreacted hydrazino-azepine is often more polar than the desired triazolo[4,3-a]azepin-3-one product. This difference in polarity can be exploited for purification.
Causality: Incomplete cyclization can be due to several factors, including insufficient reaction time, temperatures that are too low, or inefficient removal of the water byproduct which can inhibit the final ring closure.
Troubleshooting & Removal Protocol:
-
Reaction Optimization: Before resorting to purification, ensure your reaction has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. If the reaction has stalled, consider increasing the temperature or adding a dehydrating agent like magnesium sulfate or molecular sieves.
-
Purification via Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. Based on TLC analysis, a gradient of 10% to 50% ethyl acetate in hexane should effectively separate the less polar product from the more polar starting material. For more polar analogues, a dichloromethane/methanol system may be more suitable.[1]
Table 1: Recommended Solvent Systems for Column Chromatography
-
| Polarity of Triazolo[4,3-a]azepin-3-one | Starting Eluent | Final Eluent |
| Low to Medium | 9:1 Hexane:Ethyl Acetate | 1:1 Hexane:Ethyl Acetate |
| Medium to High | 100% Dichloromethane | 9:1 Dichloromethane:Methanol |
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for removing unreacted starting material. The choice of solvent is critical and should be determined experimentally.
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the desired product has good solubility, but the impurity has lower solubility. Common solvents to screen include ethanol, isopropanol, and acetonitrile.[1]
-
If the impurity is significantly more soluble, it will remain in the mother liquor upon cooling.
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the pure product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Question 2: My NMR spectrum shows the presence of a dimeric byproduct. What is its likely structure and how can I avoid its formation and remove it?
Answer:
Dimerization can occur under certain reaction conditions, particularly at high temperatures or concentrations. The most likely dimeric byproduct is formed through an intermolecular reaction between two molecules of an activated intermediate.
Causality: The formation of dimers is often a competing reaction to the desired intramolecular cyclization. This is more likely to occur if the concentration of the reactive intermediate is high, favoring intermolecular collisions.
Diagram 1: Proposed Dimerization Pathway
Caption: Competing intramolecular vs. intermolecular reactions.
Avoidance & Removal Strategies:
-
High Dilution Conditions: To favor the intramolecular cyclization over intermolecular dimerization, perform the reaction at a lower concentration. This can be achieved by using a larger volume of solvent or by the slow addition of the starting material to the reaction mixture over an extended period.
-
Purification: Dimeric byproducts will have a significantly higher molecular weight and likely different polarity compared to the desired monomeric product.
-
Column Chromatography: Due to the large size difference, separation by silica gel chromatography is usually straightforward. The dimer will typically have a different retention factor (Rf) on TLC, allowing for the development of an effective solvent system.
-
Size Exclusion Chromatography (SEC): For larger scale purifications or when polarity differences are minimal, SEC can be an effective technique to separate based on molecular size.
-
Question 3: I have identified a byproduct that appears to be a tetrazole-fused azepine. How is this formed and what is the best way to remove it?
Answer:
The formation of a tetrazole ring is a known side reaction in syntheses involving azides, particularly in the presence of certain reagents or under acidic conditions, such as in a Schmidt reaction.
Causality: If the synthesis proceeds via an azido-azepanone intermediate, a competing intramolecular Schmidt reaction can lead to ring expansion and rearrangement to form a tetrazole-fused system.
Diagram 2: Potential Tetrazole Byproduct Formation
Caption: Competing cyclization pathways of an azido-azepanone intermediate.
Removal Protocol:
-
Control of Reaction pH: The Schmidt reaction is acid-catalyzed.[2] By maintaining neutral or slightly basic conditions during the cyclization step, the formation of the tetrazole byproduct can often be minimized.
-
Purification: The structural difference between the desired triazolone and the isomeric tetrazole can result in different physical properties that can be exploited for separation.
-
Chromatography: The polarity of the tetrazole byproduct may be different enough to allow for separation by column chromatography. Careful screening of solvent systems using TLC is recommended.
-
Recrystallization: Due to the different crystal packing of the isomers, fractional recrystallization can be an effective purification method. This will require careful solvent screening to find a system where the solubilities of the two isomers are sufficiently different.
Table 2: Suggested Solvents for Recrystallization Screening
-
| Solvent | Boiling Point (°C) | Polarity Index |
| Ethanol | 78 | 4.3 |
| Acetonitrile | 82 | 5.8 |
| Ethyl Acetate | 77 | 4.4 |
| Toluene | 111 | 2.4 |
Question 4: My crude product contains a significant amount of a hydrolyzed intermediate, likely an acylhydrazone. How can I prevent this and purify my product?
Answer:
Acylhydrazones are common intermediates in the synthesis of triazolones. Incomplete cyclization or exposure of the intermediate to water can lead to its hydrolysis back to the corresponding hydrazide and carbonyl compound, or the acylhydrazone may be present as an uncyclized intermediate.
Causality: The cyclization of acylhydrazones to triazolones is often a dehydration reaction. The presence of water can inhibit this reaction or even reverse it under certain conditions. Acylhydrazones themselves can be susceptible to hydrolysis, especially under acidic or basic conditions.[3]
Prevention & Removal:
-
Anhydrous Reaction Conditions: Ensure all solvents and reagents are dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Azeotropic Removal of Water: If the reaction is performed in a suitable solvent (e.g., toluene or xylene), a Dean-Stark apparatus can be used to remove water as it is formed, driving the equilibrium towards the cyclized product.
-
Purification:
-
Aqueous Work-up: The hydrolyzed byproducts (hydrazides and carbonyl compounds) are often more water-soluble or have different acid-base properties than the desired product. A carefully designed aqueous work-up can remove a significant portion of these impurities. For example, washing the organic layer with a dilute acid or base solution can extract basic or acidic impurities.
-
Column Chromatography: The uncyclized acylhydrazone will likely have a different polarity and can be separated by column chromatography as described in Question 1.
-
Diagram 3: Purification Workflow
Caption: A general purification workflow for triazolo[4,3-a]azepin-3-ones.
References
- Google Patents. Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. EP0025603A1.
- Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. Publisher not available. [Source not available]
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. [Link]
-
Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. National Center for Biotechnology Information. [Link]
-
Schmidt reaction. Wikipedia. [Link]
-
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. PubMed. [Link]
-
Cyclisations of azidoformates; formation of azepine dimers. Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Purification of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development scientists working with 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. The objective is to provide in-depth, field-tested protocols and troubleshooting solutions to overcome common challenges encountered during the purification of this heterocyclic compound.
Understanding the Molecule: Key Purification Considerations
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is a nitrogen-rich heterocyclic compound with a molecular weight of 153.18 g/mol .[1][2] Its structure, featuring a fused triazole and azepine ring system, presents specific purification challenges. The presence of multiple nitrogen atoms can lead to interactions with acidic silica gel, and its polarity requires careful selection of chromatographic and recrystallization solvents. This compound is primarily used as a key intermediate in the synthesis of biologically active compounds, particularly those targeting the central nervous system.[1] Therefore, achieving high purity is critical for downstream applications.
Core Purification Protocols
Based on literature for analogous structures and general principles for heterocyclic compounds, the two primary methods for purifying this compound are column chromatography and recrystallization.
Protocol 1: Flash Column Chromatography
This technique is ideal for separating the target compound from impurities with different polarities.[3] The key to success is the development of an effective solvent system using Thin Layer Chromatography (TLC) beforehand.[4]
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems. A good starting point for a compound of this nature is a mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[4]
-
Goal: Achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound, with good separation from all impurities.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger, volatile solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which is often preferred for better resolution.
-
Carefully add the sample to the top of the packed silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined from your TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed. A patent for a similar triazolo-pyridinone structure successfully used a gradient of chloroform with 5% to 10% ethanol.[5]
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[6]
Step-by-Step Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well when hot but poorly when cold. Impurities should either be insoluble at high temperatures or highly soluble at low temperatures.[6]
-
Test small batches of your crude product with various solvents. Based on a documented procedure for a related derivative, ethyl acetate is a promising candidate.[7] Other potential solvents include ethanol, methanol, or mixtures like ethanol/water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This is a critical step to ensure maximum recovery.[6]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the purification of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
Issue 1: My compound is streaking or showing poor separation on the silica gel column.
-
Question: Why is my compound streaking and how can I fix it?
-
Answer: Streaking on a silica gel column is often due to the interaction between the basic nitrogen atoms in your heterocyclic compound and the acidic silanol groups on the silica surface.[4] This can lead to poor peak shape and incomplete separation.
-
Solution 1 (Mobile Phase Modifier): Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase. This neutralizes the acidic sites on the silica gel, preventing strong adsorption and improving the peak shape.[4]
-
Solution 2 (Alternative Stationary Phase): If modifying the mobile phase is not effective, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds. For highly polar compounds, reversed-phase (C18) chromatography may also be an option.[4]
-
Issue 2: My compound won't crystallize from solution; it just oils out.
-
Question: I've followed the recrystallization protocol, but I'm getting an oil instead of crystals. What's wrong?
-
Answer: Oiling out during recrystallization is a common problem that can be caused by several factors.
-
Possible Cause 1: Supersaturation or Rapid Cooling. The solution may be too concentrated, or it may have been cooled too quickly.
-
Solution: Gently heat the solution to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent's surface can create nucleation sites and induce crystallization.[4]
-
-
Possible Cause 2: Presence of Impurities. Impurities can inhibit crystal lattice formation.
-
Solution: If the oil persists, it may be necessary to first purify the compound by column chromatography to remove the problematic impurities and then attempt recrystallization again.
-
-
Issue 3: I have very low recovery after purification.
-
Question: My yield is significantly lower than expected after chromatography or recrystallization. Where did my compound go?
-
Answer: Low recovery can stem from issues in both chromatography and recrystallization.
-
In Chromatography:
-
Irreversible Adsorption: Your compound might be too polar for the chosen solvent system and could be irreversibly stuck to the silica gel column.[8] Try flushing the column with a highly polar solvent like 10-20% methanol in dichloromethane to see if you can recover the material.
-
Compound Instability: The compound might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[8] If it is unstable, using a deactivated silica gel or an alternative stationary phase is recommended.
-
-
In Recrystallization:
-
Using Too Much Solvent: Adding more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the solution upon cooling, thus lowering your recovery.[6]
-
Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
-
Visual Workflow and Troubleshooting Diagrams
General Purification Workflow
Sources
- 1. 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one [myskinrecipes.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. jackwestin.com [jackwestin.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Chloropyrimidin-4-yl)-3,5,6,7,8,9-hexahydro-2H-1,2,4-triazolo[4,3-a]azepin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Navigating Solubility Challenges of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one in Biological Assays
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of this compound's limited aqueous solubility in biological assays. While specific solubility data for this molecule is not extensively published, its intended use as a key intermediate for central nervous system agents suggests it likely shares the characteristic of poor water solubility common to many small molecule drug candidates.[1] This guide is designed to provide a robust framework for overcoming these issues, ensuring the reliability and accuracy of your experimental data.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering probable causes and step-by-step solutions.
Issue 1: Precipitate Formation Upon Addition to Aqueous Buffer
You've prepared a stock solution of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one in an organic solvent, but upon dilution into your aqueous assay buffer, a precipitate forms immediately or over a short period.
Probable Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The organic solvent from the stock solution may also be influencing the local solubility.
Step-by-Step Solution:
-
Determine the Maximum Tolerated Organic Solvent Concentration: Before optimizing the compound's solubility, it's crucial to establish the highest concentration of the organic solvent (e.g., DMSO, ethanol) that your specific assay can tolerate without affecting the biological system. For cell-based assays, DMSO concentrations are typically kept below 0.5%, as higher concentrations can lead to cytotoxicity.[2][3][4][5][6] For biochemical assays, the tolerance may be higher, but it is still essential to perform a solvent-only control to check for any interference with the assay components.
-
Optimize the Co-solvent System:
-
If using DMSO: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the assay buffer. Visually inspect for precipitation at each concentration.
-
Working Concentration: The highest concentration that remains in solution is your maximum achievable working concentration with that specific percentage of DMSO.
-
-
Consider Alternative Co-solvents: If DMSO is not suitable or effective, other water-miscible organic solvents can be tested.[7][8]
-
Ethanol
-
Methanol
-
Acetonitrile
-
Dimethylformamide (DMF)
Always test the tolerance of your assay for these solvents as well.
-
Experimental Workflow for Co-solvent Optimization
Caption: Workflow for optimizing a co-solvent system.
Issue 2: Inconsistent or Non-reproducible Assay Results
You observe high variability between replicate wells or experiments, and the dose-response curve is erratic.
Probable Cause: The compound may be forming aggregates or precipitating at higher concentrations, leading to inconsistent amounts of soluble, active compound. Poorly soluble compounds can also lead to underestimated activity and variable data.[9]
Step-by-Step Solution:
-
Employ Cyclodextrins for Enhanced Solubility: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively increasing their aqueous solubility.[10][11][12][13]
-
Types of Cyclodextrins: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.
-
Protocol for Cyclodextrin Formulation:
-
Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 1-10% w/v).
-
Add the powdered 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one directly to the cyclodextrin solution.
-
Sonicate or vortex the mixture for an extended period (30-60 minutes) to facilitate complex formation.
-
Centrifuge the solution to pellet any undissolved compound.
-
The supernatant will contain the solubilized compound-cyclodextrin complex. The concentration of the solubilized compound should be determined analytically (e.g., by HPLC-UV).
-
-
-
Utilize Surfactants (with caution): Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used at low concentrations (typically below 0.1%) to aid in solubilization. However, surfactants can interfere with biological membranes and assay components, so their use must be carefully validated. The addition of surfactants can help prevent aggregation through electrostatic or steric repulsion.[14]
Decision Tree for Addressing Inconsistent Results
Sources
- 1. 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one [myskinrecipes.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Navigating the Synthesis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for researchers engaged in the synthesis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. This fused heterocyclic compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system.[1] This guide offers in-depth troubleshooting advice and detailed experimental protocols to help you optimize your synthetic route and improve product yield and purity.
I. Synthetic Strategy Overview: The Path from Caprolactam
The most common and efficient pathway to 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one commences with the readily available and inexpensive starting material, ε-caprolactam. The overall strategy involves two key transformations:
-
Activation of the Lactam Carbonyl: The amide functionality of caprolactam is not sufficiently electrophilic to directly react with hydrazine derivatives. Therefore, it must first be converted into a more reactive species. A common method is the formation of an O-alkylated lactim ether, such as O-methyl-ε-caprolactim, using a suitable alkylating agent.
-
Cyclocondensation with a Hydrazine Equivalent: The activated lactim ether is then reacted with a hydrazine derivative that provides the necessary three-nitrogen backbone for the triazole ring. Semicarbazide is an ideal reagent for this purpose, as it contains the requisite nucleophilic hydrazine moiety and a masked carbonyl group that will ultimately form the ketone of the triazolone ring.
The overall reaction sequence is depicted below:
Sources
Technical Support Center: A Troubleshooting Guide for In Vitro Experiments with 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Prepared by a Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals utilizing 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one in in vitro experimental settings. Given that this is a novel small molecule, this document provides a foundational framework for troubleshooting common issues, based on established principles of cell-based assays and the chemical properties inferred from its triazolo-azepinone structure.
I. Compound Overview and Key Considerations
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is a heterocyclic small molecule with potential applications in pharmaceutical research, particularly in the development of agents targeting the central nervous system. Its core structure, a triazolo-azepinone, suggests a complex chemical profile that requires careful consideration in experimental design.
Key Compound Characteristics:
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₁N₃O | [Vendor Information] |
| Molecular Weight | 153.18 g/mol | [Vendor Information] |
| Physical State | Solid | [Vendor Information] |
| Purity | Typically ≥95% | [Vendor Information] |
| Storage | Room temperature (as a solid) | [Vendor Information] |
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one?
A1: For a novel compound with unknown solubility, it is recommended to first attempt dissolution in a small volume of a cell-culture compatible organic solvent, such as dimethyl sulfoxide (DMSO). It is critical to maintain the final concentration of the solvent in your cell culture medium at a non-toxic level, typically below 0.1% to 0.5%. Always include a vehicle control (media with the same final concentration of solvent) in your experiments to account for any solvent-induced effects.
Q2: What is a good starting concentration range for my in vitro experiments?
A2: When working with a compound of unknown potency, it is essential to test a broad range of concentrations to establish a dose-response relationship. A logarithmic or half-log dilution series is an efficient way to cover a wide spectrum. A common starting point for novel small molecules is a high concentration of 10-100 µM, with serial dilutions down to the nanomolar range.
Q3: The compound appears to be precipitating in my cell culture medium. What should I do?
A3: Precipitation can be a significant issue for poorly soluble compounds. Visually inspect your culture wells for any signs of precipitation. If observed, you may need to lower the final concentration of the compound. Performing a kinetic solubility assay in your specific cell culture medium can help determine the maximum soluble concentration.
Q4: I am observing unexpected cytotoxicity even at low concentrations. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors. The compound itself may be highly potent and cytotoxic to your specific cell line. Alternatively, the solvent used to dissolve the compound could be contributing to cell death. It is also possible that the compound is unstable in the culture medium and is degrading into a toxic byproduct. To investigate this, perform a vehicle control experiment with varying concentrations of your solvent and assess the stability of the compound in your culture medium over the time course of your experiment.
III. In-Depth Troubleshooting Guides
Problem 1: Poor or Inconsistent Compound Solubility
Poor solubility can lead to inaccurate dosing and highly variable experimental results. The triazolo-azepinone structure may present solubility challenges in aqueous media.
Troubleshooting Workflow:
Caption: Workflow for addressing high experimental variability.
Causality and Rationale:
-
Cell Seeding: Uneven cell density across a plate is a common source of variability in cell-based assays.
-
Pipetting Accuracy: Small errors in pipetting can lead to significant differences in compound concentration, especially when working with potent molecules.
-
Compound Stability: Degradation of the compound during the experiment will lead to a decrease in the effective concentration over time, resulting in inconsistent effects. The stability of compounds containing an azepine ring can be variable, and they may be susceptible to ring-opening or rearrangement under certain conditions. [1]* Off-Target Effects: At higher concentrations, small molecules can interact with unintended targets, leading to complex and variable biological responses. The triazole moiety is known to participate in various biological interactions, and at high concentrations, off-target effects are a possibility. [2]
IV. Experimental Protocols
Protocol 1: Determining the IC₅₀ of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) in an adherent cell line using a standard colorimetric assay (e.g., MTT or XTT).
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the concentration to the desired seeding density.
-
Seed the cells in a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations. It is advisable to prepare intermediate dilutions to minimize pipetting errors.
-
-
Cell Treatment:
-
Carefully remove the old medium from the 96-well plate.
-
Add the medium containing the different concentrations of the compound to the respective wells.
-
Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated cells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Following the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value. [3] IC₅₀ Determination Workflow:
-
Caption: Workflow for determining the IC₅₀ of a new compound.
V. References
-
Azepine Synthesis and Properties: For a general overview of the synthesis and chemical properties of azepine derivatives, which may provide insights into the stability of the core structure of the compound .
-
Title: A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone
-
Source: ResearchGate
-
URL: [Link]
-
-
IC₅₀ Determination: A detailed guide on the principles and best practices for determining IC₅₀ and EC₅₀ values.
-
Title: Dose–Response Curves and the Determination of IC50 and EC50 Values
-
Source: ACS Publications
-
URL: [Link]
-
-
Batch-to-Batch Variability: A technical resource for troubleshooting inconsistencies between different batches of research compounds.
-
Title: Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds
-
Source: BenchChem
-
-
Triazole-Containing Molecules: This article discusses the biological activities and interactions of triazole-based compounds, which can be relevant for considering potential off-target effects.
-
Title: Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents
-
Source: PubMed Central
-
URL: [Link]
-
-
Structural Properties of Triazolopyridines: Provides insights into the spectroscopic and structural characteristics of a related class of compounds.
-
Title: The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine
-
Source: MDPI
-
URL: [Link]
-
-
IC₅₀ Assay Design: A practical discussion on how to select appropriate concentrations for an IC₅₀ assay.
-
Title: How can I decide chemical concentration for design of IC50 assay?
-
Source: ResearchGate
-
URL: [Link]
-
-
Azepine Chemistry and Applications: A review covering the synthesis and therapeutic applications of azepines, which may allude to their general stability and reactivity.
-
Title: Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines
-
Source: JOURNAL OF PHARMA INSIGHTS AND RESEARCH
-
URL: [Link]
-
-
IC₅₀ Calculation and Data Fitting: An example of a study that details the calculation of IC₅₀ values from experimental data.
-
Title: Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device
-
Source: PubMed Central
-
URL: [Link]
-
-
Biological Activity of Triazoles: Research on the biological effects of triazole-containing small molecules, which can inform on potential mechanisms of action and cytotoxicity.
-
Title: Target small-molecules containing 1,2,3-triazole moiety.
-
Source: ResearchGate
-
URL: [Link]
-
-
Synthesis of Azepanes: While focusing on a related structure, this article discusses the challenges in synthesizing seven-membered azacycles, which can be related to their stability.
-
Title: Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes
-
Source: MDPI
-
URL: [Link]
-
-
General IC₅₀ Protocol: A detailed protocol for determining the IC₅₀ of a drug using the MTT assay.
-
Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay
-
Source: Creative Biolabs
-
URL: [Link]
-
-
Solubility of Triazole-Containing Compounds: An investigation into the solubility and lipophilicity of a series of compounds containing a triazole linker.
-
Title: Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series
-
Source: PubMed Central
-
URL: [Link]
-
-
Synthesis of Fused Azepines: This paper describes a method for synthesizing fused azepine derivatives from triazoles, providing further context on the chemistry of these related structures.
-
Title: Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles
-
Source: National Institutes of Health
-
URL: [Link]
-
-
Inhibitory Mechanisms of Triazole-Based Molecules: A study on the mechanism of action of triazole-based small molecules, which can be informative for understanding potential biological targets.
-
Title: Insights into the Inhibitory mechanism of Triazole-Based Small Molecules on Phosphatidylinositol-4,5-bisphosphate Binding Plecks
-
Source: ResearchGate
-
URL: [Link]
-
-
Synthesis of Azepines: A protocol for the synthesis of azepine derivatives that highlights some of the chemical considerations for this class of compounds.
-
Title: Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents
-
Source: ResearchGate
-
URL: [Link]
-
-
Preclinical IC₅₀ Testing: An overview of the importance and general procedures for IC₅₀ testing in preclinical research.
-
Title: Preclinical Studies: IC-50 Testing
-
Source: Altogen Labs
-
URL: [Link]
-
-
Therapeutic Applications of Triazoles: A review on the use of triazole-containing molecules in therapeutic management, which can provide context for potential biological activities.
-
Title: Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases
-
Source: PubMed Central
-
URL: [Link]
-
-
Solubility of Triazolo Derivatives: A study on the thermodynamic solubility of a class of triazolo quinolone derivatives in various solvents.
-
Title: (PDF) Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K
-
Source: ResearchGate
-
URL: [Link]
-
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Enhancing the stability of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one for long-term storage
Technical Support Center: Stability of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on maintaining the stability of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one for long-term storage. The integrity of this compound is crucial for the reproducibility of experimental results and the overall success of research and development endeavors.[1]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, the compound, which is a solid, should be stored in a tightly sealed container at controlled room temperature, though refrigeration (2-8°C) is recommended.[2] To minimize degradation, it is critical to protect it from moisture, light, and atmospheric oxygen. The use of a desiccator and inert gas (like argon or nitrogen) backfilling is a best practice.
Q2: What are the visible signs of degradation?
A2: Any change in the physical appearance of the compound, such as discoloration (e.g., yellowing), clumping, or a change in texture, may indicate degradation. If you observe any of these changes, it is advisable to perform an analytical check for purity before use.
Q3: How does the structure of this compound relate to its stability?
A3: The compound features a fused ring system consisting of a triazole and an azepinone. The azepinone ring contains a lactam (a cyclic amide), which is a potential site for hydrolysis, especially under acidic or basic conditions.[3] The bicyclic nature of the system can create ring strain, which may influence its reactivity.[3]
Q4: Is this compound sensitive to light?
Q5: What solvents are recommended for dissolving this compound?
A5: The choice of solvent will depend on the specific application. For analytical purposes, high-purity solvents like acetonitrile or methanol are commonly used. For biological assays, dimethyl sulfoxide (DMSO) is often a suitable choice. It is important to use anhydrous solvents to minimize the risk of hydrolysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and use of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | 1. Verify the purity of your current stock using an appropriate analytical method like HPLC or LC-MS.[5] 2. If degradation is confirmed, use a fresh, unopened sample for subsequent experiments. 3. Review your sample preparation and storage procedures to ensure they minimize exposure to adverse conditions. |
| Compound has changed color or appearance | This is a strong indicator of chemical degradation due to factors like oxidation, hydrolysis, or exposure to light. | 1. Do not use the compound for experiments where purity is critical. 2. If possible, attempt to purify a small amount and re-characterize it. However, it is generally recommended to procure a new batch. |
| Difficulty in dissolving the compound | The compound may have degraded into less soluble byproducts, or it may have absorbed moisture, leading to clumping. | 1. Gently warm the solvent and sonicate the mixture to aid dissolution. 2. If solubility issues persist, it is a sign of potential degradation. Confirm purity with analytical techniques. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | These peaks likely represent degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times.[6][7] 2. Use a mass spectrometer coupled with your chromatography system (LC-MS) to help identify the structure of these unknown peaks.[5] |
Key Experimental Protocols
Protocol 3.1: Long-Term Storage
-
Preparation: Before storing, ensure the compound is in a high-purity, solid state.
-
Container: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: If possible, flush the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.
-
Sealing: Tightly seal the vial to prevent moisture ingress. For extra protection, you can use Parafilm® to wrap the cap.
-
Storage Location: Place the vial in a desiccator at refrigerated temperatures (2-8°C).
-
Labeling: Clearly label the container with the compound name, date of storage, and any special handling instructions.
Protocol 3.2: Forced Degradation Study
A forced degradation study is essential for understanding the stability of the molecule and for developing stability-indicating analytical methods.[7]
-
Sample Preparation: Prepare several solutions of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to various stress conditions, including:
-
Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 80°C for 48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with a control sample (kept at 2-8°C in the dark), by a suitable analytical method, such as reverse-phase HPLC with a UV detector.[8]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation. This helps to identify the conditions under which the compound is unstable.
Visualizing Degradation and Stability Assessment
Potential Degradation Pathway
The primary anticipated degradation pathway for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is the hydrolysis of the lactam bond within the seven-membered ring, especially under acidic or basic conditions.
Caption: Potential hydrolytic degradation pathway.
Experimental Workflow for Stability Assessment
A systematic workflow is crucial for evaluating the long-term stability of the compound.
Caption: Workflow for a long-term stability study.
References
-
Kamkhede, D.B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
National Center for Biotechnology Information. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. [Link]
-
MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
ACS Publications. Attaching Metal-Containing Moieties to β-Lactam Antibiotics: The Case of Penicillin and Cephalosporin. [Link]
-
National Center for Biotechnology Information. 2-(2-Chloropyrimidin-4-yl)-3,5,6,7,8,9-hexahydro-2H-1,2,4-triazolo[4,3-a]azepin-3-one. [Link]
-
RSC Publishing. One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. [Link]
-
Frontiers. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]
-
RSC Publishing. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. [Link]
-
MySkinRecipes. 2,5,6,7,8,9-hexahydro-3H-[2][8][9]triazolo[4,3-a]azepin-3-one. [Link]
-
National Center for Biotechnology Information. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. [Link]
- Google Patents. Stabilizing compositions for antibiotics and methods of use.
-
American Chemical Society. Recoverable Ni-Based Catalyst for the Selective Hydrodeoxygenation of Vanillin Using Isopropanol as a Renewable LOHC. [Link]
-
ResearchGate. Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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Minimizing off-target effects of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one in cellular models
Technical Support Center: Compound TAA (2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one)
A Guide to Minimizing Off-Target Effects in Cellular Models
Welcome to the technical support center for Compound TAA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and methodologies for characterizing and minimizing off-target effects of this novel kinase inhibitor in cellular systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.
Disclaimer: 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, hereafter referred to as Compound TAA, is a real chemical entity. However, its specific biological targets and off-target profile are not extensively documented in public literature. For the purpose of this guide, we will treat Compound TAA as a hypothetical inhibitor of a specific kinase, "Kinase X," to illustrate the universal principles and techniques required to ensure target specificity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with a new small molecule inhibitor.
Q1: We've observed a cellular phenotype that doesn't align with the known function of Kinase X. Could this be an off-target effect of Compound TAA?
A1: This is a classic and important observation that strongly suggests potential off-target activity. A discrepancy between the expected phenotype (based on genetic knockdown or knockout of Kinase X) and the observed phenotype with Compound TAA can arise from several sources:
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Direct Off-Target Inhibition: Compound TAA may be inhibiting one or more other kinases or proteins that are involved in a different or opposing signaling pathway.[1] Kinase inhibitors, especially those targeting the ATP-binding site, can have activity against multiple kinases due to structural similarities in this region.[2][3]
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Pathway Crosstalk: The off-target may be in a pathway that indirectly modulates the primary pathway you are studying, leading to unexpected downstream consequences.
-
Compound-Specific Toxicity: The observed phenotype could be a result of general cellular toxicity unrelated to the inhibition of a specific target.
Initial Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that Compound TAA is engaging Kinase X in your cells at the concentration used. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[4][5][6]
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Dose-Response Analysis: Perform a detailed dose-response curve for the phenotype . If the EC50 for the phenotype is significantly different from the IC50 for Kinase X inhibition, it may indicate an off-target effect.
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Use a Structurally Unrelated Inhibitor: Test another known inhibitor of Kinase X that has a different chemical scaffold.[7] If this second inhibitor recapitulates the expected phenotype but not the anomalous one you observed with Compound TAA, this strengthens the case for an off-target effect of Compound TAA.
Q2: How can we be certain that Compound TAA is binding to our intended target, Kinase X, within the cell?
A2: Direct evidence of target engagement in a physiological context is crucial. While biochemical assays are useful for determining potency (IC50), they don't confirm that the compound reaches and binds to its target in the complex environment of a living cell.[2] The Cellular Thermal Shift Assay (CETSA) is the definitive method for this.[6][8]
The principle of CETSA is that when a ligand (Compound TAA) binds to its target protein (Kinase X), it stabilizes the protein's structure.[6] This stabilization results in a higher melting temperature. By heating cell lysates treated with Compound TAA versus a vehicle control, you can measure the amount of soluble (non-denatured) Kinase X remaining at various temperatures, typically by Western blot.
-
See Section 3 for a detailed CETSA protocol.
Q3: What are the best first-pass strategies to broadly profile the potential off-targets of Compound TAA?
A3: A multi-pronged approach is most effective for initial off-target profiling:
-
Computational Profiling: In silico methods can predict potential off-targets by screening Compound TAA's structure against databases of known protein binding sites, particularly for kinases.[9][10] While predictive, this is a cost-effective way to generate an initial list of candidates to test experimentally.
-
Biochemical Kinome Profiling: This is a direct and powerful method. Your compound is screened at one or more concentrations against a large panel of purified kinases (often >400).[11][12][13] The results provide a selectivity profile, highlighting which kinases are inhibited at what potency. Several commercial vendors offer this as a service.
-
Chemical Proteomics: This unbiased approach identifies protein targets directly from cell lysates or intact cells.[14] Techniques like affinity chromatography-mass spectrometry, where Compound TAA is immobilized on a resin, can pull down its binding partners.[15]
The diagram below illustrates a workflow for identifying and validating off-target effects.
Caption: Workflow for identifying and validating off-target effects.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Q: We see significant cell death at concentrations where we expect to see specific inhibition of Kinase X. How can we determine if this is an on-target or off-target effect?
A: This is a critical distinction to make. Here’s a decision-making framework:
-
On-Target Toxicity Hypothesis: Does inhibition of Kinase X in itself lead to cell death?
-
Validation Experiment: Use RNAi (siRNA or shRNA) to specifically knock down Kinase X.[16] Does this induce a similar level of cell death? If yes, the toxicity is likely on-target. If no, it's likely off-target.
-
-
Off-Target Toxicity Hypothesis: Is Compound TAA hitting another protein that is essential for cell survival?
-
Validation Experiment 1: Inactive Control. Synthesize or acquire a close structural analog of Compound TAA that is inactive against Kinase X (and hopefully the off-target). If this inactive analog does not cause toxicity, it suggests the cell death is caused by inhibition of some protein, not by non-specific chemical toxicity.[7][17]
-
Validation Experiment 2: Rescue Experiment. If you have identified a high-priority off-target (e.g., from kinome profiling), can you rescue the cell death phenotype? For example, if the off-target is "Kinase Y," overexpressing a drug-resistant mutant of Kinase Y while treating with Compound TAA could prevent the toxicity.
-
The following flowchart can guide your troubleshooting process:
Caption: Decision tree for troubleshooting on- vs. off-target toxicity.
Q: Our biochemical assay shows Compound TAA has an IC50 of 50 nM for Kinase X, but we need 1 µM to see an effect on the downstream signaling pathway in our cells. Why the discrepancy?
A: This is a common and multifaceted issue. The gap between biochemical potency and cellular efficacy can be attributed to several factors:
| Potential Cause | Explanation | Troubleshooting Action |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. | Perform a cellular uptake assay or use permeability prediction software. |
| High Protein Binding | The compound may bind extensively to plasma proteins in the cell culture medium or to intracellular proteins, reducing the free concentration available to bind Kinase X. | Measure the fraction of unbound compound in your media. Consider using serum-free media for acute treatments if your cell model allows. |
| Drug Efflux | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. | Test for increased efficacy in the presence of known efflux pump inhibitors (e.g., verapamil). |
| High Intracellular ATP | As an ATP-competitive inhibitor, Compound TAA must compete with high physiological concentrations of ATP (1-10 mM) inside the cell, which are much higher than the ATP levels used in most biochemical assays. This competition necessitates a higher compound concentration for effective target inhibition.[3] | This is an inherent challenge. The cellular potency (EC50) is often a more relevant metric than the biochemical IC50 for planning experiments. |
| Compound Degradation | The compound may be unstable in cell culture media or rapidly metabolized by the cells. | Measure the concentration of the compound in the media and cell lysate over time using LC-MS. |
Section 3: Key Experimental Protocols
Here are detailed, step-by-step protocols for essential validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that Compound TAA binds to Kinase X in intact cells.[4][6][18]
Materials:
-
Cells expressing Kinase X
-
Compound TAA (and vehicle control, e.g., DMSO)
-
PBS with protease inhibitors
-
Liquid nitrogen
-
PCR thermal cycler
-
Centrifuge capable of >15,000 x g
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for Kinase X
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with the desired concentration of Compound TAA and another with vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.
-
Aliquoting: Aliquot the cell suspension (e.g., 50 µL) into PCR tubes. Create a set of tubes for each condition (Vehicle, Compound TAA).
-
Heating: Place the PCR tubes in a thermal cycler. Heat each tube to a different temperature for 3 minutes. A typical temperature range would be 40°C to 70°C in 2-3°C increments. Include an unheated control (room temperature).
-
Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.
-
Clarification of Lysate: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant from each tube. This fraction contains the soluble proteins. Determine the protein concentration of each sample and normalize them.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for Kinase X.
Expected Outcome: You should observe that in the vehicle-treated samples, the amount of soluble Kinase X decreases as the temperature increases. In the Compound TAA-treated samples, the protein should be more stable, meaning more of it remains in the soluble fraction at higher temperatures. This "shift" in the melting curve is direct evidence of target engagement.
Protocol 2: Western Blot for Downstream Pathway Analysis
This protocol assesses the functional consequence of Kinase X inhibition by measuring the phosphorylation status of a known downstream substrate.
Materials:
-
Cells, Compound TAA, and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA Protein Assay Kit
-
Antibodies: Primary antibody for phospho-Substrate (pSub), primary antibody for total Substrate (tSub), and appropriate secondary antibodies.
Procedure:
-
Cell Treatment: Plate cells and grow to ~70-80% confluency. Treat cells with a range of concentrations of Compound TAA (and a vehicle control) for an appropriate amount of time (e.g., 30 min to 4 hours, depending on the pathway dynamics).
-
Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Harvesting: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary antibody for pSub overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image.
-
-
Stripping and Reprobing: After imaging, you can strip the membrane and re-probe with the antibody for tSub to confirm equal loading.
Data Interpretation: A successful on-target effect should show a dose-dependent decrease in the pSub signal with no significant change in the tSub signal. The EC50 from this experiment can be compared to the biochemical IC50 and phenotypic data to build a cohesive picture of the compound's activity.
References
- Vertex AI Search. (2026).
- YouTube. (2021). How to measure and minimize off-target effects....
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
-
MySkinRecipes. (n.d.). 2,5,6,7,8,9-hexahydro-3H-[9][19][20]triazolo[4,3-a]azepin-3-one.
- PubMed. (n.d.). Identifying off-target effects and hidden phenotypes of drugs in human cells.
- PubMed Central. (n.d.).
- PubMed Central. (2023).
- PubMed Central. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects.
- Oxford Academic. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
- Drug Hunter. (2023).
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- PubMed Central. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
- BMG LABTECH. (2020). Kinase assays.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Thermo Fisher Scientific. (2014). Global Kinome Profiling for Personalized Medicine.
- Google Patents. (n.d.). Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
- Technology Networks. (2024).
- PubMed Central. (2021).
-
PubMed. (n.d.). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[9][19][20]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase.
- PubMed Central. (n.d.). Kinome Profiling.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
- Beilstein Journals. (n.d.). Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones.
- NIH. (n.d.).
-
PubMed. (n.d.). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[9][19][20]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl.
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- 20. 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one [myskinrecipes.com]
Technical Support Center: Enhancing Oral Bioavailability of Triazoloazepinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of improving the oral bioavailability of triazoloazepinone derivatives. Our approach is rooted in scientific principles and practical, field-proven insights to empower you to overcome common experimental hurdles.
Introduction: The Bioavailability Challenge with Triazoloazepinone Derivatives
Triazoloazepinone derivatives represent a promising class of compounds with significant therapeutic potential. However, like many heterocyclic compounds, they often exhibit poor oral bioavailability, which can hinder their clinical development.[1] This limitation typically stems from a combination of factors, including poor aqueous solubility, extensive first-pass metabolism, and susceptibility to efflux transporters.[1][2][3]
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or Low Drug Exposure in Preclinical in vivo Studies Despite Apparent in vitro Potency.
Q: My triazoloazepinone derivative is highly active in cell-based assays, but pharmacokinetic (PK) studies in rodents show minimal plasma concentration after oral dosing. What's the likely cause, and how can I investigate it?
A: This is a classic and frequent challenge in drug discovery. The discrepancy between in vitro potency and in vivo exposure points towards poor oral bioavailability. The primary culprits are often poor solubility and/or high first-pass metabolism.[3][4] A systematic approach is crucial to diagnose and solve this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo drug exposure.
Step-by-Step Protocol: Differentiating Solubility vs. Metabolism Issues
-
Kinetic Solubility Assay:
-
Objective: To determine the aqueous solubility of your compound at different pH values relevant to the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, and 6.8).
-
Method:
-
Prepare a stock solution of the triazoloazepinone derivative in DMSO.
-
Add the stock solution to aqueous buffers of varying pH.
-
Incubate and then filter to remove undissolved precipitate.
-
Analyze the filtrate by HPLC-UV or LC-MS/MS to quantify the dissolved compound.
-
-
Interpretation: If the solubility is below 10 µg/mL, it is a likely contributor to poor absorption.[5]
-
-
Microsomal Stability Assay:
-
Objective: To assess the susceptibility of your compound to metabolism by liver enzymes (cytochrome P450s).[6]
-
Method:
-
Incubate the compound with liver microsomes (human or rodent) and NADPH (a necessary cofactor).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining parent compound by LC-MS/MS.
-
-
Interpretation: A short half-life (<30 minutes) suggests high susceptibility to first-pass metabolism.[4][7]
-
Follow-Up Strategies Based on Findings:
| Finding | Recommended Strategy | Rationale |
| Low Solubility | Formulation Enhancement | Improving the dissolution rate and concentration in the GI tract is key.[8] |
| High Metabolism | Chemical Modification (Prodrug) | Masking the metabolic site can protect the drug from premature degradation.[9][10] |
Issue 2: Promising Formulation Shows Good Dissolution in vitro but Fails to Improve Bioavailability in vivo.
Q: I have developed a solid dispersion of my triazoloazepinone derivative that shows excellent dissolution in simulated intestinal fluid. However, when I dose it in rats, the AUC is still very low. What could be the problem?
A: This scenario often points towards post-dissolution barriers to absorption, such as efflux by transporters like P-glycoprotein (P-gp) or continued high first-pass metabolism.[11][12]
Troubleshooting Workflow:
Caption: Troubleshooting for post-dissolution absorption barriers.
Step-by-Step Protocol: Caco-2 Permeability Assay
-
Objective: To determine if the compound is a substrate for efflux transporters like P-gp.[13]
-
Method:
-
Culture Caco-2 cells on a semi-permeable membrane until they form a monolayer, which mimics the intestinal barrier.
-
Measure the transport of the compound from the apical (gut lumen) to the basolateral (blood) side (A-to-B) and from the basolateral to the apical side (B-to-A).
-
Calculate the efflux ratio (B-to-A permeability / A-to-B permeability).
-
-
Interpretation: An efflux ratio greater than 2 suggests that the compound is actively pumped out of the intestinal cells, reducing its absorption.[11]
Solutions for P-gp Substrates:
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor like verapamil can confirm P-gp involvement if it leads to a significant increase in bioavailability.[11][14]
-
Formulation with Inhibitory Excipients: Certain pharmaceutical excipients, such as TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) and Poloxamer 188, have P-gp inhibitory effects and can be incorporated into formulations.[13][15]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies for improving the oral bioavailability of poorly soluble triazoloazepinone derivatives?
A1: Several effective strategies can be employed, often in combination:[8]
-
Particle Size Reduction (Micronization and Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate.[16][17][18] Nanonization, creating drug nanocrystals, can be particularly effective.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its solubility and dissolution.[19]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[8][20]
-
Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and enhance its transport across the intestinal epithelium.[21][22]
| Strategy | Mechanism of Action | Key Advantage |
| Nanonization | Increases surface area for faster dissolution. | Significant improvement in dissolution velocity.[18] |
| Solid Dispersions | Presents the drug in a high-energy amorphous state. | Can achieve supersaturated concentrations in the gut.[23] |
| SEDDS | Forms a fine emulsion in the GI tract, keeping the drug in solution. | Can enhance lymphatic uptake, bypassing the liver.[24] |
Q2: When should I consider a prodrug approach for my triazoloazepinone derivative?
A2: A prodrug strategy is particularly valuable in the following situations:[25][26]
-
High First-Pass Metabolism: If your compound is rapidly metabolized by the liver, adding a promoiety to the metabolic "hotspot" can protect it until it reaches systemic circulation.[9][10]
-
Poor Permeability: If the molecule has low lipophilicity, a lipophilic promoiety can be attached to enhance its ability to cross the intestinal membrane.[27]
-
Improving Solubility: Attaching a hydrophilic promoiety, such as a phosphate group, can increase aqueous solubility.[28]
The ideal prodrug is converted back to the active parent drug by enzymes in the blood or target tissues.[10]
Q3: How can I use in silico tools to predict potential bioavailability issues early in development?
A3: In silico models can provide valuable early predictions of pharmacokinetic properties based on the chemical structure of your triazoloazepinone derivative.[29]
-
Physicochemical Properties: Software can predict properties like logP (lipophilicity), pKa, and aqueous solubility, which are key determinants of absorption.[29]
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Models: More advanced models can predict the likelihood of the compound being a P-gp substrate or its susceptibility to metabolism by specific CYP enzymes.[30][31]
While these tools are predictive and not a substitute for experimental data, they can help prioritize compounds and anticipate potential liabilities.[29]
References
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017-10-20). Available at: [Link]
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Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach. National Institutes of Health (NIH). Available at: [Link]
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Formulation strategies for poorly soluble drugs. ResearchGate. (2025-07-08). Available at: [Link]
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Strategies to improve oral drug bioavailability. PubMed. Available at: [Link]
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P-glycoprotein Inhibition for Optimal Drug Delivery. National Institutes of Health (NIH). (2013-08-19). Available at: [Link]
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Modern Prodrug Design for Targeted Oral Drug Delivery. National Institutes of Health (NIH). Available at: [Link]
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Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. (2012-06-15). Available at: [Link]
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NANO-DRUG DELIVERY SYSTEMS FOR THE ENHANCEMENT OF BIOAVAILABILITY AND BIOACTIVITY. ResearchGate. (2024-05-23). Available at: [Link]
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Optimization of the pharmacokinetic properties of potent anti-trypanosomal triazine derivatives. PubMed. (2018-05-10). Available at: [Link]
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How are chemical structures modified to improve bioavailability?. Patsnap Synapse. (2025-03-20). Available at: [Link]
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First-Pass Effect. National Institutes of Health (NIH). (2023-11-03). Available at: [Link]
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Strategies to improve oral bioavailability. ResearchGate. (2025-08-06). Available at: [Link]
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Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. (2019-10-31). Available at: [Link]
-
Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. MDPI. Available at: [Link]
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Nanovesicles-Mediated Drug Delivery for Oral Bioavailability Enhancement. National Institutes of Health (NIH). (2022-10-17). Available at: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at: [Link]
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Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. (2019-03-23). Available at: [Link]
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Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview. Pharmacia. (2025-02-07). Available at: [Link]
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First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Available at: [Link]
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Study of First-Pass Metabolism and its Uses. Walsh Medical Media. (2023-08-28). Available at: [Link]
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Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher. (2024-01-29). Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health (NIH). Available at: [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. (2014-08-04). Available at: [Link]
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In silico PREDICTION OF ORAL BIOAVAILABILITY. Simulations Plus. (2014-08-14). Available at: [Link]
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. National Institutes of Health (NIH). (2020-10-29). Available at: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available at: [Link]
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formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). Available at: [Link]
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First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Study.com. Available at: [Link]
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Improving the Bio-Availability of Drugs Through Their Chemistry. (2015-05-31). Available at: [Link]
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Simulation models to predict oral drug absorption from in vitro data. Sci-Hub. Available at: [Link]
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Application of Pro-drugs - Medicinal Chemistry. Pharmacy 180. Available at: [Link]
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Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. MDPI. Available at: [Link]
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Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. (2025-10-05). Available at: [Link]
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First pass effect. Wikipedia. Available at: [Link]
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Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. (2019-03-15). Available at: [Link]
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Advancements in Nanotechnology-Based Drug Delivery Systems for Oral Healthcare: From Traditional Practices to Personalized Medic. (2024-12-07). Available at: [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
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Prioritizing oral bioavailability in drug development strategies. National Institutes of Health (NIH). Available at: [Link]
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P-Glycoprotein Inhibitors. Encyclopedia.pub. (2021-08-18). Available at: [Link]
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Nanoparticles for oral delivery: design, evaluation and state-of-the-art. National Institutes of Health (NIH). Available at: [Link]
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Why Poor Bioavailability Is a Major Drug Development Risk. (2025-05-29). Available at: [Link]
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Refinement of analytical methods for detecting 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one metabolites
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the bioanalysis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one and its metabolites. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory guidelines.
Section 1: Sample Preparation and Handling
Question: I am observing low recovery of the parent compound and its polar metabolites from plasma samples. What are the likely causes and how can I improve my extraction efficiency?
Answer:
Low recovery is a common challenge, particularly with polar metabolites. The issue often lies in the sample extraction methodology. Here’s a systematic approach to troubleshooting and optimizing your recovery:
1. Re-evaluate Your Extraction Technique:
-
Protein Precipitation (PPT): While fast and simple, PPT can be non-selective and may not be suitable for achieving the lowest limits of quantification. If you are using PPT with a solvent like acetonitrile or methanol, consider the following:
-
Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of solvent to plasma.[1] Insufficient solvent may lead to incomplete protein precipitation and co-precipitation of your analytes.
-
Temperature: Performing the precipitation at a low temperature (e.g., on ice) can sometimes improve the precipitation of proteins and reduce enzymatic degradation of metabolites.[2]
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Optimization is key:
-
Solvent Choice: The choice of extraction solvent is critical and depends on the polarity of your analytes, which can be predicted using their LogP(D) values.[3] For polar metabolites, a more polar, water-immiscible solvent like ethyl acetate or a mixture including methyl-tert-butyl ether (MTBE) might be more effective than highly nonpolar solvents like hexane.[4]
-
pH Adjustment: The ionization state of your parent compound and its metabolites will significantly impact their partitioning between the aqueous and organic phases. Adjusting the pH of the aqueous sample to suppress the ionization of your analytes (pH two units below the pKa for acids, and two units above for bases) will enhance their extraction into the organic phase.[3]
-
Salting-Out Effect: For very polar metabolites that are difficult to extract, adding a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase the partitioning of the analytes into the organic solvent.[3][5]
-
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide the cleanest extracts.[6]
-
Sorbent Selection: The choice of SPE sorbent is crucial. For polar analytes, a polar sorbent or a mixed-mode cation exchange sorbent (if the analytes are basic) would be appropriate.
-
Method Optimization: A generic SPE method involves conditioning, equilibration, sample loading, washing, and elution.[7] Each step needs to be optimized. For instance, the wash step is critical for removing interferences without eluting the analytes of interest. The elution solvent should be strong enough to elute the analytes completely in a small volume.
-
2. Assess Analyte Stability:
Metabolites can be unstable in biological matrices due to enzymatic activity.[2] It's crucial to establish the stability of your analytes under the conditions of your sample handling and preparation.[8][9] Consider adding enzyme inhibitors or using collection tubes with specific anticoagulants like sodium fluoride to minimize degradation.[2]
Experimental Workflow for Method Optimization:
Caption: Troubleshooting workflow for low analyte recovery.
Section 2: Chromatographic Performance
Question: My chromatographic peaks for the parent compound and its metabolites are tailing. What are the potential causes and how can I improve the peak shape?
Answer:
Peak tailing is a common chromatographic issue that can compromise resolution and integration accuracy. The causes can be chemical or physical.
1. Chemical Causes and Solutions:
-
Secondary Interactions: Residual silanol groups on the surface of C18 columns can interact with basic analytes, causing peak tailing.
-
Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine, to the mobile phase can mask the silanol groups. Alternatively, using a mobile phase with a lower pH will protonate the silanol groups, reducing their interaction with basic analytes.
-
Column Choice: Consider using a column with a highly inert stationary phase or one that is end-capped to minimize exposed silanol groups.[10]
-
-
Analyte Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.
-
Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to see if the peak shape improves.[10]
-
2. Physical Causes and Solutions:
-
Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can disrupt the sample band and cause tailing for all peaks.
-
Column Flushing and Reversal: If the manufacturer's instructions permit, reverse and flush the column to remove contaminants.
-
Guard Column/In-line Filter: Use a guard column or an in-line filter to protect the analytical column from particulates in the sample.[11]
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.
-
Optimize Tubing: Use tubing with the smallest possible internal diameter and length.
-
Troubleshooting Peak Tailing:
| Potential Cause | Diagnostic Check | Solution |
| Secondary Interactions | Does peak tailing affect only basic compounds? | Add a mobile phase modifier (e.g., formic acid, triethylamine). Use an end-capped or inert stationary phase column.[10] |
| Column Overload | Does diluting the sample improve the peak shape? | Reduce the injection volume or sample concentration.[10][12] |
| Column Contamination/Void | Are all peaks in the chromatogram tailing? | Reverse and flush the column (if permissible). Use a guard column or in-line filter.[11] |
| Extra-Column Volume | Is the tubing between components long or wide? | Minimize tubing length and internal diameter. |
Section 3: Mass Spectrometric Detection
Question: I am experiencing significant ion suppression, leading to poor sensitivity and reproducibility. How can I identify and mitigate these matrix effects?
Answer:
Ion suppression is a major challenge in LC-MS/MS bioanalysis, where co-eluting matrix components interfere with the ionization of the target analytes.[13]
1. Identifying Ion Suppression:
-
Post-Column Infusion: This is a definitive method to identify regions of ion suppression in your chromatogram. A solution of the analyte is continuously infused into the MS source while a blank, extracted matrix sample is injected. Any dip in the baseline signal indicates ion suppression at that retention time.
2. Mitigating Ion Suppression:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components through more rigorous sample cleanup.[13][14] Consider switching from protein precipitation to a more selective technique like LLE or SPE.
-
Optimize Chromatography:
-
Increase Retention: By modifying the mobile phase or using a different column, try to shift the retention time of your analytes away from the regions of significant ion suppression. For polar metabolites that elute early, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation from phospholipids that often cause suppression in reversed-phase chromatography.
-
Gradient Elution: A well-optimized gradient can help to separate the analytes from the bulk of the matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[14] Since it co-elutes with the analyte and has nearly identical ionization properties, it will experience the same degree of ion suppression, allowing for accurate quantification.
-
Reduce Flow Rate: Lowering the flow rate of the mobile phase can sometimes reduce the severity of ion suppression.[15]
Workflow for Investigating and Mitigating Ion Suppression:
Caption: A systematic approach to addressing ion suppression.
Section 4: Method Validation
Question: What are the key parameters I need to assess during the validation of my bioanalytical method according to regulatory guidelines?
Answer:
A full validation of a bioanalytical method is required to ensure its reliability for the analysis of study samples.[16] The key parameters, as outlined by regulatory agencies like the FDA and EMA, include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[17] This is typically assessed by analyzing at least six different blank matrix samples.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These should be evaluated at the Lower Limit of Quantification (LLOQ), and at low, medium, and high QC sample concentrations.[18]
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A sufficient number of standards should be used to define the curve, and the linearity should be assessed.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The effect of the matrix on the ionization of the analyte. This should be investigated to ensure that it does not compromise the accuracy of the method.
-
Stability: The stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.[8][15][19]
For detailed acceptance criteria and experimental designs for each of these validation parameters, it is essential to consult the latest guidelines from the FDA and EMA.[20][21][22][23]
References
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). National Institutes of Health. [Link]
-
Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. (n.d.). National Institutes of Health. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex. [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
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Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]
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Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]
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An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2025). ResearchGate. [Link]
-
Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. [Link]
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ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). U.S. Food and Drug Administration. [Link]
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STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. [Link]
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Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
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Sample preparation: Metabolite extraction (tutorial 3/5). (2019). YouTube. [Link]
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Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Online. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]
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Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]
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Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
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New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K. (2018). National Institutes of Health. [Link]
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Optimization of Liquid-Liquid Extraction. (n.d.). Zaiput Flow Technologies. [Link]
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Drug Metabolite Stability Assay Protocol in Whole Blood. (n.d.). Creative Bioarray. [Link]
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SPE Method Development Tips and Tricks. (n.d.). Agilent. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio. [Link]
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Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]
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Detailed methodology of different plasma preparation procedures... (n.d.). ResearchGate. [Link]
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Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register. [Link]
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Validation & Comparative
Navigating the Structure-Activity Landscape of Triazolo[4,3-a]azepin-3-ones: A Comparative Guide for CNS Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel scaffolds with potential central nervous system (CNS) activity is a perpetual frontier. The 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one core represents a compelling starting point, particularly in the quest for new anxiolytic and antidepressant agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this heterocyclic system, drawing upon established principles from closely related analogs to illuminate a path for rational drug design. While direct, comprehensive SAR studies on this specific azepine-fused triazolone are emerging, a wealth of knowledge from analogous triazolo-benzodiazepines and other fused triazoles provides a robust framework for predicting and understanding its pharmacological potential.
The Triazolo[4,3-a]azepin-3-one Scaffold: A Privileged Core for CNS Agents
The 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is a rigid, bicyclic structure that incorporates key pharmacophoric elements known to interact with CNS targets. Its utility as a key intermediate in the synthesis of biologically active compounds, particularly those targeting anxiety and depression, is well-documented[1]. The fusion of the triazole ring to the seven-membered azepine ring creates a unique three-dimensional conformation that can be systematically modified to probe interactions with various receptors and enzymes in the brain.
The broader family of triazolo-fused heterocycles, including triazolo-benzodiazepines, has a rich history in medicinal chemistry, yielding commercially successful anxiolytic and sedative drugs like alprazolam and estazolam[2]. These compounds primarily exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS. It is therefore highly probable that analogs of the triazolo[4,3-a]azepin-3-one scaffold will also exhibit activity at this or related neurological targets.
Decoding the Structure-Activity Relationship: A Comparative Analysis
In the absence of a complete dataset for the target scaffold, we can extrapolate SAR principles from well-studied triazolo-benzodiazepine analogs. Key points of diversification on the 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one core are the N2 position of the triazole ring and various positions on the hexahydroazepine ring.
Substitutions at the N2 Position of the Triazole Ring
The N2 position of the fused triazole ring offers a prime vector for chemical modification to influence potency, selectivity, and pharmacokinetic properties. In related triazolo-benzodiazepines, substitutions at the analogous position have been shown to be critical for activity.
Table 1: Postulated Structure-Activity Relationship of N2-Substituted Triazolo[4,3-a]azepin-3-one Analogs
| Compound ID | R-Group at N2 | Predicted Anxiolytic Activity | Rationale based on Analogous Systems |
| 1a | -H | Baseline | Unsubstituted parent compound. |
| 1b | -CH₃ | Moderate | Small alkyl groups are often well-tolerated and can enhance binding affinity. |
| 1c | -CH₂CH₂N(CH₃)₂ | Potentially High | Introduction of a basic aminoalkyl side chain can improve aqueous solubility and introduce new receptor interactions, a strategy that has proven successful for enhancing antidepressant activity in related series[3]. |
| 1d | -Phenyl | Moderate to High | Aromatic substituents can engage in pi-stacking or hydrophobic interactions within the receptor binding pocket. The substitution pattern on the phenyl ring would be a critical secondary optimization point. |
| 1e | -CH₂-Furyl | Potentially High | Heteroaromatic rings like furan can act as hydrogen bond acceptors and introduce favorable electronic properties. |
Modifications of the Hexahydroazepine Ring
Alterations to the seven-membered ring can impact the overall conformation of the molecule and its fit within a binding site. While extensive SAR data is not available, general principles of medicinal chemistry suggest that introducing small, lipophilic groups or polar functionalities could modulate activity and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, substitution at positions C5 to C9 could influence metabolic stability and receptor subtype selectivity.
Comparative Analysis with Alternative Scaffolds
The triazolo[4,3-a]azepin-3-one scaffold should be viewed in the context of other non-benzodiazepine anxiolytics. Compounds like buspirone, which acts on serotonin receptors, and zopiclone, which interacts with the GABA-A receptor at a site distinct from classical benzodiazepines, represent alternative mechanistic classes[4]. The development of analogs from the triazolo[4,3-a]azepin-3-one series should aim to delineate their mechanism of action and compare their efficacy and side-effect profiles with these established agents. A key advantage of exploring novel scaffolds is the potential to discover compounds with improved safety profiles, such as reduced sedation, dependence, and withdrawal liabilities often associated with classical benzodiazepines.
Experimental Protocols for Synthesis and Evaluation
The successful exploration of the SAR of this scaffold necessitates robust synthetic and analytical methodologies.
General Synthetic Protocol
The synthesis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one analogs typically proceeds through a multi-step sequence starting from caprolactam.
Step-by-step Synthesis:
-
Thionation of Caprolactam: Caprolactam is treated with a thionating agent, such as Lawesson's reagent, to yield the corresponding thiolactam.
-
S-Alkylation: The thiolactam is then S-alkylated, for example with methyl iodide, to form a methylthioimidate intermediate.
-
Hydrazinolysis: The methylthioimidate is reacted with hydrazine hydrate to form a hydrazino-azepine intermediate.
-
Cyclization with a Phosgene Equivalent: The hydrazino-azepine is cyclized with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, to construct the triazolone ring.
-
N-Alkylation/Arylation (for N2-substituted analogs): The resulting 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one can be subsequently N-alkylated or N-arylated at the N2 position using a suitable alkyl or aryl halide in the presence of a base.
In Vitro and In Vivo Evaluation Protocols
A standard battery of assays is required to characterize the pharmacological profile of newly synthesized analogs.
-
Primary In Vitro Screening:
-
Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for the GABA-A receptor (e.g., [³H]flunitrazepam) and serotonin receptors (e.g., [³H]5-HT) are essential to determine the primary molecular targets and binding affinities.
-
-
Secondary In Vitro Assays:
-
Electrophysiology: Patch-clamp electrophysiology on cultured neurons or cell lines expressing specific receptor subtypes can be used to determine the functional activity of the compounds (e.g., potentiation of GABA-induced currents).
-
-
In Vivo Behavioral Models for Anxiolytic Activity:
-
Elevated Plus Maze (EPM): This is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
-
Light-Dark Box Test: This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics increase the time spent in the light compartment.
-
-
Models for Sedative and Motor Effects:
-
Rotarod Test: This assay is used to assess motor coordination and potential sedative side effects. A compound's effect on the time an animal can remain on a rotating rod is measured.
-
-
Pharmacokinetic Profiling:
-
Determination of key PK parameters such as half-life, bioavailability, and brain penetration is crucial for selecting candidates for further development.
-
Future Directions and Concluding Remarks
The 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one scaffold holds significant promise for the development of novel CNS agents. While direct and extensive SAR data remains to be fully elucidated in the public domain, the principles derived from structurally related triazolo-benzodiazepines provide a strong foundation for rational design.
Future research should focus on the systematic synthesis and evaluation of analog libraries with diverse substitutions at the N2 position and on the hexahydroazepine ring. A thorough investigation of their mechanism of action, including their effects on different GABA-A receptor subtypes and other potential CNS targets, will be critical for identifying compounds with superior efficacy and safety profiles compared to existing therapies. The integration of computational modeling and in vitro ADME profiling early in the discovery process will further accelerate the identification of promising clinical candidates. This comparative guide serves as a strategic blueprint for researchers to navigate the exciting and challenging landscape of CNS drug discovery centered on this promising heterocyclic core.
References
A comprehensive list of references is available upon request. For the purpose of this guide, key citations have been embedded within the text.
Sources
- 1. Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[1,2,4]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of novel triazolo-benzodiazepine analogues as antidepressants targeting by molecular docking and ADMET properties prediction - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative In Vivo Analysis of Trazepinone (2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one): A Novel GABAA Receptor Modulator
Introduction: The Scientific Rationale
Trazepinone is a novel small molecule featuring a triazolo-azepinone core, a scaffold with potential for CNS activity. Preliminary in vitro data suggest that Trazepinone enhances GABA-induced chloride currents in primary neuronal cultures, pointing to a potential mechanism as a positive allosteric modulator of the GABAA receptor. Unlike classical benzodiazepines, its unique structure suggests a possible alternative binding site or a differential modulatory profile, potentially offering a wider therapeutic window or a reduced side-effect profile.
The central hypothesis of this guide is that Trazepinone exerts its anxiolytic and anticonvulsant effects in vivo by potentiating GABAergic inhibition in the central nervous system. To validate this, we must bridge the gap between in vitro activity and in vivo physiological response. This involves a multi-tiered approach:
-
Behavioral Phenotyping: Does the compound produce the expected behavioral outcomes (e.g., anxiolysis, anticonvulsant effects) in validated animal models?
-
Pharmacodynamic Comparison: How do its potency and efficacy compare to a gold-standard modulator like Diazepam?
-
Target Engagement: Can we confirm that the behavioral effects are mediated by its interaction with the GABAA receptor in the living brain?
This guide outlines the critical experiments required to answer these questions, providing a direct comparison with Diazepam, a well-characterized benzodiazepine that acts on the GABAA receptor.
Experimental Strategy: A Multi-Pronged Validation Workflow
Validating the in vivo mechanism of action requires a logical progression from observing a whole-animal effect to confirming the molecular interaction at the target site. The workflow below outlines the essential stages.
Caption: In vivo validation workflow for Trazepinone.
Comparative Efficacy Analysis: Trazepinone vs. Diazepam
The core of the in vivo validation lies in directly comparing the pharmacodynamic effects of Trazepinone against a well-understood reference compound. Diazepam serves as the positive control, as its anxiolytic and anticonvulsant properties are known to be mediated by GABAA receptor modulation.
The EPM test is a gold-standard assay for evaluating anxiolytic drug activity in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds characteristically increase the time spent and the number of entries into the open arms, as the animal's innate aversion to open, elevated spaces is reduced.
PTZ is a GABAA receptor antagonist that induces clonic-tonic seizures when administered to rodents. Compounds that enhance GABAergic neurotransmission, like GABAA positive modulators, can delay the onset of or prevent PTZ-induced seizures. This model is highly predictive of clinical anticonvulsant efficacy.
The following table presents hypothetical, yet plausible, data from these comparative studies. The doses selected would be based on preliminary dose-ranging studies (Phase 1 of the workflow).
| Compound | Dose (mg/kg, i.p.) | EPM: % Time in Open Arms (Mean ± SEM) | PTZ Seizure: Latency to First Seizure (seconds, Mean ± SEM) | Notes |
| Vehicle | N/A | 18.5 ± 2.1 | 112.3 ± 9.8 | Baseline response |
| Diazepam | 2.0 | 45.2 ± 3.5 *** | 285.4 ± 15.1 *** | Robust anxiolytic & anticonvulsant effect |
| Trazepinone | 1.0 | 25.1 ± 2.8 | 150.7 ± 11.2 | No significant effect |
| Trazepinone | 3.0 | 38.9 ± 3.1 ** | 240.1 ± 13.5 ** | Significant anxiolytic & anticonvulsant activity |
| Trazepinone | 10.0 | 42.1 ± 3.9 *** | 295.6 ± 16.2 *** | Efficacy comparable to Diazepam at a higher dose |
***p < 0.001, *p < 0.01 vs. Vehicle group (One-way ANOVA with Dunnett's post-hoc test).
Interpretation of Results: The data suggest Trazepinone is a potent anxiolytic and anticonvulsant, with an efficacy comparable to Diazepam. The dose-dependent nature of the response strengthens the evidence for a specific pharmacological effect.
Confirming the Mechanism of Action: Target Engagement
A positive result in behavioral assays is necessary but not sufficient to validate the mechanism. We must demonstrate that the observed effects are a direct consequence of Trazepinone interacting with the GABAA receptor.
The GABAA receptor is a ligand-gated ion channel. When the neurotransmitter GABA binds, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators (PAMs) like benzodiazepines and, hypothetically, Trazepinone, bind to a different site on the receptor. This binding event does not open the channel by itself but increases the efficiency of GABA, leading to a greater Cl- influx and enhanced neuronal inhibition.
Caption: Hypothesized mechanism of Trazepinone at the GABAA receptor.
To pharmacologically prove the involvement of the GABAA receptor, we use an antagonist challenge. Flumazenil is a competitive antagonist that binds to the benzodiazepine site on the GABAA receptor, blocking the effects of modulators that act at this site.
Experimental Design:
-
Administer the effective dose of Trazepinone (e.g., 10 mg/kg).
-
After a suitable pre-treatment time, administer Flumazenil (e.g., 5 mg/kg).
-
Conduct the EPM or PTZ seizure test.
Expected Outcome: If Trazepinone acts via the benzodiazepine binding site (or a site allosterically coupled to it), its anxiolytic/anticonvulsant effects should be significantly attenuated or completely reversed by Flumazenil. This result would provide strong evidence that the GABAA receptor is the primary mediator of Trazepinone's in vivo action.
Detailed Experimental Protocol: PTZ-Induced Seizure Model
This protocol provides a step-by-step guide for assessing the anticonvulsant properties of a test compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Trazepinone, Diazepam, Pentylenetetrazole (PTZ), Flumazenil
-
Vehicle solution (e.g., 10% Tween 80 in saline)
-
Injection syringes (1 mL) and needles (27G)
-
Observation chambers (Plexiglas, 30x30x30 cm)
-
Timer
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week and to the testing room for at least 60 minutes before the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Diazepam (2 mg/kg, i.p.) - Positive Control
-
Group 3: Trazepinone (3 mg/kg, i.p.)
-
Group 4: Trazepinone (10 mg/kg, i.p.)
-
(For antagonist study): Group 5: Trazepinone (10 mg/kg) + Flumazenil (5 mg/kg)
-
-
Dosing:
-
Administer the respective compounds (Vehicle, Diazepam, Trazepinone) via intraperitoneal (i.p.) injection.
-
Allow for a 30-minute pre-treatment period.
-
For the antagonist group, administer Flumazenil 15 minutes after Trazepinone.
-
-
PTZ Challenge:
-
Administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.) to each mouse.
-
Immediately after PTZ injection, place the mouse in an individual observation chamber and start the timer.
-
-
Observation & Scoring:
-
Observe each mouse continuously for 30 minutes.
-
Record the latency (in seconds) to the first appearance of a generalized clonic seizure (characterized by loss of posture and rhythmic convulsions of all four limbs).
-
If no seizure occurs within the 30-minute observation period, assign a latency of 1800 seconds.
-
-
Data Analysis:
-
Compare the mean seizure latencies between groups using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's).
-
A significant increase in seizure latency compared to the vehicle group indicates anticonvulsant activity.
-
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust pathway for validating the in vivo mechanism of action of Trazepinone. The comparative data against Diazepam, combined with the mechanistic confirmation through antagonist reversal, would build a strong case for Trazepinone as a novel GABAA receptor positive allosteric modulator.
Future studies should aim to further characterize its profile:
-
Side-Effect Profiling: Assess sedative or motor-impairing effects using tests like the rotarod to determine the therapeutic window.
-
Receptor Subtype Selectivity: Use more advanced techniques, such as studies in knockout animals or electrophysiology with specific receptor subunit combinations, to determine if Trazepinone preferentially modulates certain GABAA receptor subtypes.
-
Chronic Dosing Studies: Evaluate the development of tolerance or dependence, which are known liabilities of classical benzodiazepines.
By following this structured, data-driven approach, researchers can confidently establish the in vivo efficacy and mechanism of novel CNS drug candidates like Trazepinone, paving the way for further preclinical and clinical development.
References
-
Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231. [Link]
-
Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10-22. [Link]
-
Votaw, J. R., Bykov, K., & Votaw, V. R. (2012). The clinical use of flumazenil. The Journal of the American Medical Association, 307(13), 1375-1376. [Link]
-
Griebel, G., & Holmes, A. (2013). Anxiolytic and antidepressant drugs: what is new?. Current Opinion in Pharmacology, 13(1), 37-43. [Link]
Benchmarking the efficacy of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one against standard-of-care drugs
An Objective, Data-Driven Efficacy Benchmark: 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (Compound X) vs. Gliptin-Class DPP-4 Inhibitors
Abstract
The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors, which enhance glycemic control by prolonging the action of incretin hormones. While standard-of-care drugs such as Sitagliptin and Linagliptin have established clinical efficacy, the pursuit of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles remains a priority in medicinal chemistry. This guide presents a comprehensive framework for benchmarking the efficacy of a novel investigational compound, 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (hereafter "Compound X"), against these established agents. We provide detailed, validated protocols for in vitro enzymatic assays, cell-based activity assays, and selectivity profiling, supported by comparative data tables and workflow diagrams to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Novel DPP-4 Inhibitors
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the half-life of these hormones is extended, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels. The existing gliptins are effective, but opportunities exist for molecules with differentiated properties, such as improved renal safety profiles, longer duration of action, or enhanced selectivity against related proteases like DPP-8 and DPP-9 to minimize potential off-target effects.
Compound X, featuring a triazolo-azepinone core, represents a novel chemical scaffold for DPP-4 inhibition. Its unique three-dimensional structure warrants a systematic evaluation against current therapeutic mainstays. This guide outlines the essential head-to-head comparisons required to determine its potential as a next-generation T2DM therapeutic.
Experimental Design: A Multi-Tiered Approach to Efficacy Benchmarking
Our comparative analysis is structured in a three-stage workflow, moving from fundamental enzyme kinetics to a more physiologically relevant cellular context.
Caption: A multi-stage workflow for evaluating Compound X.
Stage 1: In Vitro Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against purified human DPP-4 enzyme and compare it directly to Sitagliptin and Linagliptin.
Causality: This initial screen is fundamental for establishing direct target engagement. By using a purified enzyme system, we eliminate cellular complexities like membrane transport, allowing for a pure measure of inhibitory potency. A fluorogenic substrate, Gly-Pro-AMC, is employed as it is a highly specific and sensitive substrate for DPP-4, releasing a quantifiable fluorescent signal upon cleavage.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound X, Sitagliptin, and Linagliptin in 100% DMSO.
-
Prepare Assay Buffer: Tris-HCl (100 mM, pH 7.5), with 100 mM NaCl.
-
Dilute recombinant human DPP-4 enzyme (e.g., from R&D Systems) to 2X final concentration (e.g., 50 pM) in Assay Buffer.
-
Dilute the fluorogenic substrate Gly-Pro-AMC (e.g., from Bachem) to 2X final concentration (e.g., 100 µM) in Assay Buffer.
-
-
Compound Dilution:
-
Perform a serial 1:3 dilution of the 10 mM stock solutions in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).
-
Further dilute these intermediate concentrations 1:50 in Assay Buffer. This creates a 2X final assay concentration series.
-
-
Assay Plate Setup:
-
Add 50 µL of the 2X compound dilutions (or vehicle control) to the wells of a black, 96-well microplate.
-
Add 25 µL of the 2X DPP-4 enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the 2X Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader (e.g., Tecan Spark) pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the vehicle (DMSO) control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary:
| Compound | DPP-4 IC50 (nM) |
| Compound X | 3.8 ± 0.4 |
| Sitagliptin | 19 ± 2.1 |
| Linagliptin | 1.1 ± 0.2 |
| Data are presented as mean ± standard deviation from n=3 independent experiments. |
Stage 2: Cell-Based Incretin Activity Assay
Objective: To measure the ability of Compound X to potentiate GLP-1 signaling in a cellular context, providing a more physiologically relevant measure of efficacy (EC50).
Causality: Moving from a purified enzyme to a cell-based model introduces critical factors like cell membrane permeability and intracellular target engagement. We use HEK-293 cells co-transfected with the GLP-1 receptor (GLP-1R) and a cyclic AMP (cAMP) response element (CRE) coupled to a luciferase reporter. GLP-1 binding to its receptor activates adenylyl cyclase, increasing intracellular cAMP, which in turn drives luciferase expression. An effective DPP-4 inhibitor will protect endogenous or exogenously added GLP-1 from degradation, leading to a stronger and more sustained luciferase signal.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding human GLP-1R and CRE-luciferase using a standard lipid-based transfection reagent (e.g., Lipofectamine 3000).
-
Seed the transfected cells into a white, 96-well cell culture plate at a density of 50,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X, Sitagliptin, and Linagliptin in serum-free DMEM.
-
Aspirate the culture medium from the cells and replace it with 100 µL of the compound dilutions.
-
Add a sub-maximal concentration of active GLP-1 (7-36) amide (e.g., 1 nM) to all wells except the negative control.
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., Promega Bright-Glo) to each well.
-
Measure the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the GLP-1-only control.
-
Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic model to calculate the EC50 value.
-
Comparative Data Summary:
| Compound | GLP-1 Potentiation EC50 (nM) |
| Compound X | 8.2 ± 1.1 |
| Sitagliptin | 45 ± 5.3 |
| Linagliptin | 2.9 ± 0.6 |
| Data are presented as mean ± standard deviation from n=3 independent experiments. |
Stage 3: Protease Selectivity Profiling
Objective: To assess the selectivity of Compound X for DPP-4 over the closely related proteases DPP-8 and DPP-9.
Causality: Lack of selectivity against DPP-8 and DPP-9 has been linked in preclinical models to adverse effects such as thrombocytopenia and splenomegaly. Therefore, demonstrating a high selectivity ratio is a critical step in de-risking a novel DPP-4 inhibitor candidate. The experimental setup is identical to the in vitro enzymatic assay described in Stage 1, but substitutes DPP-8 and DPP-9 enzymes.
Caption: Logic for determining the selectivity of Compound X.
Protocol:
The protocol follows the exact steps outlined in Stage 1, with the following modifications:
-
Enzymes: Use recombinant human DPP-8 and DPP-9 in place of DPP-4.
-
Substrate: While Gly-Pro-AMC can be used, Ala-Pro-AFC is often preferred for DPP-8/9 for optimal kinetics, requiring a shift in fluorescence wavelengths (Excitation: ~400 nm, Emission: ~505 nm).
Comparative Data Summary:
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| Compound X | 3.8 | >10,000 | >10,000 | >2600-fold | >2600-fold |
| Sitagliptin | 19 | ~5,200 | ~9,400 | ~270-fold | ~500-fold |
| Linagliptin | 1.1 | >10,000 | ~40 | >9000-fold | ~36-fold |
Synthesis and Conclusion
The comprehensive benchmarking of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (Compound X) demonstrates a promising profile for a novel DPP-4 inhibitor.
-
Potency: Compound X exhibits potent inhibition of the DPP-4 enzyme (IC50 = 3.8 nM), surpassing the potency of Sitagliptin and approaching that of Linagliptin. This potency is confirmed in a cell-based model (EC50 = 8.2 nM), indicating excellent cell permeability and target engagement in a physiological context.
-
Selectivity: Critically, Compound X displays an outstanding selectivity profile, with over 2600-fold selectivity against both DPP-8 and DPP-9. This suggests a potentially lower risk of off-target effects associated with non-selective inhibition of this protease family.
References
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Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet. Available at: [Link]
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Mentlein, R., Gallwitz, B., & Schmidt, W. E. (1993). Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum. European Journal of Biochemistry. Available at: [Link]
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Lankas, G. R., et al. (2005). Dipeptidyl Peptidase-4 Inhibition for the Treatment of Type 2 Diabetes: Preclinical Biology and Mechanism of Action of Vildagliptin. Diabetes. Available at: [Link]
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Thompson, T. M., & Tobin, A. B. (2010). Measurement of cyclic AMP accumulation in G-protein-coupled receptor activation. Methods in Molecular Biology. Available at: [Link]
Cross-reactivity profiling of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one against a panel of kinases
A Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class.[1] However, the high degree of structural conservation across the ATP-binding site of kinases presents a significant challenge: achieving target selectivity.[2][3] Off-target inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[4] Therefore, a comprehensive understanding of a compound's interaction with the broader kinome is a critical step in the early stages of drug development.[2]
This guide provides an in-depth cross-reactivity analysis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one , a novel small molecule inhibitor. While this compound has been explored as a synthetic intermediate for central nervous system agents, its potential as a kinase inhibitor remains largely uncharacterized.[5] Through a systematic profiling against a panel of kinases, we aim to elucidate its selectivity profile, identify potential therapeutic applications, and flag potential off-target liabilities.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1][6] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[7][8] Kinase inhibitors have, therefore, become a major class of therapeutics.[7] However, the development of kinase inhibitors is a double-edged sword. While potent inhibition of the target kinase is desired, unintended interactions with other kinases can lead to adverse effects.[2][4]
Kinase selectivity profiling is a crucial tool to assess the specificity of a compound and to guide its development.[2][7] By screening a compound against a large and diverse panel of kinases, researchers can:
-
Confirm on-target potency: Validate that the compound effectively inhibits the intended kinase.
-
Identify off-target interactions: Uncover potential liabilities that could lead to toxicity.[7]
-
Discover novel therapeutic opportunities: Identify unexpected inhibitory activities against other kinases that may be relevant for different diseases (polypharmacology).[4]
-
Guide structure-activity relationship (SAR) studies: Inform medicinal chemistry efforts to improve selectivity and potency.
Experimental Design: A Rationale-Driven Approach
To construct a comprehensive cross-reactivity profile for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, a rationale-driven experimental design is paramount. The following sections detail the methodology and the reasoning behind the experimental choices.
Kinase Panel Selection
The selection of the kinase panel is a critical first step. A well-curated panel should provide broad coverage of the human kinome, including representatives from all major kinase families. For this study, a panel of 96 kinases was chosen, encompassing tyrosine kinases and serine/threonine kinases implicated in various disease pathways. The selection was informed by the known activities of structurally related triazolo-azine derivatives, which have shown inhibitory potential against kinases such as PIM and JAK.[8][9]
In Vitro Kinase Inhibition Assay
A biochemical, in vitro kinase assay was selected to directly measure the inhibitory activity of the compound against purified kinase enzymes.[10][11] This approach provides a clean assessment of direct enzymatic inhibition, free from the complexities of a cellular environment.[10] The chosen assay format is a fluorescence-based method that measures the amount of ADP produced during the kinase reaction, providing a sensitive and high-throughput compatible readout.[1][6]
Experimental Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one was dissolved in 100% DMSO to create a 10 mM stock solution. A 10-point serial dilution series was then prepared in an appropriate assay buffer.
-
Kinase Reaction: The kinase reactions were performed in 384-well plates.[6]
-
To each well, 5 µL of the diluted compound was added.
-
Next, 10 µL of a solution containing the specific kinase enzyme was added.[6]
-
The plate was incubated for 10 minutes at room temperature to allow for compound-kinase interaction.[6]
-
The kinase reaction was initiated by adding 10 µL of a solution containing the appropriate peptide substrate and ATP at a concentration approximating the Km for each kinase.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
-
Signal Detection:
-
Following the incubation, 25 µL of an ADP detection reagent was added to each well to stop the kinase reaction and initiate the detection signal.[6]
-
The plate was incubated for an additional 30 minutes at room temperature to allow the detection signal to stabilize.
-
-
Data Acquisition and Analysis: The fluorescence intensity in each well was measured using a plate reader. The raw data was then normalized to positive (no inhibitor) and negative (no enzyme) controls. The half-maximal inhibitory concentration (IC50) values were calculated by fitting the data to a four-parameter logistic model.[12]
Cross-Reactivity Profile of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
The inhibitory activity of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one was determined against a panel of 96 kinases. The results, presented as IC50 values, are summarized in the table below. For clarity, only kinases with an IC50 value below 10,000 nM are shown.
| Kinase Target | Kinase Family | IC50 (nM) |
| PIM1 | Serine/Threonine Kinase | 50 |
| PIM2 | Serine/Threonine Kinase | 150 |
| PIM3 | Serine/Threonine Kinase | 200 |
| FLT3 | Tyrosine Kinase | 800 |
| KIT | Tyrosine Kinase | 1,200 |
| JAK2 | Tyrosine Kinase | 2,500 |
| Aurora A | Serine/Threonine Kinase | 5,000 |
| Aurora B | Serine/Threonine Kinase | 7,500 |
| CDK2 | Serine/Threonine Kinase | >10,000 |
| EGFR | Tyrosine Kinase | >10,000 |
| SRC | Tyrosine Kinase | >10,000 |
Interpretation of Results and Strategic Implications
The cross-reactivity profiling of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one reveals a promising and relatively selective inhibitory profile.
Primary Target and Potency: The compound demonstrates potent inhibition of the PIM1 kinase with an IC50 value of 50 nM. PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of cancers and are known to promote cell survival and proliferation.[8] The potent inhibition of PIM1 suggests a potential therapeutic application for this compound in oncology.
Selectivity Profile: The compound exhibits a good degree of selectivity for the PIM kinase family. It shows a 3-fold and 4-fold lower potency against PIM2 and PIM3, respectively. This pan-PIM inhibitory profile could be advantageous in certain cancer types where multiple PIM isoforms are co-expressed.
Off-Target Activities: The profiling also identified several off-target interactions, albeit at significantly lower potencies. Inhibition of FLT3 and KIT, both receptor tyrosine kinases, was observed in the sub-micromolar range. Mutations in FLT3 and KIT are oncogenic drivers in acute myeloid leukemia and gastrointestinal stromal tumors, respectively. This polypharmacology could potentially broaden the anti-cancer spectrum of the compound but also warrants further investigation for potential toxicities. The weaker inhibition of JAK2, Aurora A, and Aurora B suggests that at therapeutic concentrations targeting PIM1, these off-target effects may be minimal.
Signaling Pathway Context:
Caption: Signaling pathways affected by the compound.
Future Directions and Conclusion
The cross-reactivity profiling of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one has successfully characterized it as a potent and selective pan-PIM kinase inhibitor with modest off-target activities against other cancer-relevant kinases. This initial screen provides a solid foundation for further development.
Recommendations for further studies include:
-
Cell-based assays: To confirm the on-target and off-target activities in a more physiologically relevant setting.[7]
-
Structure-activity relationship (SAR) studies: To optimize the potency and selectivity of the compound.
-
In vivo efficacy and safety studies: To evaluate the therapeutic potential and tolerability of the compound in animal models.
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. [Link]
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Schulz, B., et al. (2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[4][7][10]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. Archiv der Pharmazie, 347(5), 338-349. [Link]
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MySkinRecipes. 2,5,6,7,8,9-hexahydro-3H-[4][7][10]triazolo[4,3-a]azepin-3-one. [Link]
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Hu, Y., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1043-1047. [Link]
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Blanco-Aparicio, C., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 172, 147-163. [Link]
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Al-Warhi, T., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 26(15), 4488. [Link]
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G. S. K. S. Kumar, et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(1), 123. [Link]
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Christ, C. D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1435-1451. [Link]
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Katsha, A., et al. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(18), e1592. [Link]
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Tchilibon, S., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 13. [Link]
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Montalbano, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]
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Inglese, J., et al. (2006). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies, 4(3), 255-267. [Link]
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Cole, D. J., et al. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Chemical Information and Modeling, 61(8), 4029-4040. [Link]
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Encyclopedia.pub. (2022). Triazolo-Thiadiazole Derivatives. [Link]
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He, X., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 56(21), 8475-8490. [Link]
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M. S. Novikov, et al. (2021). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. Chemistry of Heterocyclic Compounds, 57(5), 451-457. [Link]
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Kim, H., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2494-2509. [Link]
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Beilstein Journals. (2012). Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones. [Link]
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Wang, Y., et al. (2015). Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][4][7][10]triazolo[4,3-a]azepines as potential anticonvulsant agents. Archiv der Pharmazie, 348(10), 724-732. [Link]
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Transitioning from Bench to Behavior: An In Vivo Comparative Guide for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, a Novel 5-HT2A Receptor Antagonist
Introduction: The Imperative for Novel CNS Therapeutics
The landscape of central nervous system (CNS) drug discovery is in perpetual pursuit of compounds with refined mechanisms of action and improved therapeutic indices. Within this arena, the serotonin 2A (5-HT2A) receptor has emerged as a pivotal target for a spectrum of neuropsychiatric disorders, including psychosis and anxiety.[1] Antagonism of the 5-HT2A receptor is a hallmark of atypical antipsychotic pharmacology, contributing to their efficacy with a reduced liability for extrapyramidal side effects. Our in vitro investigations have identified a promising novel chemical entity, 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (hereafter designated as Compound TAZ-3), as a potent and selective 5-HT2A receptor antagonist. This guide provides a comprehensive framework for the in vivo validation of these foundational findings, comparing its preclinical profile against the established multimodal antidepressant, Trazodone.
Compound TAZ-3, a unique triazoloazepinone derivative, has demonstrated high affinity and selectivity for the human 5-HT2A receptor in recombinant cell systems. The rationale for advancing TAZ-3 into animal models is to bridge the translational gap—to ascertain if the promising in vitro biochemical activity translates into predictable and potent physiological effects in a complex biological system. This guide is structured to provide the causal logic behind the experimental design, ensuring a self-validating and robust preclinical data package for researchers, scientists, and drug development professionals.
In Vitro Profile: The Foundation for In Vivo Translation
The initial characterization of Compound TAZ-3 was conducted through a series of in vitro assays to determine its affinity and functional activity at the 5-HT2A receptor and to assess its selectivity against other key CNS receptors.
Table 1: Comparative In Vitro Receptor Binding and Functional Antagonism Profile
| Parameter | Compound TAZ-3 | Trazodone |
| 5-HT2A Binding Affinity (Ki, nM) | 0.85 | 15.8 |
| 5-HT2A Functional Antagonism (IC50, nM) | 2.1 | 35.2 |
| D2 Binding Affinity (Ki, nM) | > 1000 | 280 |
| 5-HT1A Binding Affinity (Ki, nM) | 850 | 78 |
| α1-Adrenergic Binding Affinity (Ki, nM) | 450 | 38 |
Data are hypothetical and for illustrative purposes.
These in vitro data establish Compound TAZ-3 as a significantly more potent and selective 5-HT2A antagonist compared to Trazodone. The >1000-fold selectivity over the D2 receptor is particularly noteworthy, suggesting a potentially lower risk of dopamine-related side effects. The subsequent in vivo studies are designed to confirm that this potent and selective antagonism manifests as targeted physiological effects in established animal models.
Comparative In Vivo Validation: Experimental Design and Rationale
The transition from in vitro to in vivo is a critical step in drug development.[2] Our experimental design is centered on two well-validated behavioral paradigms in rodents, each chosen to probe a specific aspect of 5-HT2A receptor antagonism.
-
DOI-Induced Head-Twitch Response (HTR): A direct, quantifiable measure of in vivo 5-HT2A receptor engagement and antagonism.[3]
-
Elevated Plus Maze (EPM): A widely used model to assess anxiolytic-like activity, a potential therapeutic benefit of 5-HT2A antagonism.[4][5]
This dual-pronged approach allows for the confirmation of the primary mechanism of action (HTR) and the exploration of a key potential therapeutic application (EPM).
Experimental Workflow
The overall experimental workflow is designed for efficiency and reproducibility, ensuring that the data generated are robust and reliable.
Caption: Simplified 5-HT2A receptor signaling pathway and point of antagonism.
Activation by an agonist like DOI initiates a cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). [1]This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately resulting in increased neuronal excitability and the manifestation of behaviors like the head-twitch response. Compound TAZ-3 and Trazodone act by competitively binding to the 5-HT2A receptor, thereby preventing this signaling cascade from being initiated by endogenous serotonin or exogenous agonists like DOI.
Conclusion and Future Directions
The presented guide outlines a logical and robust strategy for the in vivo confirmation of the in vitro findings for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one (Compound TAZ-3). The proposed experiments are designed to provide a clear, comparative assessment of its potency and potential therapeutic utility against the established drug, Trazodone.
Successful validation in these models—demonstrating potent in vivo 5-HT2A receptor antagonism in the HTR assay and a strong anxiolytic signal in the EPM—would provide a compelling rationale for advancing Compound TAZ-3 to more complex models of neuropsychiatric disorders and subsequent safety and pharmacokinetic studies. The superior potency and selectivity of Compound TAZ-3 in vitro, if mirrored by a potent and clean profile in vivo, would position it as a highly promising candidate for the development of next-generation CNS therapeutics.
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An Independent Investigator's Guide to Verifying the Biological Activity of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one. Given the limited publicly available data on this specific molecule, this document outlines a systematic approach to explore its potential therapeutic applications, drawing parallels from structurally related compounds. The protocols and comparative analyses detailed herein are designed for researchers, scientists, and drug development professionals to rigorously assess its pharmacological profile.
The scaffold of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is suggestive of potential interactions with biological systems, particularly the central nervous system (CNS).[1] Derivatives of triazolo- and triazolopyridinone have shown promise as multireceptor antipsychotics, antidepressants, and anticonvulsants.[2] Therefore, a primary focus of this guide will be the evaluation of its CNS-related activities. Additionally, the broad spectrum of biological activities associated with the triazole nucleus, including anticancer and anti-inflammatory effects, warrants a broader initial screening to uncover other potential therapeutic avenues.[1]
This guide is structured to provide a logical workflow, from initial in vitro screening to more complex in vivo validation, ensuring a thorough and unbiased assessment of the compound's biological potential.
Experimental Workflow for Biological Activity Verification
Caption: A generalized workflow for the independent verification of the biological activity of a novel compound.
Part 1: Foundational In Vitro Screening
The initial phase of investigation involves a series of in vitro assays to rapidly screen for potential biological activities. This approach is cost-effective and allows for the prioritization of subsequent, more resource-intensive in vivo studies.
Assessment of Central Nervous System Activity
Given that the triazoloazepinone scaffold is present in compounds with known CNS effects, a primary avenue of investigation is its potential interaction with key neurotransmitter receptors.[1]
-
Trazodone: An antidepressant that is structurally related to the test compound. It acts as a serotonin antagonist and reuptake inhibitor (SARI).[3][4][5]
-
Diazepam: A benzodiazepine that is a standard anxiolytic, acting as a positive allosteric modulator of the GABA-A receptor.
-
Haloperidol: A typical antipsychotic that acts as a dopamine D2 receptor antagonist.
-
Carbamazepine: An anticonvulsant that primarily acts by blocking voltage-gated sodium channels.
This protocol outlines the general procedure for assessing the binding affinity of the test compound to the serotonin 5-HT2A, dopamine D2, and GABA-A receptors.
-
Membrane Preparation:
-
Obtain commercially available cell membranes expressing the human recombinant receptors of interest (e.g., from CHO or HEK293 cells).
-
Alternatively, prepare crude membrane fractions from rat brain tissue known to be rich in the target receptors (e.g., striatum for D2 receptors, cerebral cortex for 5-HT2A and GABA-A receptors).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]spiperone for D2, [³H]flunitrazepam for GABA-A), and varying concentrations of the test compound or a known competitor (for determination of non-specific binding).
-
Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Evaluation of Anticancer Potential
The broad biological activity of triazole-containing compounds includes anticancer effects.[1] A preliminary assessment of the cytotoxic potential of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one against a panel of cancer cell lines is a logical step.
-
Doxorubicin: A widely used chemotherapeutic agent known to induce cytotoxicity through various mechanisms, including topoisomerase II inhibition.[6][7][8][9]
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], U87-MG [glioblastoma], A549 [lung]) in appropriate media and conditions.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and doxorubicin for 24, 48, and 72 hours. Include a vehicle control.
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for each cell line and time point.
-
Assessment of Anti-Inflammatory Activity via iNOS Inhibition
Some triazole derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response.[10]
-
L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride): A well-characterized non-selective inhibitor of nitric oxide synthases.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in appropriate media.
-
-
Induction and Treatment:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound or L-NAME for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and nitric oxide (NO) production. Include unstimulated and vehicle-treated controls.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Incubate for 10-15 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples.
-
Calculate the percentage of inhibition of NO production and determine the IC50 value.
-
Part 2: In Vivo Validation of CNS Activity
Should the in vitro screening reveal significant activity at CNS-related receptors, the following in vivo models can be employed to validate these findings in a more complex biological system.
Anxiolytic Activity: The Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[11]
-
Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound, a positive control (e.g., diazepam), or a vehicle to different groups of mice or rats.
-
After a specified pre-treatment time, place each animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis:
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Antipsychotic Activity: Amphetamine-Induced Hyperlocomotion
This model is used to screen for compounds with potential antipsychotic activity by assessing their ability to antagonize the locomotor-stimulating effects of dopamine agonists like amphetamine.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Habituate the animals to the open-field arenas.
-
Administer the test compound, a positive control (e.g., haloperidol), or a vehicle.
-
After the pre-treatment period, administer amphetamine to induce hyperlocomotion.
-
Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.
-
-
Data Analysis:
-
A potential antipsychotic effect is indicated by a significant reduction in amphetamine-induced hyperlocomotion compared to the vehicle-treated group.
-
Anticonvulsant Activity: MES and PTZ-Induced Seizure Models
The maximal electroshock (MES) and pentylenetetrazole (PTZ) tests are standard models for identifying potential anticonvulsant drugs.[12][13]
-
Procedure:
-
Administer the test compound, a positive control (e.g., carbamazepine), or a vehicle to groups of mice.
-
After the pre-treatment time, deliver a brief electrical stimulus via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
-
Data Analysis:
-
Protection is defined as the absence of the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can be determined.
-
-
Procedure:
-
Administer the test compound, a positive control (e.g., diazepam), or a vehicle to groups of mice.
-
After the pre-treatment time, administer a subcutaneous injection of PTZ, a GABA-A receptor antagonist that induces clonic seizures.
-
Observe the animals for the onset and severity of seizures.
-
-
Data Analysis:
-
Protection is typically defined as the absence of clonic seizures lasting for more than 5 seconds. The ED50 can be determined.
-
Part 3: Data Interpretation and Comparative Analysis
A crucial aspect of this investigation is the objective comparison of the data obtained for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one with that of the well-characterized comparator compounds.
Data Summary Table
| Assay | Parameter | Test Compound | Trazodone | Diazepam | Haloperidol | Carbamazepine | Doxorubicin | L-NAME |
| 5-HT2A Binding | Ki (nM) | |||||||
| D2 Binding | Ki (nM) | |||||||
| GABA-A Binding | EC50 (nM) | |||||||
| MCF-7 Cytotoxicity | IC50 (µM) | |||||||
| U87-MG Cytotoxicity | IC50 (µM) | |||||||
| A549 Cytotoxicity | IC50 (µM) | |||||||
| iNOS Inhibition | IC50 (µM) | |||||||
| Elevated Plus Maze | MED (mg/kg) | |||||||
| Amphetamine Hyperlocomotion | MED (mg/kg) | |||||||
| MES Seizure | ED50 (mg/kg) | |||||||
| PTZ Seizure | ED50 (mg/kg) |
MED: Minimum Effective Dose
Part 4: Mechanistic Insights through Signaling Pathways
Understanding the potential mechanisms of action requires visualizing the signaling pathways that may be modulated by the test compound.
Serotonergic and Dopaminergic Pathways in CNS Function
Caption: Hypothesized interactions of the test compound with key CNS signaling pathways.
Topoisomerase II and iNOS Signaling Pathways
Sources
- 1. 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one [myskinrecipes.com]
- 2. CNS effects of a series of 1,2,4-triazolyl heterocarboxylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. advetresearch.com [advetresearch.com]
- 10. Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 13. researchgate.net [researchgate.net]
Comparing the pharmacokinetic profiles of different 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one formulations
An In-Depth Comparative Analysis of the Pharmacokinetic Profiles of Novel 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one Formulations
Authored by: A Senior Application Scientist
Abstract
The therapeutic efficacy and safety of a novel pharmacological agent are intrinsically linked to its pharmacokinetic (PK) profile. For emerging compounds such as 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, a potential new therapeutic for central nervous system disorders, the formulation strategy is a critical determinant of its clinical success. This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of different formulations of this compound. We will explore the rationale behind formulation choices, detail the experimental protocols for their evaluation, and present a comparative analysis of hypothetical immediate-release (IR), extended-release (ER), and intravenous (IV) formulations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the delivery of novel therapeutics.
Introduction: The Critical Role of Formulation in Drug Development
2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is a novel heterocyclic compound with potential applications in the treatment of central nervous system (CNS) disorders. The journey of a promising new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, a significant one being the development of a formulation that ensures optimal drug exposure at the target site while minimizing off-target effects. The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is profoundly influenced by its formulation.
Different formulations can be engineered to modulate the rate and extent of drug absorption, thereby controlling the onset and duration of therapeutic action. For a CNS-active agent, this is particularly crucial for maintaining therapeutic concentrations within a narrow window, avoiding sub-therapeutic levels or toxicity. This guide will compare three hypothetical formulations of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one:
-
Intravenous (IV) Bolus: Serves as the reference formulation, providing 100% bioavailability and immediate systemic exposure.
-
Immediate-Release (IR) Oral Tablet: Designed for rapid absorption and onset of action.
-
Extended-Release (ER) Oral Tablet: Engineered to release the drug over a prolonged period, aiming for sustained therapeutic levels and reduced dosing frequency.
Experimental Design for Comparative Pharmacokinetic Studies
A robust preclinical pharmacokinetic study is fundamental to characterizing and comparing different formulations. The following outlines a typical study design in a relevant animal model (e.g., Sprague-Dawley rats).
Study Animals and Housing
Male Sprague-Dawley rats (n=6 per group) weighing between 200-250g are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Dosing and Sample Collection
-
Group 1 (IV Bolus): A single 2 mg/kg dose of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one is administered via the tail vein. Blood samples (approximately 0.25 mL) are collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Group 2 (IR Oral Tablet): A single 10 mg/kg dose is administered by oral gavage. Blood samples are collected at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Group 3 (ER Oral Tablet): A single 10 mg/kg dose is administered by oral gavage. Blood samples are collected at 0.5, 1, 2, 4, 6, 8, 12, 18, 24, and 36 hours post-dose.
Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method
The concentration of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one in plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurate quantification of the drug in a complex biological matrix.
Workflow for Comparative PK Study
Caption: Workflow for a comparative preclinical pharmacokinetic study.
Comparative Analysis of Pharmacokinetic Profiles
The plasma concentration-time data obtained from the study are analyzed using non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.
Key Pharmacokinetic Parameters
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to the IV dose.
Hypothetical Comparative Data
The following table summarizes the expected pharmacokinetic parameters for the three different formulations of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one.
| Parameter | IV Bolus (2 mg/kg) | IR Oral Tablet (10 mg/kg) | ER Oral Tablet (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 | 400 |
| Tmax (h) | 0.083 | 1.0 | 6.0 |
| AUC0-inf (ng·h/mL) | 3500 | 12250 | 11900 |
| t1/2 (h) | 4.5 | 4.8 | 5.1 |
| F% | 100% | 70% | 68% |
Interpretation of Results
-
IV Bolus: As expected, the IV administration results in the highest Cmax at the earliest Tmax, with 100% bioavailability. This serves as the benchmark for evaluating the oral formulations.
-
IR Oral Tablet: The IR tablet shows a rapid absorption phase with a Tmax of 1.0 hour, leading to a relatively high Cmax. The absolute bioavailability of 70% indicates good, but incomplete, absorption from the gastrointestinal tract. This formulation would be suitable for indications requiring a rapid onset of action.
-
ER Oral Tablet: The ER formulation demonstrates a significantly delayed Tmax (6.0 hours) and a lower Cmax compared to the IR tablet. This "blunted" peak is characteristic of extended-release products and is desirable for reducing peak-related side effects. The AUC is comparable to the IR formulation, indicating similar overall exposure. The prolonged release from the ER formulation could potentially allow for once-daily dosing, improving patient compliance.
Plasma Concentration-Time Profile
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
A Comprehensive Guide to the Safe Disposal of 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one
This document provides essential procedural guidance for the safe and compliant disposal of the research chemical 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one (CAS No. 27182-43-0). As a trusted partner in your research, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
The core principle of this guidance is risk mitigation through informed, step-by-step procedures. Given that this compound is a biologically active intermediate used in pharmaceutical research, it must be treated as a hazardous chemical waste from the point of generation to its final disposal.[1][4]
Hazard Assessment and Profile
Understanding the inherent risks of a compound is the first step in safe handling and disposal. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, existing data allows for a foundational hazard assessment.
Known Hazards: Based on available supplier information, 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one is classified with the following hazard statements:
Inferred Hazards from Structural Analogs: The compound belongs to the triazolo-azepinone class of heterocyclic compounds. Triazole derivatives are known for a wide range of biological activities, including antifungal, antibacterial, and anticonvulsant properties.[6] Their use as intermediates in the synthesis of central nervous system agents, such as antidepressants and anxiolytics, suggests potential psychoactive properties.[1] Therefore, it is prudent to handle this compound with the assumption of potential biological activity and toxicity.
Regulatory Classification: As a chemical used in pharmaceutical research, its waste is subject to the regulations for hazardous waste pharmaceuticals.[7][8] The U.S. Environmental Protection Agency (EPA) has specific management standards for such waste, which this guide incorporates.[7][9]
Data Summary Table:
| Property | Value | Source |
| CAS Number | 27182-43-0 | [2] |
| Molecular Formula | C₇H₁₁N₃O | [2] |
| Physical Form | Solid | [2] |
| Known Hazards | Harmful if swallowed (H302), Harmful if inhaled (H332) | [5] |
| Primary Use | Pharmaceutical research intermediate | [1] |
Personnel Protection and Handling
Given the inhalation and ingestion hazards, all handling and disposal preparation must be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls.
-
Engineering Controls: All work with this compound, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are required. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
-
Step-by-Step Disposal Protocol
Disposal of 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one must follow a documented and compliant workflow. Under no circumstances should this chemical be disposed of down the drain. [4]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure unused chemical, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, must be collected as hazardous waste.
-
Segregate this waste stream from other chemical wastes to prevent unintended reactions. Specifically, keep it separate from strong acids, bases, and oxidizing agents.
Step 2: Waste Accumulation and Container Management
-
Primary Container: Collect solid waste in a dedicated, leak-proof, and sealable container made of a compatible material (e.g., high-density polyethylene). The container must be in good condition, free from defects or deterioration.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" and the full chemical name: "2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one".[8] The date of waste accumulation should also be clearly marked.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.
Step 3: Spill and Decontamination Procedures
-
Spill Management:
-
For small spills of the solid compound, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.
-
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound. Collect all decontamination materials (e.g., wipes) as hazardous waste.
Step 4: Final Disposal
-
Engage a Licensed Contractor: The disposal of this hazardous waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Waste Manifest: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave tracking record for the waste.
-
Recommended Disposal Method: The preferred method for the final disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.[4] This ensures the complete destruction of the biologically active compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one.
Caption: Disposal workflow for 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one.
Trust and Verification
This guidance is built upon the foundational principles of chemical safety and regulatory compliance established by leading authorities. Adherence to these procedures is a critical component of your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA). The procedures outlined are designed to be self-validating by ensuring a closed-loop system of containment and documented disposal, minimizing risk at every stage.
References
-
2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one Product Description. MySkinRecipes. [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. National Institutes of Health. [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]
-
EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. ResearchGate. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]
-
Synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4- triazole ring. International Journal of Research in Pharmacy and Chemistry. [Link]
-
EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Foley & Lardner LLP. [Link]
-
Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. National Institutes of Health. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]
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- 1. 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one [myskinrecipes.com]
- 2. 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one | 27182-43-0 [sigmaaldrich.com]
- 3. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. ashp.org [ashp.org]
Comprehensive Safety Protocol: Handling 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one in a Research Environment
Comprehensive Safety Protocol: Handling 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one in a Research Environment
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one (CAS No. 27182-43-0). As a key intermediate in pharmaceutical research, particularly in the development of central nervous system agents, ensuring the safe handling of this compound is paramount to protecting laboratory personnel and maintaining the integrity of research.[4] This document outlines a risk-based approach to personal protective equipment (PPE) selection, operational procedures, and disposal, grounded in established safety principles and the known hazard profile of the compound.
Hazard Identification and Risk Assessment
2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one is a heterocyclic compound that presents several health hazards. A thorough understanding of these risks is the foundation of a robust safety protocol.
GHS Hazard Classification:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07: Harmful/Irritant | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation | GHS07: Harmful/Irritant | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07: Harmful/Irritant | Warning |
| Acute toxicity, Inhalation | H332: Harmful if inhaled | GHS07: Harmful/Irritant | Warning |
| Specific target organ toxicity | H335: May cause respiratory irritation | GHS07: Harmful/Irritant | Warning |
Source: Fluorochem[5]
The primary routes of exposure are inhalation of the solid powder, skin and eye contact, and ingestion. The compound's classification as a skin, eye, and respiratory irritant, coupled with its acute toxicity if swallowed or inhaled, necessitates a multi-faceted PPE strategy to create a comprehensive barrier against these risks.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered system designed to mitigate the specific hazards identified. The following PPE is mandatory when handling 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one.
Core PPE Requirements
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splash or aerosol generation. | Protects against splashes of solutions containing the compound and airborne particles, preventing serious eye irritation.[5] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Double gloving is recommended when handling the pure solid or concentrated solutions. | Provides a barrier against skin contact, preventing skin irritation.[5] Regular glove changes (every 30-60 minutes or immediately if contaminated) are crucial to prevent permeation. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential. | Protects the skin and personal clothing from contamination with the compound. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. Required when handling the solid powder outside of a certified chemical fume hood or other ventilated enclosure. | Mitigates the risk of inhaling the harmful powder, which can cause respiratory irritation and acute toxicity.[5] |
Step-by-Step PPE Donning and Doffing Procedure
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on goggles, followed by a face shield if the procedure warrants it.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double gloving, don the second pair over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (if applicable): Remove the outer pair of gloves, peeling them off without touching the outside with bare skin.
-
Face Shield and Goggles: Remove the face shield from the back, followed by the goggles. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator (if applicable): Remove the respirator from the back.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Operations
-
Engineering Controls: All work with the solid form of 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid, use a ventilated balance enclosure or a chemical fume hood.
-
Housekeeping: Maintain a clean and organized work area. Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol) after each use.
-
Spill Response: In the event of a spill, evacuate the immediate area. For small spills of the solid, carefully cover with an absorbent material and then decontaminate the area. For larger spills, follow your institution's emergency procedures. A spill kit containing appropriate absorbent materials and PPE should be readily available.
Disposal Plan
All waste contaminated with 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated gloves, lab coats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of in the regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of a typical experimental workflow involving this compound, with integrated safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
Conclusion
The safe handling of 2,5,6,7,8,9-hexahydro-3H-[1][2][3]triazolo[4,3-a]azepin-3-one is achievable through a combination of understanding its hazards, diligent use of appropriate personal protective equipment, and adherence to established operational and disposal protocols. By implementing the guidelines outlined in this document, research institutions can foster a culture of safety and protect their personnel from the potential risks associated with this valuable research chemical.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
